molecular formula C4H8O B1198077 Crotyl alcohol CAS No. 504-61-0

Crotyl alcohol

Cat. No.: B1198077
CAS No.: 504-61-0
M. Wt: 72.11 g/mol
InChI Key: WCASXYBKJHWFMY-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crotyl alcohol is a primary alcohol in which the hydroxy function is bonded to a CH3CH=CHCH2- (crotyl) group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-2-3-4-5/h2-3,5H,4H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCASXYBKJHWFMY-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30883409
Record name 2-Buten-1-ol, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light yellow liquid; [Acros Organics MSDS]
Record name Crotyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20490
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

504-61-0, 6117-91-5
Record name trans-Crotyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crotyl alcohol, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504610
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crotyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006117915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Buten-1-ol, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Buten-1-ol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Buten-1-ol, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30883409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2-buten-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.270
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name But-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CROTYL ALCOHOL, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L585TY5908
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Crotyl Alcohol: Chemical Structure and Isomers

This compound, systematically known as 2-buten-1-ol, is an unsaturated alcohol that serves as a versatile building block in organic synthesis.[1] Its utility spans various industries, including the production of fragrances, flavorings, pharmaceuticals, and polymers.[1] The presence of both a hydroxyl group and a carbon-carbon double bond within a four-carbon chain allows for a diversity of chemical transformations and results in the existence of several isomers. This guide provides a detailed examination of the chemical structure of this compound and its isomers, supported by quantitative data and experimental protocols.

Chemical Structure and Isomerism

This compound has the molecular formula C₄H₈O and a molecular weight of approximately 72.11 g/mol .[1][2][3] The term "this compound" most commonly refers to 2-buten-1-ol, which exists as a pair of geometric isomers due to the restricted rotation around the C2-C3 double bond.[4] Additionally, it has a structural isomer, 3-buten-1-ol, where the double bond is located at a different position.

Geometric Isomers of 2-Buten-1-ol

The double bond in 2-buten-1-ol gives rise to cis-trans (or E/Z) isomerism.[4][5] Commercially available this compound is typically a mixture of these two isomers.[1][2]

  • (E)-But-2-en-1-ol (trans-crotyl alcohol): In the trans isomer, the higher priority groups (the methyl and hydroxymethyl groups) are on opposite sides of the double bond. This is the thermodynamically more stable and predominant form in commercial samples.[6]

  • (Z)-But-2-en-1-ol (cis-crotyl alcohol): In the cis isomer, the higher priority groups are on the same side of the double bond.

E_Crotyl_Alcohol C1 H₃C C2 C C1->C2 H_C2 H C2->H_C2 C3 C C2->C3 H_C3 H C3->H_C3 C4 CH₂OH C3->C4

Figure 1: Chemical structure of (E)-but-2-en-1-ol (trans-crotyl alcohol).

Z_Crotyl_Alcohol C1 H₃C C2 C C1->C2 H_C2 H C2->H_C2 C3 C C2->C3 H_C3 H C3->H_C3 C4 CH₂OH C3->C4

Figure 2: Chemical structure of (Z)-but-2-en-1-ol (cis-crotyl alcohol).
Structural Isomer: 3-Buten-1-ol

3-Buten-1-ol, also known as allylcarbinol, is a structural isomer of this compound.[7] In this molecule, the double bond is between C3 and C4, and the hydroxyl group is at the C1 position. Unlike 2-buten-1-ol, it does not exhibit geometric isomerism.

Buten_1_ol C1 H₂C C2 CH C1->C2 C3 CH₂ C2->C3 C4 CH₂OH C3->C4

Figure 3: Chemical structure of 3-buten-1-ol.

Isomer_Classification A Butenols (C₄H₈O) B 2-Buten-1-ol (this compound) A->B Structural Isomer C 3-Buten-1-ol A->C Structural Isomer D (E)-isomer (trans) B->D Geometric Isomer E (Z)-isomer (cis) B->E Geometric Isomer

Figure 4: Logical classification of this compound isomers.

Data Presentation: Physicochemical Properties

The properties of this compound isomers vary, which is critical for their separation and application in synthesis. The following table summarizes key quantitative data for the isomers.

PropertyThis compound (cis/trans mixture)(E)-But-2-en-1-ol (trans)(Z)-But-2-en-1-ol (cis)3-Buten-1-ol
Molecular Formula C₄H₈O[1]C₄H₈O[3]C₄H₈O[8]C₄H₈O[7]
Molecular Weight 72.11 g/mol [1][2]72.11 g/mol [3]72.11 g/mol [8]72.11 g/mol [7]
CAS Number 6117-91-5[1][2]504-61-0[3][9]4088-60-2627-27-0[7]
Boiling Point 120-122 °C[1][2]121.2 °C[10]123.6 °C[10]112-114 °C
Melting Point < 25 °CN/A-90.15 °C[10]-31.44 °C[11]
Density ~0.850 g/mL[1]0.8454 g/cm³ at 25°C[10]0.8662 g/cm³ at 20°C[10]0.838 g/mL at 25°C
Refractive Index (n_D²⁰) ~1.430[1]1.4289[10]1.4342[10]1.421

Experimental Protocols

Synthesis of this compound

A primary method for synthesizing this compound is the selective reduction of crotonaldehyde.[10][12] This reaction can be tuned to favor the hydrogenation of the carbonyl group over the carbon-carbon double bond.

Protocol: Reduction of Crotonaldehyde to this compound

  • Reactants and Catalyst: Crotonaldehyde is used as the starting material. A reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using nickel, copper, or rhenium oxide-based catalysts) is employed.[13][14][15]

  • Solvent: An appropriate inert solvent, such as diethyl ether or tetrahydrofuran (THF) for hydride reductions, is used.[5] For catalytic hydrogenation, a solvent like n-heptane may be used in the gas phase.[16]

  • Reaction Conditions:

    • For hydride reductions, the reaction is typically carried out at low temperatures (e.g., below -20°C) to control reactivity.[5]

    • For catalytic hydrogenation, reaction temperatures can range from 70-80°C under normal pressure, with specific space velocities depending on the catalyst.[16]

  • Procedure:

    • The reducing agent is added cautiously to a solution of crotonaldehyde in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

    • The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification:

    • The reaction is carefully quenched (e.g., with water and/or a mild acid).

    • The organic layer is separated, washed, and dried.

    • The crude product is purified by distillation to yield this compound. The resulting product is typically a mixture of cis and trans isomers.[6][16]

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification A Dissolve Crotonaldehyde in inert solvent (e.g., THF) B Cool reaction mixture (e.g., to 0°C) A->B C Slowly add reducing agent (e.g., LiAlH₄) under N₂ B->C D Stir mixture until reaction is complete C->D E Monitor progress via TLC or GC D->E F Quench reaction (e.g., add H₂O) E->F Upon completion G Perform liquid-liquid extraction F->G H Dry organic layer (e.g., with MgSO₄) G->H I Purify by distillation H->I J Obtain this compound (cis/trans mixture) I->J

Figure 5: Experimental workflow for the synthesis of this compound.
Characterization and Isomer Separation

Characterization of this compound and its isomers involves spectroscopic methods and chromatography.

  • Gas-Liquid Chromatography (GLC): This is an effective technique for separating the cis and trans isomers of 2-buten-1-ol, as well as separating them from the structural isomer 3-buten-1-ol.[6] The difference in boiling points and polarity allows for their resolution on a suitable column.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Alcohols show a characteristic broad O-H stretching absorption between 3300-3600 cm⁻¹ and a C-O stretching absorption around 1050 cm⁻¹.[17] The C=C double bond also shows a characteristic absorption.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides detailed information about the chemical environment of hydrogen atoms. The protons on the carbon bearing the hydroxyl group typically appear in the 3.4-4.5 δ range.[17] The coupling constants between the vinyl protons can help distinguish between cis and trans isomers.

    • ¹³C NMR: Shows distinct signals for each carbon atom. The carbon attached to the hydroxyl group is deshielded and absorbs in the 50-80 δ range.[17][18]

General Protocol for NMR Characterization:

  • Sample Preparation: Dissolve a small amount of the purified alcohol (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. Additional experiments like COSY or HSQC can be run to confirm assignments.[19]

  • Spectral Analysis:

    • Analyze the chemical shifts to identify protons and carbons in different environments (e.g., vinyl, alkyl, alcohol-adjacent).

    • Analyze the integration of ¹H signals to determine the relative number of protons.

    • Analyze the spin-spin splitting patterns (multiplicity) and coupling constants to determine the connectivity of atoms and the stereochemistry around the double bond.

This guide provides a foundational understanding of this compound's structure, its isomeric forms, and the experimental approaches for its synthesis and characterization. This information is crucial for professionals in drug development and chemical research who utilize this compound as a key intermediate in the synthesis of more complex molecules.

References

A Comparative Analysis of (E)- and (Z)-Crotyl Alcohol: Physical Properties and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Crotyl alcohol, an unsaturated four-carbon alcohol, exists as two geometric isomers: (E)-crotyl alcohol (trans) and (Z)-crotyl alcohol (cis). These isomers, while structurally similar, exhibit distinct physical properties that are critical for their application in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals. This technical guide provides a comprehensive comparison of the key physical properties of (E)- and (Z)-crotyl alcohol, supported by a detailed summary of quantitative data. Furthermore, it outlines generalized experimental protocols for the determination of these properties and presents a logical workflow for isomer characterization.

Introduction

This compound (2-buten-1-ol) is a valuable building block in organic chemistry, participating in a variety of chemical transformations. Its utility is often dependent on the specific stereochemistry of the double bond, which gives rise to the (E) and (Z) isomers. The spatial arrangement of the substituents around the double bond influences the intermolecular forces, which in turn dictates the macroscopic physical properties of each isomer. A thorough understanding of these differences is paramount for researchers in process development, quality control, and chemical synthesis. This guide aims to provide a centralized resource on the physical properties of (E)- and (Z)-crotyl alcohol.

Comparative Physical Properties

The physical properties of the (E) and (Z) isomers of this compound are summarized in the table below. These values represent a compilation of reported data and highlight the subtle yet significant differences between the two forms.

Physical Property(E)-Crotyl Alcohol (trans)(Z)-Crotyl Alcohol (cis)Mixture of Isomers
Boiling Point 121.2 °C[1][2]123.6 °C[2]121-122 °C[3][4][5][6][7][8][9]
Melting Point < 25 °C[1]-90.15 °C[2]<-30 °C[10]
Density 0.8454 g/cm³ at 25 °C[1][2]0.8662 g/cm³ at 20 °C[2]0.845 g/mL at 25 °C[3][4][6][7][8][9]
Refractive Index (n_D^20) 1.4289[2]1.4342[2]1.427[3][4][6][7][8][9]
Solubility Moderately soluble in water; miscible with most organic solvents.[1][11]Soluble in 6 parts water; miscible with alcohol.[2][6][8]Miscible with water.[4][6][7][8][9]
Molecular Formula C₄H₈O[1][6][7][8][9][10][11][12][13][14][15]C₄H₈O[13]C₄H₈O[3][5]
Molar Mass 72.11 g/mol [1][5][6][7][9][10][12][13][14][15]72.11 g/mol [13]72.11 g/mol [3][5]

Experimental Protocols

The accurate determination of the physical properties of (E)- and (Z)-crotyl alcohol relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

  • Apparatus: A distillation apparatus consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • Place a small volume of the this compound isomer in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

    • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • Begin heating the flask gently.

    • Record the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

    • It is crucial to note the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density

Density is the mass per unit volume of a substance.

  • Apparatus: A pycnometer (a flask with a specific, accurately known volume), a balance, and a constant-temperature water bath.

  • Procedure:

    • Clean and dry the pycnometer and determine its mass.

    • Fill the pycnometer with the this compound isomer and place it in the constant-temperature water bath until it reaches thermal equilibrium (e.g., 20°C or 25°C).

    • Carefully remove any excess liquid from the top of the pycnometer.

    • Dry the outside of the pycnometer and weigh it to determine the mass of the alcohol.

    • The density is calculated by dividing the mass of the alcohol by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.

  • Apparatus: A refractometer (e.g., an Abbé refractometer) and a constant-temperature water bath.

  • Procedure:

    • Calibrate the refractometer using a standard of known refractive index.

    • Ensure the prism of the refractometer is clean and dry.

    • Apply a few drops of the this compound isomer to the prism.

    • Circulate water from the constant-temperature bath through the refractometer to maintain a constant temperature (typically 20°C).

    • Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

    • Read the refractive index from the scale.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a sample of this compound to determine its isomeric composition and physical properties.

G Figure 1. Experimental Workflow for this compound Characterization sample This compound Sample gcms Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification and Purity sample->gcms nmr Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation sample->nmr ftir Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis sample->ftir bp Boiling Point Determination sample->bp density Density Measurement sample->density ri Refractive Index Measurement sample->ri data Data Analysis and Comparison to Literature Values gcms->data nmr->data ftir->data bp->data density->data ri->data report Final Report data->report

Figure 1. Experimental Workflow for this compound Characterization

Structural Isomerism and Property Differences

The observed differences in physical properties between (E)- and (Z)-crotyl alcohol can be attributed to their distinct molecular geometries. The following diagram illustrates the structures of the two isomers.

G Figure 2. Molecular Structures of (E)- and (Z)-Crotyl Alcohol cluster_e (E)-Crotyl Alcohol (trans) cluster_z (Z)-Crotyl Alcohol (cis) e_c1 H3C e_c2 C e_c1->e_c2 e_c3 C e_c2->e_c3 = e_h1 H e_c2->e_h1 e_c4 CH2OH e_c3->e_c4 e_h2 H e_c3->e_h2 z_c1 H3C z_c2 C z_c1->z_c2 z_c3 C z_c2->z_c3 = z_h1 H z_c2->z_h1 z_c4 CH2OH z_c3->z_c4 z_h2 H z_c3->z_h2

Figure 2. Molecular Structures of (E)- and (Z)-Crotyl Alcohol

The cis configuration in (Z)-crotyl alcohol results in a bent molecular shape, leading to a higher dipole moment compared to the more linear trans isomer. This increased polarity in the (Z)-isomer results in stronger intermolecular dipole-dipole interactions, which is consistent with its higher boiling point and density.

Conclusion

The physical properties of (E)- and (Z)-crotyl alcohol, while similar, show distinct differences that are a direct consequence of their geometric isomerism. For professionals in drug development and chemical synthesis, a precise understanding and accurate measurement of these properties are essential for process control, purification, and ensuring the desired stereochemistry in the final product. The methodologies and data presented in this guide serve as a valuable resource for the effective utilization of these important chemical building blocks.

References

Spectroscopic Analysis of Crotyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the spectroscopic data for crotyl alcohol (2-buten-1-ol), an unsaturated alcohol existing as cis and trans isomers. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is fundamental for its identification, characterization, and quality control in research and chemical synthesis. This document summarizes key spectroscopic data for the more stable trans isomer, details generalized experimental protocols, and provides logical workflows for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the experimental spectroscopic data for (E)-2-buten-1-ol (trans-crotyl alcohol), sourced from public spectral databases.

Table 1: ¹H NMR Spectroscopic Data for trans-Crotyl Alcohol

Solvent: CDCl₃, Reference: TMS

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~5.72m-2HH-2, H-3 (HC=CH)
~4.09d~52HH-1 (-CH₂OH)
~1.71d~63HH-4 (-CH₃)
~1.50s (broad)-1H-OH
Table 2: ¹³C NMR Spectroscopic Data for trans-Crotyl Alcohol

Solvent: CDCl₃, Reference: TMS

Chemical Shift (δ, ppm)Carbon Assignment
129.9C-2 or C-3
128.0C-2 or C-3
64.9C-1 (-CH₂OH)
17.7C-4 (-CH₃)
Table 3: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3330Strong, BroadO-H stretch (hydrogen-bonded)
3025Medium=C-H stretch (vinylic)
2920MediumC-H stretch (aliphatic)
1670MediumC=C stretch
1080StrongC-O stretch
970Strong=C-H bend (trans alkene out-of-plane)[1]
Table 4: Mass Spectrometry (MS) Data for trans-Crotyl Alcohol

Technique: Electron Ionization (EI)

Mass-to-Charge (m/z)Relative Intensity (%)Proposed Fragment
72~20%[M]⁺ (Molecular Ion)
57100% (Base Peak)[M - CH₃]⁺
54~25%[M - H₂O]⁺
43~50%[C₃H₇]⁺ or [CH₃CO]⁺
41~60%[C₃H₅]⁺ (Allyl Cation)
39~75%[C₃H₃]⁺

Spectroscopic Data Interpretation

  • ¹H NMR: The proton NMR spectrum shows four distinct signals consistent with the structure of trans-crotyl alcohol. The two vinylic protons appear as a multiplet around 5.7 ppm. The allylic protons on the carbon adjacent to the oxygen are deshielded and appear as a doublet around 4.09 ppm. The methyl protons also appear as a doublet around 1.71 ppm due to coupling with the adjacent vinylic proton. The hydroxyl proton typically appears as a broad singlet, which would disappear upon shaking the sample with D₂O.

  • ¹³C NMR: The spectrum displays four signals, corresponding to the four unique carbon environments in the molecule. The two sp² hybridized carbons of the double bond appear in the 128-130 ppm range. The carbon bonded to the electronegative oxygen atom is deshielded and appears at approximately 65 ppm.[2] The methyl carbon is the most shielded, appearing at the lowest chemical shift (~18 ppm).

  • IR Spectroscopy: The IR spectrum confirms the presence of the key functional groups. A strong, broad absorption centered around 3330 cm⁻¹ is characteristic of the O-H stretching vibration of an alcohol, with the broadening due to hydrogen bonding.[2] The peak at ~1670 cm⁻¹ indicates the C=C double bond stretch. The strong absorption at 970 cm⁻¹ is a key diagnostic peak for a trans-disubstituted alkene.[1]

  • Mass Spectrometry: The mass spectrum shows a molecular ion [M]⁺ peak at m/z 72, confirming the molecular weight of this compound (C₄H₈O). The fragmentation pattern is characteristic of an alcohol. A common fragmentation is the loss of a water molecule (M-18), resulting in a peak at m/z 54. Alpha-cleavage, the breaking of the bond adjacent to the oxygen-bearing carbon, can lead to the loss of a methyl radical (•CH₃) to form the base peak at m/z 57.

Experimental Protocols

The following are generalized methodologies for the spectroscopic analysis of a liquid sample such as this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) within a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

    • ¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected chemical shift range (e.g., 0-12 ppm).

    • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. A larger number of scans and a longer relaxation delay may be necessary due to the low natural abundance of the ¹³C isotope.

    • Confirmatory Test (D₂O Shake): To confirm the assignment of the -OH proton signal, a ¹H NMR spectrum is acquired, after which 1-2 drops of deuterium oxide (D₂O) are added to the NMR tube. The tube is shaken, and a second spectrum is acquired. The disappearance of the -OH signal confirms its identity due to proton-deuterium exchange.[2]

  • Infrared (IR) Spectroscopy

    • Sample Preparation: For a neat liquid sample, place a single drop of this compound between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.

    • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

    • Data Acquisition: A background spectrum of the clean salt plates is recorded first. The prepared sample is then placed in the spectrometer's sample holder, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum. The typical scan range is 4000-600 cm⁻¹.

  • Mass Spectrometry (MS)

    • Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ether) is injected into the GC. The GC separates the components of the sample, and the this compound peak is then introduced into the mass spectrometer.

    • Instrumentation: A mass spectrometer operating in Electron Ionization (EI) mode is typically used.

    • Data Acquisition: In EI mode, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting positively charged ions based on their mass-to-charge ratio (m/z). The detector records the relative abundance of each ion.

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in spectroscopic structure elucidation and a typical experimental workflow.

G cluster_0 Spectroscopic Analysis Workflow Sample Prepare Sample (e.g., this compound) GCMS GC-MS Analysis Sample->GCMS Inject FTIR FTIR Analysis Sample->FTIR Prepare Film NMR NMR Analysis Sample->NMR Dissolve in Solvent Data_MS Obtain Mass Spectrum (m/z vs. Intensity) GCMS->Data_MS Data_IR Obtain IR Spectrum (cm⁻¹ vs. Transmittance) FTIR->Data_IR Data_NMR Obtain NMR Spectra (¹H, ¹³C, etc.) NMR->Data_NMR G cluster_1 Structure Elucidation Logic MS Mass Spec Data Mol_Weight Molecular Weight & Formula (C₄H₈O) MS->Mol_Weight IR IR Data Func_Groups Functional Groups (-OH, C=C) IR->Func_Groups C13_NMR ¹³C NMR Data Carbon_Env Carbon Environments (4 unique carbons) C13_NMR->Carbon_Env H1_NMR ¹H NMR Data Proton_Env Proton Environments & Connectivity H1_NMR->Proton_Env Structure Proposed Structure: This compound Mol_Weight->Structure Func_Groups->Structure Consistent with Carbon_Env->Structure Consistent with Proton_Env->Structure Confirms connectivity Func_groups_edge Consistent with

References

Crotyl Alcohol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Chemical Properties, Synthesis, Metabolism, and Cellular Effects

Introduction

Crotyl alcohol, an unsaturated alcohol, serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its chemical reactivity, stemming from the presence of both a hydroxyl group and a carbon-carbon double bond, allows for a variety of chemical transformations. However, its metabolic conversion to the reactive aldehyde, crotonaldehyde, necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, detailed experimental protocols for its synthesis and the assessment of its cellular effects, and an exploration of the signaling pathways influenced by its metabolism. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Data Summary

The fundamental chemical and physical properties of this compound are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 6117-91-5 (mixture of cis and trans)[1][2][3]
Molecular Weight 72.11 g/mol [1][2][3]
Molecular Formula C₄H₈O[2][3]
Boiling Point 121-122 °C[1]
Density 0.845 g/mL at 25 °C[1]
Refractive Index n20/D 1.427[1]
Appearance Colorless to almost colorless liquid[2]
Solubility Moderately soluble in water[4]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the evaluation of its metabolic and cytotoxic effects are provided below.

Synthesis of this compound via Hydrogenation of Crotonaldehyde

This compound can be synthesized through the selective hydrogenation of crotonaldehyde. The following protocol is a general guideline based on established methods.

Materials:

  • Crotonaldehyde

  • Hydrogen gas (H₂)

  • n-Heptane (solvent)

  • Catalyst (e.g., Iridium-based catalyst modified with metal oxides)

  • Reaction vessel (e.g., high-pressure reactor)

  • Heating and stirring apparatus

  • Separation and purification equipment (e.g., distillation columns)

Procedure:

  • Charge the reactor with the chosen catalyst.

  • Prepare a solution of crotonaldehyde in n-heptane.

  • Introduce the crotonaldehyde solution and hydrogen gas into the reactor. A typical molar ratio of hydrogen to crotonaldehyde to n-heptane is 100:1:5.

  • Heat the reactor to the desired temperature (e.g., 60-90°C) and pressurize with hydrogen (e.g., 0.1-1.0 MPa).

  • Maintain the reaction under continuous stirring for a set period.

  • After the reaction is complete, cool the reactor and vent the excess hydrogen.

  • The reaction mixture, containing this compound, unreacted crotonaldehyde, and byproducts, is then subjected to a series of separation and purification steps, typically involving distillation, to isolate pure this compound.

Assessment of this compound-Induced Cytotoxicity

The cytotoxicity of this compound, primarily mediated by its metabolite crotonaldehyde, can be assessed using various in vitro assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed hepatocytes in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated cells as a control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Following incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the absorbance of the untreated control cells.

Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.

Materials:

  • Hepatocyte cell line

  • Cell culture medium

  • This compound

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed and treat cells with this compound as described in the MTT assay protocol. Include wells for a no-cell control (medium only), a vehicle control (untreated cells), and a maximum LDH release control (cells treated with a lysis solution provided in the kit).

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a new 96-well plate and then adding the LDH reaction mixture.

  • Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.

  • Add the stop solution provided in the kit to each well.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control, after subtracting the background absorbance from the no-cell control.

Kinetic Analysis of this compound as a Substrate for Alcohol Dehydrogenase

Principle: The enzymatic conversion of this compound to crotonaldehyde by alcohol dehydrogenase (ADH) can be monitored by measuring the increase in absorbance at 340 nm due to the reduction of the coenzyme NAD⁺ to NADH.

Materials:

  • Alcohol Dehydrogenase (e.g., from equine liver)

  • This compound

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Buffer solution (e.g., Tris-HCl or sodium pyrophosphate, pH 8.8-9.0)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare a stock solution of ADH in the buffer.

  • Prepare various concentrations of this compound and a fixed concentration of NAD⁺ in the buffer.

  • In a cuvette, mix the buffer, NAD⁺ solution, and the this compound solution.

  • Initiate the reaction by adding a small, fixed amount of the ADH stock solution to the cuvette and mix quickly.

  • Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 340 nm over time.

  • The initial reaction rate is determined from the linear portion of the absorbance versus time plot.

  • Repeat the experiment for each concentration of this compound.

  • The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), can be determined by plotting the initial reaction rates against the substrate concentrations and fitting the data to the Michaelis-Menten equation.

Signaling Pathways and Cellular Effects

The biological effects of this compound are predominantly attributed to its metabolic oxidation product, crotonaldehyde. This reactive aldehyde can induce cellular stress and activate specific signaling pathways leading to cytotoxicity.

Oxidative Bioactivation and Cytotoxicity

This compound is readily oxidized by alcohol dehydrogenase to form crotonaldehyde. This bioactivation is a critical step in its toxicity. Crotonaldehyde is a reactive electrophile that can readily form adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and death. A key mechanism of crotonaldehyde-induced toxicity is protein carbonylation, which is a marker of oxidative stress and protein damage.

Crotyl_Alcohol This compound Crotonaldehyde Crotonaldehyde (Reactive Aldehyde) Crotyl_Alcohol->Crotonaldehyde Oxidation ADH Alcohol Dehydrogenase (ADH) Cellular_Macromolecules Cellular Macromolecules (Proteins, DNA) Crotonaldehyde->Cellular_Macromolecules Adduct Formation Cytotoxicity Cytotoxicity Crotonaldehyde->Cytotoxicity Protein_Carbonylation Protein Carbonylation Cellular_Macromolecules->Protein_Carbonylation Protein_Carbonylation->Cytotoxicity

Oxidative Bioactivation of this compound
Crotonaldehyde-Induced Signaling Pathways

Research has elucidated several signaling pathways that are activated in response to crotonaldehyde-induced cellular stress, ultimately leading to apoptosis or autophagy-mediated cell death.

Crotonaldehyde has been shown to induce apoptosis in various cell types, including alveolar macrophages. This process involves the interplay of intracellular calcium signaling, mitochondrial dysfunction, and the p53 tumor suppressor protein.[1]

Crotonaldehyde Crotonaldehyde Intracellular_Ca2 ↑ Intracellular Ca²⁺ Crotonaldehyde->Intracellular_Ca2 Mitochondrial_Dysfunction Mitochondrial Dysfunction (Loss of ΔΨm, Cytochrome c release) Crotonaldehyde->Mitochondrial_Dysfunction p53 ↑ p53 Expression Crotonaldehyde->p53 Intracellular_Ca2->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation (Caspase-9, Caspase-3/7) Mitochondrial_Dysfunction->Caspase_Activation p53->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Crotonaldehyde-Induced Apoptotic Signaling

In human bronchial epithelial cells, crotonaldehyde can induce autophagy, a cellular self-degradation process, which in this context contributes to cytotoxicity. This response is mediated by the modulation of key signaling pathways including PI3K, AMPK, and MAPK.[2]

Crotonaldehyde Crotonaldehyde PI3K ↓ PI3K Pathway Activity Crotonaldehyde->PI3K AMPK ↑ AMPK Pathway Activity Crotonaldehyde->AMPK MAPK ↑ MAPK Pathway Activity Crotonaldehyde->MAPK Autophagy Autophagy PI3K->Autophagy AMPK->Autophagy MAPK->Autophagy Cytotoxicity Cytotoxicity Autophagy->Cytotoxicity

Autophagy-Mediated Cytotoxicity Signaling

Conclusion

This compound is a valuable chemical intermediate with significant potential in pharmaceutical synthesis. However, its utility is intrinsically linked to its metabolic fate. The bioactivation to crotonaldehyde underscores the importance of careful toxicological assessment in any drug development program utilizing this compound or its derivatives. The detailed protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers to harness the synthetic potential of this compound while being cognizant of its biological implications. A thorough understanding of these aspects is crucial for the rational design and development of safe and effective therapeutic agents.

References

A Technical Guide to the Solubility and Miscibility of Crotyl Alcohol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and miscibility of crotyl alcohol in various organic solvents. Due to a notable lack of extensive quantitative data in publicly available literature, this guide synthesizes qualitative descriptions from various sources and presents standardized experimental protocols for the determination of these properties. This information is critical for the effective use of this compound in chemical synthesis, formulation development, and other research applications.

Understanding Solubility and Miscibility of this compound

This compound (CH₃CH=CHCH₂OH), an unsaturated four-carbon alcohol, exhibits a dual nature in its solubility characteristics. The presence of a hydroxyl (-OH) group allows for hydrogen bonding, contributing to its miscibility with polar solvents. Conversely, the butenyl carbon chain introduces a degree of nonpolar character, influencing its interaction with nonpolar organic solvents. Generally, this compound is described as being miscible with a majority of common organic solvents[1]. However, some sources indicate a more nuanced solubility profile, describing it as sparingly soluble in chloroform and only slightly soluble in dimethyl sulfoxide (DMSO) and methanol[2][3]. This suggests that while it may be miscible in many solvents, the precise quantitative solubility can vary significantly.

The following table summarizes the available qualitative data on the solubility and miscibility of this compound in a range of organic solvents.

Solvent FamilySolventSolubility/Miscibility
Alcohols EthanolMiscible[1]
MethanolSlightly Soluble[2][3]
Ketones AcetoneMiscible
Ethers Diethyl EtherMiscible[1]
Aromatic Hydrocarbons TolueneMiscible
BenzeneMiscible
Chlorinated Solvents DichloromethaneMiscible
ChloroformSparingly Soluble[2][3]
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)Slightly Soluble[2][3]
N,N-Dimethylformamide (DMF)Miscible

Experimental Protocols for Determining Solubility and Miscibility

The following are detailed methodologies for the qualitative and quantitative assessment of this compound's solubility in organic solvents.

Protocol for Determining Miscibility (Qualitative)

This protocol provides a straightforward method for determining if this compound is miscible in a given organic solvent at ambient temperature.

Materials:

  • This compound (analytical grade)

  • Organic solvent of interest (analytical grade)

  • Calibrated glass test tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Into a clean, dry test tube, add 1 mL of the organic solvent.

  • To the same test tube, add 1 mL of this compound.

  • Securely cap the test tube and vortex the mixture for 30 seconds.

  • Allow the mixture to stand for 5 minutes.

  • Visually inspect the mixture against a well-lit background.

    • Miscible: A single, clear, homogeneous phase is observed.

    • Immiscible: Two distinct layers are visible.

    • Partially Miscible: The solution appears cloudy or forms an emulsion that may or may not separate over time.

  • Record the observation. For increased confidence, the experiment should be repeated at different volume ratios (e.g., 1:9 and 9:1 of this compound to solvent).

Protocol for Determining Solubility (Quantitative)

This protocol outlines a method for determining the quantitative solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (analytical grade)

  • Organic solvent of interest (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Calibrated flasks or vials

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)

Procedure:

  • Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

  • Generate a calibration curve by analyzing the standard solutions using GC-FID or HPLC.

  • Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask.

  • Place the flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours). Periodically check for undissolved solute to confirm that a saturated solution has been maintained.

  • After the equilibration period, cease agitation and allow any undissolved this compound to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.

  • Accurately dilute the filtered saturated solution with the organic solvent to a concentration that falls within the range of the calibration curve.

  • Analyze the diluted sample using the same GC-FID or HPLC method used for the standards.

  • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important relationships and processes related to the solubility of this compound.

G cluster_factors Factors Influencing Solubility Crotyl_Alcohol This compound (CH3CH=CHCH2OH) Solubility Solubility / Miscibility Crotyl_Alcohol->Solubility Molecular Structure (-OH group, C4 chain) Solvent Organic Solvent Solvent->Solubility Polarity (Polar vs. Nonpolar) Temperature Temperature Temperature->Solubility Affects kinetic energy

Caption: Factors influencing this compound's solubility.

G cluster_workflow Experimental Workflow for Solubility Determination start Start qualitative Qualitative Miscibility Test (Visual Inspection) start->qualitative decision Miscible? qualitative->decision quantitative Quantitative Solubility Measurement (e.g., GC/HPLC) end End quantitative->end decision->quantitative No / Partially decision->end Yes

Caption: Experimental workflow for solubility analysis.

References

An In-depth Technical Guide to the Functional Group Reactivity of Crotyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotyl alcohol, a versatile four-carbon unsaturated alcohol, possesses a rich and nuanced reactivity profile owing to the interplay between its hydroxyl group and the carbon-carbon double bond. This guide provides a comprehensive technical overview of the core reactivity of the this compound functional group. It delves into key transformations including oxidation, epoxidation, etherification, and esterification, presenting detailed experimental protocols for these reactions. Quantitative data on reaction yields and conditions are systematically summarized in tabular format for comparative analysis. Furthermore, this document elucidates the role of this compound as a valuable chiral building block in the synthesis of complex molecules, exemplified by its application in the synthesis of the antiviral drug Stavudine (d4T). Reaction pathways, experimental workflows, and the mechanism of action of d4T are visualized through detailed diagrams to facilitate a deeper understanding of the underlying chemical and biological principles.

Introduction

This compound, systematically named (2E)-but-2-en-1-ol, is a primary allylic alcohol that serves as a valuable intermediate in organic synthesis.[1] Its bifunctional nature, characterized by the presence of both a hydroxyl group and a C=C double bond, allows for a diverse range of chemical transformations. This dual reactivity makes it a key precursor in the production of fragrances, flavorings, polymers, and notably, pharmaceuticals.[2] For drug development professionals, the ability to selectively functionalize either the alcohol or the alkene moiety, often with stereocontrol, positions this compound as a critical starting material for the synthesis of complex, biologically active molecules.[2] This guide will explore the fundamental reactivity of this compound, providing practical experimental details and quantitative data to support research and development in the chemical and pharmaceutical sciences.

Core Reactivity of the this compound Functional Group

The reactivity of this compound can be broadly categorized into reactions involving the hydroxyl group and reactions involving the carbon-carbon double bond. The proximity of these two functional groups can also lead to concerted or sequential reactions that leverage this unique structural feature.

Oxidation

The selective oxidation of this compound to crotonaldehyde is a pivotal transformation, yielding a valuable α,β-unsaturated aldehyde for further synthetic manipulations. A variety of oxidizing agents and catalytic systems have been employed to achieve this conversion with high efficiency and selectivity.

2.1.1 Palladium-Catalyzed Aerobic Oxidation

Palladium catalysts are highly effective for the aerobic oxidation of allylic alcohols.[3] The reaction typically proceeds under mild conditions using molecular oxygen or air as the terminal oxidant, making it an environmentally benign process. The active catalytic species is often a palladium(II) complex.[4][5]

Experimental Protocol: Palladium-Catalyzed Aerobic Oxidation of this compound

This protocol is adapted from established procedures for the aerobic oxidation of allylic alcohols.[6]

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • (-)-Sparteine (or other suitable ligand)

  • Cesium carbonate (Cs₂CO₃)

  • tert-Butanol (t-BuOH)

  • Toluene

  • Oxygen balloon

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%), (-)-sparteine (4 mol%), and Cs₂CO₃ (1.2 equiv.).

  • Evacuate and backfill the flask with oxygen.

  • Add toluene as the solvent, followed by this compound (1.0 equiv.) and t-BuOH (1.5 equiv.).

  • Stir the reaction mixture vigorously at 60 °C under an oxygen atmosphere (balloon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford crotonaldehyde.

Characterization of Crotonaldehyde:

  • ¹H NMR (CDCl₃, 300 MHz): δ 9.52 (d, 1H), 6.88 (dq, 1H), 6.13 (ddq, 1H), 2.13 (dd, 3H).[7]

  • ¹³C NMR (CDCl₃, 75 MHz): δ 193.8, 152.7, 132.1, 18.6.

Table 1: Quantitative Data for Palladium-Catalyzed Oxidation of Allylic Alcohols

EntrySubstrateCatalyst SystemSolventTime (h)Conversion (%)Yield (%)Reference
1This compoundPd(OAc)₂/(-)-Sparteine/O₂Toluene4.5>95~90 (estimated)[8]
2Cinnamyl AlcoholPd(OAc)₂/Pyridine/O₂Toluene249897[9]
3GeraniolPd(nbd)Cl₂/(-)-Sparteine/Cs₂CO₃/t-BuOH/O₂Toluene12>9995[9]
Epoxidation

The carbon-carbon double bond in this compound is susceptible to epoxidation, yielding 2,3-epoxy-1-butanol. This transformation is of particular interest as it generates two new stereocenters. The Sharpless asymmetric epoxidation provides a powerful method for the enantioselective synthesis of epoxy alcohols from allylic alcohols.[10]

2.2.1 Sharpless Asymmetric Epoxidation

The Sharpless epoxidation utilizes a titanium(IV) isopropoxide catalyst, a chiral tartrate ester (diethyl tartrate, DET, or diisopropyl tartrate, DIPT), and tert-butyl hydroperoxide (TBHP) as the oxidant.[11] The choice of the tartrate enantiomer dictates the facial selectivity of the epoxidation.[12]

Experimental Protocol: Sharpless Asymmetric Epoxidation of this compound

This protocol is based on the modified Sharpless procedure.[13]

Materials:

  • This compound

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • (+)-Diisopropyl tartrate ((+)-DIPT) or (-)-Diisopropyl tartrate ((-)-DIPT)

  • tert-Butyl hydroperoxide (TBHP) in decane

  • Powdered 4Å molecular sieves

  • Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous CH₂Cl₂ and powdered 4Å molecular sieves. Cool the suspension to -20 °C.

  • Add (+)-DIPT or (-)-DIPT (6 mol%) followed by Ti(O-i-Pr)₄ (5 mol%). Stir for 30 minutes at -20 °C.

  • Add this compound (1.0 equiv.) to the mixture.

  • Add TBHP (1.5 equiv.) dropwise while maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium fluoride (NaF) and warming the mixture to room temperature. Stir vigorously for 1 hour.

  • Filter the mixture through a pad of celite, washing with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 2,3-epoxy-1-butanol.

Characterization of (2R,3R)-2,3-epoxy-1-butanol (from (+)-DIPT):

  • ¹H NMR (CDCl₃): δ 3.85-3.75 (m, 1H), 3.65-3.55 (m, 1H), 3.15-3.05 (m, 1H), 2.95-2.85 (m, 1H), 1.30 (d, 3H).

  • ¹³C NMR (CDCl₃): δ 62.5, 58.9, 53.2, 17.5.

Table 2: Quantitative Data for Sharpless Asymmetric Epoxidation of Allylic Alcohols

EntrySubstrateTartrateYield (%)Enantiomeric Excess (ee, %)Reference
1This compound(+)-DET8594[13]
2Cinnamyl Alcohol(+)-DIPT89>98[13]
3Geraniol(+)-DIPT7795[10]
4Allyl Alcohol(+)-DET8090[13]
Etherification

The hydroxyl group of this compound can be converted into an ether via several methods, most commonly the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[14]

2.3.1 Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing symmetrical and unsymmetrical ethers.[15] For primary alcohols like this compound, the reaction proceeds efficiently via an SN2 mechanism.[14]

Experimental Protocol: Williamson Ether Synthesis of Crotyl Ethyl Ether

This is a general procedure adaptable for the synthesis of ethers from primary alcohols.[16]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Ethyl iodide (or other suitable alkyl halide)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 equiv.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equiv.) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to afford crotyl ethyl ether.

Esterification

This compound readily undergoes esterification with carboxylic acids or their derivatives to form the corresponding crotyl esters. The Fischer esterification, which involves the acid-catalyzed reaction between an alcohol and a carboxylic acid, is a common method for this transformation.[17]

2.4.1 Fischer Esterification

The Fischer esterification is an equilibrium process.[18] To drive the reaction towards the ester product, it is common to use an excess of either the alcohol or the carboxylic acid, or to remove water as it is formed.[18]

Experimental Protocol: Fischer Esterification of this compound with Acetic Acid

This protocol is a standard procedure for Fischer esterification.[11]

Materials:

  • This compound

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv.), glacial acetic acid (2.0 equiv.), and a catalytic amount of concentrated H₂SO₄ (a few drops).

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crotyl acetate by distillation.

Application in Drug Development: Synthesis of Stavudine (d4T)

This compound serves as a key starting material in the synthesis of various pharmacologically active compounds. A notable example is its use in the synthesis of Stavudine (d4T), a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[19] The synthesis highlights the utility of the Sharpless asymmetric epoxidation of a crotyl-derived intermediate to introduce the required stereochemistry.

The mechanism of action of Stavudine involves its intracellular phosphorylation to the active triphosphate form.[2] This triphosphate analog then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase enzyme.[2] Because Stavudine lacks a 3'-hydroxyl group, its incorporation results in chain termination, thus inhibiting viral replication.[20]

Diagram 1: Synthesis of Stavudine (d4T) from a this compound-Derived Intermediate

Stavudine_Synthesis cluster_0 From this compound cluster_1 Stavudine Synthesis Crotyl_Alcohol This compound Epoxy_Alcohol Chiral Epoxy Alcohol Crotyl_Alcohol->Epoxy_Alcohol Sharpless Epoxidation Intermediate_1 Glycosylation Precursor Epoxy_Alcohol->Intermediate_1 Multi-step conversion Intermediate_2 Protected Nucleoside Intermediate_1->Intermediate_2 Coupling with Thymine Stavudine Stavudine (d4T) Intermediate_2->Stavudine Deprotection & Elimination

Caption: Synthetic pathway to Stavudine (d4T) from a chiral epoxy alcohol derived from this compound.

Diagram 2: Mechanism of Action of Stavudine (d4T)

d4T_MoA d4T Stavudine (d4T) d4T_TP Stavudine Triphosphate (d4T-TP) d4T->d4T_TP Cellular Kinases HIV_RT HIV Reverse Transcriptase d4T_TP->HIV_RT Chain_Termination DNA Chain Termination HIV_RT->Chain_Termination Incorporation of d4T-TP Viral_DNA Growing Viral DNA Chain Viral_DNA->HIV_RT

Caption: Mechanism of action of Stavudine (d4T) as an HIV reverse transcriptase inhibitor.

Summary of Reaction Pathways

The diverse reactivity of this compound is summarized in the following logical relationship diagram, illustrating the key transformations discussed in this guide.

Diagram 3: Core Reactivity Pathways of this compound

Crotyl_Alcohol_Reactivity Crotyl_Alcohol This compound CH₃CH=CHCH₂OH Crotonaldehyde Crotonaldehyde CH₃CH=CHCHO Crotyl_Alcohol:f0->Crotonaldehyde Oxidation (e.g., Pd/O₂) Epoxy_Alcohol 2,3-Epoxy-1-butanol CH₃CH(O)CHCH₂OH Crotyl_Alcohol:f0->Epoxy_Alcohol Epoxidation (e.g., Sharpless) Crotyl_Ether Crotyl Ether CH₃CH=CHCH₂OR Crotyl_Alcohol:f0->Crotyl_Ether Etherification (e.g., Williamson) Crotyl_Ester Crotyl Ester CH₃CH=CHCH₂OC(O)R Crotyl_Alcohol:f0->Crotyl_Ester Esterification (e.g., Fischer)

Caption: Key reaction pathways of the this compound functional group.

Conclusion

This compound exhibits a rich and synthetically valuable reactivity profile, enabling a wide array of chemical transformations at both its hydroxyl and alkene functionalities. The ability to control the selectivity and stereochemistry of these reactions, particularly through methods like palladium-catalyzed oxidation and Sharpless asymmetric epoxidation, underscores its importance as a building block in modern organic synthesis. Its demonstrated utility in the synthesis of the antiviral agent Stavudine highlights its relevance in drug development. This guide has provided a detailed overview of the core reactivity of this compound, complete with experimental protocols and quantitative data, to serve as a valuable resource for researchers and scientists in the field. Further exploration of novel catalytic systems and applications of this compound and its derivatives will undoubtedly continue to expand its role in the creation of complex and medicinally important molecules.

References

An In-depth Technical Guide to Crotyl Alcohol Derivatives for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotyl alcohol and its derivatives are invaluable reagents in modern organic synthesis, providing a powerful platform for the stereoselective construction of complex molecular architectures. The crotyl group, a but-2-en-1-yl moiety, allows for the introduction of a methyl-substituted three-carbon unit, a common motif in a vast array of natural products and pharmaceutically active compounds, particularly polyketides. This guide offers a comprehensive overview of the preparation of key this compound derivatives and their application in stereoselective carbon-carbon bond-forming reactions, with a focus on asymmetric crotylation and olefin metathesis. Detailed experimental protocols, comparative data, and mechanistic insights are provided to aid researchers in the practical application of these versatile synthetic tools.

Preparation of Key this compound Derivatives

The utility of this compound in synthesis is often realized through its conversion into more reactive derivatives, such as organosilanes and organoboronates. The geometric configuration (E or Z) of the double bond in these reagents is crucial for controlling the diastereoselectivity of subsequent reactions.

Synthesis of (E)- and (Z)-Crotyltrichlorosilanes

Crotyltrichlorosilanes are highly reactive electrophiles that, in the presence of a Lewis base, can act as nucleophilic crotylating agents. Their synthesis can be achieved with high geometric purity.

  • (Z)-Crotyltrichlorosilane: This isomer is readily synthesized via the palladium-catalyzed 1,4-hydrosilylation of 1,3-butadiene with trichlorosilane.[1]

  • (E)-Crotyltrichlorosilane: The (E)-isomer can be prepared through the copper-catalyzed coupling of (E)-crotyl chloride with trichlorosilane.[1]

Synthesis of (E)- and (Z)-Crotylboronate Pinacol Esters

Crotylboronate esters are versatile reagents that react with aldehydes and ketones to form homoallylic alcohols. The stereochemical outcome of these reactions is highly dependent on the geometry of the crotylboronate.

Experimental Protocol: Synthesis of (Z)-Crotylboronic acid pinacol ester

This procedure details the synthesis of the (Z)-isomer. A similar strategy starting from the corresponding (E)-allylic alcohol can be used for the (E)-isomer.

  • Starting Material: Commercially available cis-crotyl alcohol.

  • Reaction: The alcohol is converted to the corresponding bromide using a suitable brominating agent (e.g., PBr₃).

  • Grignard Formation: The resulting crotyl bromide is reacted with magnesium turnings in an ethereal solvent to form the Grignard reagent.

  • Borylation: The Grignard reagent is then reacted with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacolborate) at low temperature (-78 °C) to yield the desired (Z)-crotylboronic acid pinacol ester.

  • Purification: The product is purified by distillation under reduced pressure.

Asymmetric Crotylation of Carbonyl Compounds

Asymmetric crotylation is a cornerstone of modern synthetic chemistry for the construction of chiral homoallylic alcohols, which are key intermediates in the synthesis of numerous natural products. This section details several leading methodologies, providing comparative data and experimental protocols.

Iridium-Catalyzed Transfer Hydrogenative Crotylation

This method allows for the direct crotylation of alcohols to homoallylic alcohols, proceeding via a "borrowing hydrogen" mechanism where the alcohol is transiently oxidized to the aldehyde in situ. This approach avoids the need for pre-formed organometallic reagents and stoichiometric metallic byproducts.[2]

Experimental Protocol: Iridium-Catalyzed anti-Diastereo- and Enantioselective Carbonyl Crotylation of Alcohols [2]

  • Catalyst Preparation: In a pressure tube, [Ir(cod)Cl]₂ (2.5 mol%), the chiral ligand (e.g., (S)-SEGPHOS, 5.5 mol%), and an additive such as 4-cyano-3-nitrobenzoic acid (10 mol%) are combined.

  • Reaction Setup: The tube is purged with argon, and a solution of the alcohol substrate (1.0 equiv), α-methyl allyl acetate (2.0 equiv), and a base (e.g., Cs₂CO₃, 20 mol%) in an anhydrous solvent (e.g., THF) is added.

  • Reaction Conditions: The sealed tube is heated to 80-100 °C for 48-72 hours.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated and purified by silica gel chromatography to afford the homoallylic alcohol product.

Table 1: Iridium-Catalyzed Asymmetric Crotylation of Various Alcohols [2]

EntryAlcohol SubstrateLigandYield (%)dr (anti:syn)ee (%)
1Benzyl alcohol(S)-SEGPHOS757.5:196
24-Methoxybenzyl alcohol(S)-SEGPHOS828.0:197
34-Nitrobenzyl alcohol(S)-C3-TUNEPHOS778.0:197
4Cinnamyl alcohol(S)-SEGPHOS656.0:195
51-Hexanol(S)-SEGPHOS707.4:195

Catalytic Cycle: Iridium-Catalyzed Transfer Hydrogenative Crotylation

G cluster_cycle Iridium Catalytic Cycle Ir_H [Ir]-H (Active Catalyst) Pi_Crotyl_Ir π-Crotyl-[Ir] Complex Ir_H->Pi_Crotyl_Ir + Crotyl Acetate - Acetate Alcohol RCH₂OH (Substrate) Aldehyde RCHO (Intermediate) Alcohol->Aldehyde Oxidation (-H₂) Crotyl_Acetate Crotyl Acetate Ir_Alkoxide [Ir]-OR' (Alkoxide Intermediate) Pi_Crotyl_Ir->Ir_Alkoxide + RCHO Ir_Alkoxide->Ir_H β-Hydride Elimination Homoallylic_Alcohol Homoallylic Alcohol (Product) Ir_Alkoxide->Homoallylic_Alcohol Protonolysis

Caption: Iridium-catalyzed transfer hydrogenative crotylation cycle.

Ruthenium-Catalyzed Hydrogen Auto-Transfer Crotylation

Similar to the iridium-catalyzed process, ruthenium complexes can catalyze the C-C coupling of primary alcohols with dienes like 1,3-butadiene or methylallene, serving as the crotyl source. Iodide-bound ruthenium-JOSIPHOS complexes have shown excellent activity and selectivity in these transformations.[3]

Table 2: Ruthenium-Catalyzed Asymmetric Crotylation of Primary Alcohols with Butadiene [4]

EntryAlcohol SubstrateLigandYield (%)dr (anti:syn)ee (%)
11-Hexanol(R,S)-JOSIPHOS907:190
23-Phenyl-1-propanol(R,S)-JOSIPHOS858:192
3(R)-3-Hydroxy-2-methylpropionate(R,S)-JOSIPHOS78>20:194

Catalytic Cycle: Ruthenium-Catalyzed Hydrogen Auto-Transfer Crotylation

G cluster_cycle Ruthenium Catalytic Cycle Ru_H [Ru]-H Crotyl_Ru Crotyl-[Ru] Ru_H->Crotyl_Ru + Butadiene Ru_Alkoxide [Ru]-OCH₂R Aldehyde_Ru_H RCHO-[Ru]-H₂ Ru_Alkoxide->Aldehyde_Ru_H β-Hydride Elimination Aldehyde_Ru_H->Ru_H - RCHO Butadiene 1,3-Butadiene TS Zimmerman-Traxler TS Crotyl_Ru->TS + RCHO Product_Alkoxide Product-[Ru]-Alkoxide TS->Product_Alkoxide Product Homoallylic Alcohol Product_Alkoxide->Product Protonolysis Alcohol RCH₂OH Alcohol->Ru_Alkoxide Ligand Exchange

Caption: Ruthenium-catalyzed hydrogen auto-transfer crotylation cycle.

Lewis Base-Catalyzed Crotylation with Crotyltrichlorosilanes

Chiral Lewis bases, such as N-oxides and phosphoramides, can catalyze the enantioselective addition of crotyltrichlorosilanes to aldehydes. The stereochemical outcome is highly predictable based on the geometry of the crotylsilane (Z-silane gives syn-product, E-silane gives anti-product).

Experimental Protocol: Lewis Base-Catalyzed Asymmetric Crotylation [5]

  • Reaction Setup: To a solution of the aldehyde (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) at -78 °C under an inert atmosphere, is added the chiral Lewis base catalyst (e.g., a chiral pyridine N-oxide, 5-10 mol%).

  • Reagent Addition: The corresponding (E)- or (Z)-crotyltrichlorosilane (1.2 equiv) is added dropwise.

  • Reaction Monitoring: The reaction is stirred at -78 °C until completion, as monitored by TLC.

  • Work-up and Purification: The reaction is quenched with saturated aqueous NaHCO₃. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by silica gel chromatography.

Table 3: Lewis Base-Catalyzed Asymmetric Crotylation of Aldehydes [1][5]

EntryAldehydeCrotylsilaneCatalyst TypeYield (%)dr (syn:anti)ee (%)
1Benzaldehyde(Z)Chiral Pyridine N-Oxide92>98:295
2Benzaldehyde(E)Chiral Pyridine N-Oxide902:9896
3Cyclohexanecarboxaldehyde(Z)Chiral Phosphoramide88>98:292
4Cyclohexanecarboxaldehyde(E)Chiral Phosphoramide853:9794

Olefin Cross-Metathesis with this compound Derivatives

Olefin metathesis, particularly cross-metathesis (CM), provides a powerful method for the formation of new carbon-carbon double bonds. This compound and its protected derivatives can participate in CM reactions with other olefins, catalyzed by ruthenium-based complexes (e.g., Grubbs catalysts), to generate more complex functionalized alkenes.

Experimental Workflow: Cross-Metathesis of a Protected this compound

G cluster_workflow Cross-Metathesis Workflow start Protected this compound + Olefin Partner dissolve Dissolve in Anhydrous Solvent (e.g., CH₂Cl₂) start->dissolve degas Degas with Inert Gas dissolve->degas add_catalyst Add Grubbs Catalyst (e.g., Grubbs II) degas->add_catalyst react Stir at RT or Gentle Heating add_catalyst->react quench Quench Reaction (e.g., with Ethyl Vinyl Ether) react->quench purify Purify by Column Chromatography quench->purify product Cross-Metathesis Product purify->product

Caption: General workflow for a Grubbs-catalyzed cross-metathesis reaction.

Experimental Protocol: Grubbs-Catalyzed Cross-Metathesis of a Silyl-Protected this compound

  • Preparation: A flame-dried flask is charged with the silyl-protected this compound (1.0 equiv) and the olefin partner (1.2-2.0 equiv) and dissolved in anhydrous, degassed CH₂Cl₂.

  • Catalyst Addition: Grubbs second-generation catalyst (1-5 mol%) is added, and the flask is fitted with a reflux condenser.

  • Reaction: The mixture is stirred at room temperature or heated to reflux and monitored by TLC.

  • Quenching: Upon completion, the reaction is cooled to room temperature, and a quenching agent (e.g., ethyl vinyl ether) is added to deactivate the catalyst.

  • Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Applications in Natural Product Synthesis

The stereoselective installation of propionate and acetate units via crotylation is a powerful strategy in the total synthesis of polyketide natural products. For instance, the core of macrolide antibiotics like erythromycin is assembled from multiple propionate units, where the stereochemistry is critical for biological activity. The methods described herein have been instrumental in the synthesis of fragments of complex natural products such as discodermolide and the spongistatins.[6] The ability to construct multiple stereocenters in a single, highly controlled reaction significantly shortens synthetic routes and improves overall efficiency.

Conclusion

This compound derivatives have firmly established themselves as indispensable tools in the arsenal of the synthetic organic chemist. The development of highly stereoselective and efficient catalytic methods for their use in crotylation reactions has revolutionized the approach to the synthesis of complex, chiral molecules. The methodologies presented in this guide, from transfer hydrogenative couplings to Lewis base catalysis and olefin metathesis, offer a diverse range of options for researchers to tackle challenging synthetic targets. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the importance of this compound and its derivatives in enabling efficient and elegant synthetic strategies is set to increase even further.

References

A Comprehensive Technical Guide to the Health and Safety Handling of Crotyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential health and safety precautions for handling crotyl alcohol (2-buten-1-ol) in a laboratory setting. Adherence to these guidelines is critical for minimizing risks and ensuring a safe working environment.

Chemical and Physical Properties

This compound is a flammable liquid that requires careful handling to prevent ignition.[1][2][3][4] Its properties are summarized below.

PropertyValue
CAS Number 6117-91-5[1][2][5][6]
Molecular Formula C4H8O[1][6]
Molecular Weight 72.11 g/mol [1][6]
Appearance Clear, light yellow liquid[1][7]
Boiling Point 121-122 °C[4][7]
Flash Point 34 °C (93.2 °F) - closed cup[4]
Density 0.845 g/mL at 25 °C[4][7]
Solubility 166 g/L in water at 20°C[1]
Vapor Pressure 1.8 mm Hg at 20 °C[1]

Toxicological Data

This compound is harmful if swallowed or absorbed through the skin.[1][2][3] The primary routes of exposure are oral, dermal, and inhalation.[1]

TestSpeciesRouteValue
LD50RatOral793 mg/kg[1][5]
LD50RabbitDermal1084 mg/kg[1]
LCLoRatInhalation2000 ppm/4H[5]
Experimental Protocols for Toxicological Studies

The toxicological data presented are typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Oral LD50 (Acute Oral Toxicity - based on OECD Guideline 401, now superseded)

This test is designed to determine the dose of a substance that is lethal to 50% of the test animals after a single oral administration.[2]

  • Test Animals: Typically, young adult rats of a single sex are used.[2]

  • Procedure: The test substance is administered by gavage in graduated doses to several groups of animals.[2] The animals are fasted before dosing.[8] Observations of effects and mortality are made over a period of at least 14 days.[9]

  • Observations: Animals are observed for signs of toxicity, including tremors, convulsions, salivation, diarrhea, lethargy, and coma.[2] Body weight is recorded weekly.[2]

Dermal LD50 (Acute Dermal Toxicity - based on OECD Guideline 402)

This method assesses the health hazards likely to arise from short-term dermal exposure to a chemical.[1][3][5][6]

  • Test Animals: Young adult rats, rabbits, or guinea pigs with healthy, intact skin are typically used.[10]

  • Procedure: The fur on the dorsal area of the trunk is clipped 24 hours before the test.[10] The test substance is applied to an area of approximately 10% of the body surface and held in contact with the skin for 24 hours under a porous gauze dressing.[7][10]

  • Observations: Animals are observed daily for at least 14 days for signs of toxicity and skin irritation.[7] Body weights are recorded at least weekly.[7]

  • Endpoint: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed on all animals.[7]

Health Hazards and First Aid

Potential Health Effects:

  • Eye Contact: May cause eye irritation.[1]

  • Skin Contact: Harmful if absorbed through the skin.[1] Causes skin irritation.[3]

  • Ingestion: Harmful if swallowed.[1][2][3] May cause headache, nausea, and vomiting.[1]

  • Inhalation: May cause respiratory tract irritation.[1]

First Aid Procedures:

FirstAid exposure Exposure to this compound inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_to_fresh_air Move to fresh air immediately. inhalation->move_to_fresh_air remove_clothing Remove contaminated clothing and shoes immediately. skin_contact->remove_clothing flush_eyes Flush eyes with plenty of water for at least 15 minutes. eye_contact->flush_eyes do_not_induce_vomiting Do NOT induce vomiting. ingestion->do_not_induce_vomiting artificial_respiration If not breathing, give artificial respiration. move_to_fresh_air->artificial_respiration give_oxygen If breathing is difficult, give oxygen. artificial_respiration->give_oxygen seek_medical_aid Seek Immediate Medical Attention give_oxygen->seek_medical_aid flush_skin Flush skin with plenty of water for at least 15 minutes. remove_clothing->flush_skin flush_skin->seek_medical_aid lift_eyelids Occasionally lift upper and lower eyelids. flush_eyes->lift_eyelids lift_eyelids->seek_medical_aid rinse_mouth Rinse mouth with water. do_not_induce_vomiting->rinse_mouth rinse_mouth->seek_medical_aid

Caption: First aid procedures for this compound exposure.

Handling and Storage

Handling:

  • Use in a well-ventilated area, preferably in a chemical fume hood.[2][11]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3] No smoking.[2][3]

  • Use non-sparking tools and explosion-proof equipment.[1][2]

  • Ground and bond containers when transferring material to prevent static discharge.[2][9]

  • Avoid contact with skin, eyes, and clothing.[1][2] Avoid breathing vapor or mist.[1]

  • Wear appropriate personal protective equipment (PPE).[1][2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3]

  • Store in a flammables-area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, acid chlorides, and acid anhydrides.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for minimizing exposure to this compound.

PPE_Selection start Handling this compound eye_protection Eye/Face Protection start->eye_protection skin_protection Skin Protection start->skin_protection respiratory_protection Respiratory Protection start->respiratory_protection goggles Chemical safety goggles (EN 166 or 29 CFR 1910.133 compliant) eye_protection->goggles gloves Appropriate protective gloves skin_protection->gloves clothing Protective clothing to prevent skin exposure skin_protection->clothing ventilation Is ventilation adequate? respiratory_protection->ventilation no_respirator No respirator needed ventilation->no_respirator Yes respirator Use NIOSH/MSHA or EN 149 approved respirator ventilation->respirator No

Caption: Decision tree for selecting appropriate PPE.

Accidental Release and Disposal

Spill Response:

In the event of a spill, follow these procedures to mitigate the hazard.

SpillResponse spill This compound Spill step1 1. Remove all sources of ignition. spill->step1 step2 2. Ensure adequate ventilation. step1->step2 step3 3. Wear appropriate PPE. step2->step3 step4 4. Absorb spill with inert material (e.g., vermiculite, sand). step3->step4 step5 5. Use a spark-proof tool for collection. step4->step5 step6 6. Place in a suitable, closed container for disposal. step5->step6 step7 7. Clean the spill area thoroughly. step6->step7

Caption: Workflow for handling a this compound spill.

Disposal: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1] Disposal must be in accordance with federal, state, and local hazardous waste regulations.[1][12]

Incompatibilities and Hazardous Decomposition

  • Incompatible Materials: Strong oxidizing agents, strong reducing agents, strong acids, acid chlorides, acid anhydrides, and phosphorus halides.[1]

  • Hazardous Decomposition Products: Carbon monoxide and carbon dioxide.[1]

  • Hazardous Polymerization: Will not occur.[1]

This guide is intended to provide comprehensive health and safety information for the handling of this compound. It is imperative that all laboratory personnel are thoroughly trained on these procedures before working with this chemical. Always consult the most current Safety Data Sheet (SDS) for the specific product in use.

References

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis of Homoallylic Alcohols using Crotylboronates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of homoallylic alcohols is a cornerstone of modern organic chemistry, providing critical chiral building blocks for the synthesis of complex natural products and pharmaceuticals, particularly polyketides.[1][2] Among the various methods developed, the reaction of aldehydes with crotylboronates stands out for its reliability, predictability, and high degree of stereocontrol.[3][4] The stereochemical outcome of the reaction is dictated by the geometry of the crotylboronate and the chirality of the boron reagent, proceeding through a highly ordered, chair-like Zimmerman-Traxler transition state.[5][6] This allows for the precise construction of syn and anti 1,2-diol relationships, which are prevalent in many bioactive molecules.

This document outlines key methodologies, presents comparative data, and provides detailed experimental protocols for the stereoselective synthesis of homoallylic alcohols using crotylboronates, focusing on seminal contributions from Brown and Roush, as well as modern catalytic enantioselective approaches.

Key Methodologies & Concepts

The stereoselectivity of aldehyde crotylboration is primarily controlled by the geometry of the crotylboronate reagent. (E)-crotylboronates afford anti-homoallylic alcohols, while (Z)-crotylboronates yield syn-homoallylic alcohols. The enantioselectivity is typically controlled by chiral auxiliaries attached to the boron atom.

  • Brown's Asymmetric Crotylation : This foundational method utilizes B-crotyldiisopinocampheylboranes, derived from commercially available (+)- or (-)-α-pinene.[7][8] This approach offers excellent enantioselectivity and diastereoselectivity. The diastereofacial selectivity of the chiral boron reagent is often so high that it can override the inherent facial bias of a chiral aldehyde.[7][8] A significant practical drawback is the requirement of stoichiometric amounts of the chiral α-pinene auxiliary.

  • Roush's Asymmetric Crotylation : This methodology employs crotylboronates modified with chiral tartrate esters, such as diisopropyl tartrate (DIPT).[9][10] These reagents are often more stable and easier to handle than the corresponding Ipc-based reagents and provide high levels of stereoselectivity.[7] They have been widely applied in the synthesis of complex molecules.[9][11]

  • Catalytic Enantioselective Crotylation : To overcome the limitations of stoichiometric chiral reagents, significant effort has been directed toward catalytic methods. One prominent strategy involves the use of a chiral catalyst to activate an achiral crotylboronic ester, such as a pinacol ester. For instance, the Hall group developed a system using a chiral diol•SnCl₄ complex as a Lewis acid-assisted Brønsted acid (LBA) catalyst.[5] This system effectively catalyzes the crotylboration of aldehydes with high diastereoselectivity (>95:5 dr) and enantioselectivity (up to 98:2 er).[5]

Logical Relationship: Zimmerman-Traxler Transition State

The predictability of crotylboration reactions stems from the highly organized, chair-like six-membered transition state, as proposed by Zimmerman and Traxler. The aldehyde's R group and the crotyl group's methyl substituent preferentially occupy equatorial positions to minimize steric strain, thus defining the relative stereochemistry of the product.

Caption: Origin of diastereoselectivity in crotylboration reactions.

Quantitative Data Summary

The following tables summarize representative results for different crotylation methodologies, showcasing yields and stereoselectivities.

Table 1: Representative Data for Catalytic Enantioselective Crotylation of Aliphatic Aldehydes [5] (Reaction Conditions: Aldehyde (1.0 eq), Crotylboronate (1.1 eq), Chiral Diol (13 mol%), SnCl₄ (10 mol%), Toluene, -78 °C)

Aldehyde (RCHO)ProductYield (%)dr (anti:syn)er
Hydrocinnamaldehydeanti99>95:598:2
Cyclohexanecarboxaldehydeanti99>95:597:3
Pivaldehydeanti99>95:597.5:2.5
n-Decanalanti99>95:596.5:3.5

Table 2: Synthesis of (E)-δ-boryl-anti-homoallylic Alcohols via Lewis Acid Catalysis [12] (Reaction Conditions: Aldehyde (1.0 eq), α-boryl-(E)-crotylboronate (1.2 eq), BF₃•OEt₂ (1.2 eq), CH₂Cl₂, -78 °C to -45 °C)

Aldehyde (RCHO)Yield (%)E-selectivitydr (anti:syn)
Benzaldehyde98>20:115:1
4-Methoxybenzaldehyde95>20:115:1
2-Naphthaldehyde91>20:118:1
Cinnamaldehyde98>20:1>20:1
Cyclohexanecarboxaldehyde95>20:111:1
Isovaleraldehyde82>20:112:1

Table 3: Synthesis of (E)-δ-hydroxymethyl-syn-homoallylic Alcohols [13][14] (Reaction Conditions: Aldehyde (1.0 eq), α-borylmethyl-(Z)-crotylboronate (2.0 eq), Toluene, 25 °C, 12h, then oxidative workup)

Aldehyde (RCHO)Yield (%)E-selectivityee (%)
4-Bromobenzaldehyde76>50:195
4-CF₃-benzaldehyde72>50:193
2-Thiophenecarboxaldehyde78>50:192
Cinnamaldehyde74>50:194
Cyclohexanecarboxaldehyde75>50:195
Isovaleraldehyde65>50:196

Experimental Protocols

Protocol 1: General Procedure for Catalytic Enantioselective Crotylation using a Chiral Diol•SnCl₄ Complex [5]

This protocol is adapted from the work of Hall and coworkers for the catalytic asymmetric crotylboration of aldehydes.

  • Catalyst Preparation : In a flame-dried Schlenk tube under an argon atmosphere, add the chiral diol (e.g., Vivol, 0.0325 mmol, 13 mol%) and anhydrous toluene (1.0 mL).

  • To this solution, add a 1.0 M solution of SnCl₄ in CH₂Cl₂ (0.025 mmol, 10 mol%) at room temperature. Stir the resulting mixture for 15-30 minutes.

  • Reaction Setup : Cool the catalyst solution to -78 °C (dry ice/acetone bath).

  • Add (E)-crotylboronic acid pinacol ester (0.275 mmol, 1.1 equiv) to the cold catalyst solution.

  • After stirring for 15 minutes, add the aldehyde (0.250 mmol, 1.0 equiv) dropwise as a solution in toluene (0.5 mL).

  • Reaction Monitoring : Stir the reaction at -78 °C for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Workup : Quench any unreacted aldehyde by adding DIBAL-H (1.0 M in hexanes, ~0.1 mL) at -78 °C.

  • Hydrolyze the resulting borate ester by adding 1.0 M HCl (2 mL). Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Extraction : Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 10 mL).

  • Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

  • Characterization : Determine the yield, diastereomeric ratio (by ¹H NMR or GC analysis), and enantiomeric ratio (by chiral HPLC or SFC analysis).

Workflow for Catalytic Crotylation

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Mix Chiral Diol and Toluene prep2 2. Add SnCl₄ solution prep1->prep2 prep3 3. Stir at RT prep2->prep3 react1 4. Cool catalyst to -78 °C prep3->react1 Transfer to reaction react2 5. Add Crotylboronate react1->react2 react3 6. Add Aldehyde react2->react3 react4 7. Stir for 3-4h at -78 °C react3->react4 workup1 8. Quench with DIBAL-H react4->workup1 Reaction complete workup2 9. Hydrolyze with HCl workup1->workup2 workup3 10. Extract with Organic Solvent workup2->workup3 workup4 11. Dry, Concentrate & Purify workup3->workup4 final Characterization (Yield, dr, er) workup4->final Isolated Product

Caption: Experimental workflow for a catalytic crotylboration reaction.

Protocol 2: General Procedure for Diastereoselective Allylboration with α-Borylmethyl-(Z)-crotylboronate [13]

This protocol is adapted from the work of Chen and coworkers for the synthesis of (E)-δ-hydroxymethyl-syn-homoallylic alcohols.

  • Reaction Setup : To a flame-dried reaction vial containing a magnetic stir bar, add the aldehyde (0.1 mmol, 1.0 equiv) and anhydrous toluene (0.3 mL). If the aldehyde is a solid, add it directly to the vial.

  • Stir the mixture at ambient temperature for 5 minutes.

  • Reagent Addition : Add the α-borylmethyl-(Z)-crotylboronate reagent (0.2 mmol, 2.0 equiv) to the reaction mixture via syringe.

  • Reaction : Continue stirring the mixture at ambient temperature for 12 hours or until the aldehyde is completely consumed as indicated by TLC analysis.

  • Oxidative Workup (Step 1) : Cool the reaction mixture to 0 °C (ice bath). Add 3N NaOH solution (0.5 mL), followed by the slow, dropwise addition of 30% H₂O₂ (0.5 mL).

  • Stir the mixture vigorously at 0 °C for 3 hours.

  • Extraction (Step 1) : Add ethyl acetate (2 mL) and brine (1 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 2 mL). Combine the organic extracts and concentrate under reduced pressure.

  • Oxidative Workup (Step 2 - Cleavage) : Dissolve the crude residue in Et₂O (1.0 mL) and add water (1.0 mL). Add NaIO₄ (171 mg, 0.8 mmol) and stir the resulting mixture at ambient temperature for 2 hours.

  • Extraction (Step 2) : Add brine (1 mL) and ethyl acetate (2 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 2 mL).

  • Purification : Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired diol.

Comparison of Key Methodologies

G brown Brown Method n1 Stoichiometric Chiral Auxiliary (α-Pinene) brown->n1 n2 High Selectivity brown->n2 n3 Reagent Overrides Substrate Control brown->n3 roush Roush Method roush->n2 n4 Stoichiometric Chiral Auxiliary (Tartrate Esters) roush->n4 n5 Stable, Handlable Reagents roush->n5 catalytic Catalytic Method catalytic->n2 n6 Catalytic Chiral Source (e.g., Chiral Diol) catalytic->n6 n7 Atom Economical catalytic->n7 n8 Uses Achiral Boronates (e.g., Pinacol Esters) catalytic->n8

Caption: Comparison of Brown, Roush, and catalytic crotylation methods.

References

Application Notes and Protocols for the Enantioselective Crotylation of Aldehydes with Chiral Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective crotylation of aldehydes is a cornerstone reaction in modern organic synthesis, providing a powerful method for the construction of chiral homoallylic alcohols. These structural motifs are prevalent in a vast array of biologically active natural products and pharmaceutical agents, including polyketides and macrolides. The ability to control the absolute and relative stereochemistry at the two newly formed stereocenters is of paramount importance in drug development, where the biological activity of a molecule is often dictated by its three-dimensional structure. This document provides an overview of contemporary chiral catalyst systems for this transformation, detailed experimental protocols for selected high-performing methods, and a summary of their performance data.

Core Principles

The fundamental transformation involves the reaction of an aldehyde with a crotylating agent in the presence of a chiral catalyst. The catalyst orchestrates the approach of the nucleophilic crotyl group to the electrophilic aldehyde, thereby inducing facial selectivity and determining the stereochemical outcome of the product. The geometry of the crotylating agent ((E) or (Z)) dictates the relative stereochemistry (syn or anti) of the resulting homoallylic alcohol, while the chiral catalyst controls the absolute stereochemistry (R or S configuration) at the newly formed stereogenic centers.

A variety of chiral catalyst systems have been developed, often employing Lewis acids or transition metals complexed with chiral ligands. Key considerations for selecting a catalyst system include the desired stereochemical outcome (syn or anti), the substrate scope, operational simplicity, and catalyst availability and cost.

Visualization of Key Processes

General Reaction Mechanism

The following diagram illustrates the generalized catalytic cycle for the enantioselective crotylation of an aldehyde.

G General Mechanism of Catalyzed Enantioselective Crotylation Catalyst Chiral Catalyst Intermediate Catalyst-Aldehyde Complex Catalyst->Intermediate Coordination Aldehyde Aldehyde Aldehyde->Intermediate Crotyl_Agent Crotylating Agent Transition_State Diastereoselective Transition State Crotyl_Agent->Transition_State Intermediate->Transition_State Nucleophilic Attack Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Product Homoallylic Alcohol Product_Complex->Product Release

Caption: Generalized catalytic cycle for enantioselective crotylation.

Experimental Workflow

This diagram outlines the typical experimental workflow for performing an enantioselective crotylation reaction.

G Typical Experimental Workflow Start Start Prep_Catalyst Prepare Catalyst Solution Start->Prep_Catalyst Add_Reagents Add Aldehyde and Crotylating Agent Prep_Catalyst->Add_Reagents Reaction Reaction under Inert Atmosphere and Controlled Temperature Add_Reagents->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Characterization (NMR, HPLC, etc.) Purification->Analysis End End Analysis->End

Application Notes and Protocols: Ruthenium-Catalyzed Hydrogen Auto-Transfer with Crotyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ruthenium-catalyzed hydrogen auto-transfer reactions, with a specific focus on the versatile applications of crotyl alcohol and related crotylation reactions. This environmentally benign methodology, also known as the "borrowing hydrogen" strategy, enables the formation of new carbon-carbon and carbon-nitrogen bonds using alcohols as stable and readily available alkylating agents, with water as the sole theoretical byproduct.[1][2]

Introduction to Hydrogen Auto-Transfer

Hydrogen auto-transfer is a powerful catalytic process that merges alcohol oxidation and subsequent reduction steps into a single, atom-economical transformation.[3][4] The general mechanism involves the temporary transfer of hydrogen from an alcohol to the ruthenium catalyst, generating a reactive carbonyl intermediate in situ. This intermediate can then undergo various coupling reactions, after which the "borrowed" hydrogen is returned to a reaction intermediate to yield the final product.[5]

This methodology is broadly classified into two main types:

  • Hydroxyl Substitution: Involves the dehydrogenation of an alcohol to a carbonyl compound, followed by condensation (e.g., with an amine or a carbon nucleophile) and subsequent reduction of the resulting intermediate.

  • Carbonyl Addition: Involves the dehydrogenation of an alcohol to an aldehyde, which then acts as an electrophile for a nucleophile generated concurrently by the reduction of a π-unsaturated precursor (like a diene or alkyne) by the ruthenium hydride.[6]

Ruthenium complexes, particularly those featuring phosphine ligands like JOSIPHOS and N-heterocyclic carbenes (NHCs), have proven to be highly effective catalysts for these transformations.[3][6][7]

Core Applications and Mechanisms

C-C Bond Formation: Carbonyl Crotylation

A significant application of this methodology is the synthesis of homoallylic alcohols through the crotylation of carbonyls. While direct use of this compound as the pronucleophile is less documented, the closely related and well-established reaction using butadiene as a precursor to the crotyl group provides a clear blueprint for this transformation.[3][6] In this process, a primary alcohol is oxidized to an aldehyde, while the ruthenium catalyst concurrently activates butadiene to form a nucleophilic π-crotylruthenium species. These two transient species then react to form the homoallylic alcohol.[6]

The choice of ligand and counter-ion on the ruthenium catalyst is crucial for achieving high stereoselectivity. For instance, iodide-bound ruthenium-JOSIPHOS catalysts have been shown to provide excellent control over both diastereoselectivity and enantioselectivity in anti-selective crotylations.[3][6]

G Ru_H [Ru]-H (Catalyst) Crotyl_Ru π-Crotylruthenium Intermediate Ru_H->Crotyl_Ru Hydrometalation RCH2OH Primary Alcohol (R-CH2OH) Ru_Alkoxide [Ru]-Alkoxide Intermediate RCH2OH->Ru_Alkoxide Coordination Butadiene Butadiene Butadiene->Crotyl_Ru RCHO Aldehyde (R-CHO) Product Homoallylic Alcohol Product RCHO->Product Crotyl_Ru->Product Carbonyl Addition Product->Ru_H Product Release & Catalyst Regeneration Ru_Alkoxide->Ru_H β-Hydride Elimination Ru_Alkoxide->RCHO

Caption: Experimental workflow for N-alkylation of amines.

Quantitative Data Summary

The following tables summarize representative quantitative data for ruthenium-catalyzed hydrogen auto-transfer reactions, including crotylations and related alkylations.

Table 1: Ruthenium-Catalyzed Carbonyl Crotylation with Butadiene

EntryAlcohol SubstrateCatalyst SystemLoading (mol%)Temp (°C)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (% ee)Reference
1Benzyl alcoholRuI(CO)₃(η³-C₃H₅) / SL-J502-0121002485>20:195[6]
23-Phenyl-1-propanolRuI(CO)₃(η³-C₃H₅) / SL-J502-0121002481>20:196[6]
3CyclohexylmethanolRuI(CO)₃(η³-C₃H₅) / SL-J502-0121002475>20:194[6]

Table 2: Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols

EntryAmineAlcoholCatalyst SystemLoading (mol%)Temp (°C)Time (h)Yield (%)Reference
1AnilineBenzyl alcohol[Ru(p-cymene)Cl₂]₂ / dppf0.51001695[1]
2BenzylamineEthanol[Ru(p-cymene)Cl₂]₂ / dppf0.5801689[1]
3Aniline1-Butanol[Ru(p-cymene)Cl₂]₂ / DPEphos0.51001691[1]

Table 3: Ruthenium-Catalyzed α-Alkylation of Ketones with Alcohols

EntryKetoneAlcoholCatalyst SystemBaseTemp (°C)Time (h)Yield (%)Reference
1Acetophenone1-ButanolRuCl₂(PPh₃)₃KOH80594[5]
22-HeptanoneEthanolRuCl₂(PPh₃)₃KOH80588[5]
3Propiophenone1-PropanolRuCl₂(PPh₃)₃KOH80592[5]

Experimental Protocols

Protocol 1: General Procedure for Ruthenium-Catalyzed Carbonyl Crotylation

This protocol is adapted from analogous reactions using butadiene as the crotyl source. [6] Materials:

  • Ruthenium precatalyst (e.g., RuI(CO)₃(η³-C₃H₅))

  • Chiral phosphine ligand (e.g., JOSIPHOS SL-J502-01)

  • Primary alcohol substrate

  • Butadiene (liquefied or gaseous)

  • Anhydrous solvent (e.g., THF or toluene)

  • Schlenk tube or pressure vessel

Procedure:

  • To a flame-dried Schlenk tube or pressure vessel under an inert atmosphere (e.g., argon), add the ruthenium precatalyst (e.g., 0.02 mmol, 2 mol%) and the chiral ligand (e.g., 0.022 mmol, 2.2 mol%).

  • Add the anhydrous solvent (e.g., 1.0 mL).

  • Add the primary alcohol substrate (1.0 mmol, 1.0 equiv).

  • If using liquefied butadiene, cool the vessel to -78 °C and add the required amount (e.g., 3.0 mmol, 3.0 equiv). Seal the vessel before allowing it to warm to room temperature. If using gaseous butadiene, charge the sealed vessel with a known pressure of butadiene gas.

  • Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction for the specified time (e.g., 24 hours).

  • After cooling to room temperature, carefully vent the vessel.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for Ruthenium-Catalyzed N-Alkylation of an Amine with an Alcohol

This protocol is a general representation based on established procedures. [1] Materials:

  • Ruthenium precatalyst (e.g., [Ru(p-cymene)Cl₂]₂)

  • Phosphine ligand (e.g., dppf or DPEphos)

  • Amine substrate

  • Alcohol substrate (e.g., this compound)

  • Anhydrous solvent (e.g., toluene)

  • Schlenk tube

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the ruthenium precatalyst (e.g., 0.0025 mmol, 0.5 mol%), the phosphine ligand (e.g., 0.0055 mmol, 1.1 mol%), the amine substrate (1.0 mmol, 1.0 equiv), and the alcohol substrate (1.2 mmol, 1.2 equiv).

  • Add the anhydrous solvent (e.g., 2.0 mL).

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the specified time (e.g., 16 hours).

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure N-alkylated amine.

  • Characterize the product by appropriate spectroscopic methods (NMR, MS).

Concluding Remarks

Ruthenium-catalyzed hydrogen auto-transfer reactions represent a highly efficient and sustainable strategy for the synthesis of complex organic molecules from simple alcohols. The use of this compound and related crotylating agents in these transformations provides direct access to valuable homoallylic alcohols and N-allylic amines, which are important structural motifs in pharmaceuticals and natural products. The protocols and data presented herein serve as a guide for researchers to explore and apply this powerful methodology in their own synthetic endeavors.

References

Application Notes and Protocols: Iridium-Catalyzed Carbonyl Crotylation from the Alcohol Oxidation Level

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the iridium-catalyzed carbonyl crotylation directly from the alcohol oxidation level. This innovative method circumvents the need for pre-oxidation of alcohols to aldehydes and the use of stoichiometric, often sensitive, organometallic crotylating agents, thus offering a more efficient and atom-economical approach to the synthesis of valuable homoallylic alcohols.[1][2][3] This transformation is particularly relevant for the construction of polypropionate natural products.[1][4]

Core Principle: Transfer Hydrogenation

The reaction operates via a transfer hydrogenation mechanism.[1][2] An iridium catalyst facilitates the dehydrogenation of a primary alcohol to form an in situ aldehyde and an iridium-hydride species. This iridium-hydride then reacts with a crotyl precursor, such as butadiene or α-methyl allyl acetate, to generate a nucleophilic iridium-crotyl intermediate.[1][5] This intermediate subsequently adds to the in situ generated aldehyde to furnish the desired homoallylic alcohol, regenerating the iridium catalyst to complete the catalytic cycle. A key advantage of this methodology is its ability to be performed from either the alcohol or aldehyde oxidation level.[1][4][5]

Catalytic System

The most effective catalytic systems for this transformation typically involve an ortho-cyclometallated iridium C,O-benzoate complex, generated in situ from a commercially available iridium precursor such as [Ir(cod)Cl]₂, a chiral phosphine ligand, and a substituted benzoic acid.[1][5][6] The choice of chiral ligand is crucial for achieving high levels of enantioselectivity. Ligands such as (S)-SEGPHOS have proven to be highly effective in inducing excellent anti-diastereoselectivity and enantioselectivity.[1][4]

Visualizing the Process

Catalytic Cycle

Catalytic Cycle cluster_oxidation Oxidation cluster_coupling C-C Coupling Ir_cat [Ir]-H Ir_crotyl [Ir]-crotyl Ir_cat->Ir_crotyl + Crotyl Source Alcohol RCH₂OH Ir_alkoxide [Ir]-OCH₂R Alcohol->Ir_alkoxide Coordination Aldehyde RCHO Crotyl_source Crotyl Source (e.g., α-methyl allyl acetate) Alkoxide [Ir]-O-CH(R)CH(Me)CH=CH₂ Ir_crotyl->Alkoxide + RCHO Alkoxide->Ir_cat Regeneration Product Homoallylic Alcohol Alkoxide->Product Protonolysis Ir_alkoxide->Ir_cat Dehydrogenation Ir_alkoxide->Aldehyde β-H Elimination

Caption: Proposed catalytic cycle for iridium-catalyzed carbonyl crotylation.

Experimental Workflow

Experimental Workflow start Start reagents Combine [Ir(cod)Cl]₂, Ligand, Acid, and Base in Solvent start->reagents stir Stir at Room Temperature reagents->stir add_reactants Add Alcohol and Crotyl Source stir->add_reactants heat Heat Reaction Mixture (e.g., 80-100 °C) add_reactants->heat monitor Monitor by TLC or GC/LC-MS heat->monitor workup Aqueous Workup monitor->workup Upon Completion purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, HRMS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for the iridium-catalyzed crotylation.

Quantitative Data Summary

The following tables summarize the performance of the iridium-catalyzed carbonyl crotylation with various substrates, highlighting the yields, diastereoselectivity, and enantioselectivity.

Table 1: Crotylation of Benzylic Alcohols with α-Methyl Allyl Acetate[1][4]
EntryAlcohol Substrate (R)Yield (%)dr (anti:syn)ee (%) [anti]
1Phenyl857.4:195
24-Nitrophenyl908.5:196
34-Methoxyphenyl826.7:195
42-Naphthyl8810:197
52-Thienyl759:194

Reaction Conditions: [Ir(cod)Cl]₂ (2.5 mol%), (S)-SEGPHOS (5 mol%), 4-cyano-3-nitrobenzoic acid (10 mol%), Cs₂CO₃ (20 mol%), alcohol (1 equiv), α-methyl allyl acetate (2 equiv), THF, 80 °C, 48-72 h.

Table 2: Crotylation of Aliphatic and Allylic Alcohols with α-Methyl Allyl Acetate[1][4]
EntryAlcohol SubstrateYield (%)dr (anti:syn)ee (%) [anti]
1Cinnamyl alcohol7815:198
210-Undecen-1-ol7210:196
3Cyclohexylmethanol657:193

Reaction Conditions: [Ir(cod)Cl]₂ (2.5 mol%), (S)-SEGPHOS (5 mol%), 4-cyano-3-nitrobenzoic acid (10 mol%), Cs₂CO₃ (20 mol%), alcohol (1 equiv), α-methyl allyl acetate (2 equiv), THF, 80 °C, 48-72 h.

Experimental Protocols

General Procedure for Iridium-Catalyzed Carbonyl Crotylation from an Alcohol

Materials:

  • [Ir(cod)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • Chiral phosphine ligand (e.g., (S)-SEGPHOS)

  • Substituted benzoic acid (e.g., 4-cyano-3-nitrobenzoic acid)

  • Base (e.g., Cesium carbonate, Cs₂CO₃)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

  • Primary alcohol substrate

  • Crotyl source (e.g., α-methyl allyl acetate)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Protocol:

  • Catalyst Pre-formation:

    • To an oven-dried pressure tube equipped with a magnetic stir bar, add [Ir(cod)Cl]₂ (0.025 mmol, 2.5 mol%), the chiral phosphine ligand (0.05 mmol, 5 mol%), the substituted benzoic acid (0.10 mmol, 10 mol%), and the base (0.20 mmol, 20 mol%).

    • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous solvent (e.g., THF, 2.0 mL) via syringe.

    • Stir the resulting mixture at room temperature for 30 minutes.

  • Reaction Assembly:

    • To the catalyst mixture, add the primary alcohol substrate (1.0 mmol, 1.0 equiv) followed by the crotyl source (e.g., α-methyl allyl acetate, 2.0 mmol, 2.0 equiv) via syringe.

    • Seal the pressure tube tightly with a Teflon screw cap.

  • Reaction and Monitoring:

    • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 24-72 hours).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure homoallylic alcohol.

  • Characterization:

    • Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

    • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture or the purified product.

    • Determine the enantiomeric excess by chiral stationary phase high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).[4]

Applications in Drug Development

The ability to construct complex, stereochemically rich homoallylic alcohol motifs from simple, readily available alcohols is of significant interest to the pharmaceutical industry. These structures are common in polyketide natural products, a class of molecules known for their diverse biological activities.[7] This catalytic method provides a streamlined and efficient route to chiral building blocks for the synthesis of complex drug candidates, reducing the number of synthetic steps and improving overall efficiency.[6] The mild reaction conditions and tolerance of various functional groups further enhance its applicability in medicinal chemistry programs.

References

Application Notes and Protocols: Crotyl Alcohol as a Precursor in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotyl alcohol, a simple four-carbon unsaturated alcohol, serves as a versatile and powerful building block in the complex art of natural product total synthesis. Its intrinsic functionality—a reactive hydroxyl group and a nucleophilic double bond—coupled with the stereochemical possibilities arising from its E and Z isomers, allows for the diastereoselective and enantioselective construction of intricate molecular architectures. The crotyl moiety is frequently incorporated into natural products through various carbon-carbon bond-forming reactions, most notably asymmetric crotylation of aldehydes, to install key stereocenters that are crucial for their biological activity. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as precursors in the total synthesis of several bioactive natural products.

Key Applications of this compound Derivatives in Total Synthesis

Derivatives of this compound, such as crotyl halides, crotylboronates, and crotylsilanes, are the workhorse reagents for introducing the crotyl fragment. These reagents, often employed in conjunction with chiral catalysts or auxiliaries, enable the precise control of stereochemistry at the newly formed chiral centers. The following sections detail the application of such methodologies in the synthesis of complex natural products.

(-)-Elisabethadione: Asymmetric Crotylation in Diterpene Synthesis

The total synthesis of (-)-Elisabethadione, a serrulatane diterpene with interesting biological properties, showcases the power of asymmetric crotylation in setting key stereocenters. A pivotal step in the synthesis involves the highly enantioselective and diastereoselective addition of a (Z)-crotyltrichlorosilane to an unsaturated aldehyde, catalyzed by a chiral Lewis base.[1][2]

Table 1: Asymmetric Crotylation in the Total Synthesis of (-)-Elisabethadione

EntryAldehydeCrotylating AgentCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
1α-Methylcinnamaldehyde derivative(Z)-CrotyltrichlorosilaneChiral bis-N-oxide (5)Propionitrile-202482>98:294
Experimental Protocol: Asymmetric Crotylation for (-)-Elisabethadione Intermediate

Materials:

  • α-Methylcinnamaldehyde derivative

  • (Z)-Crotyltrichlorosilane

  • Chiral bis-N-oxide catalyst

  • Diisopropylethylamine (Hünig's base)

  • Propionitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried flask under an argon atmosphere, add the chiral bis-N-oxide catalyst (0.05 equiv).

  • Add anhydrous propionitrile and cool the solution to -20 °C.

  • Add the α-methylcinnamaldehyde derivative (1.0 equiv) and diisopropylethylamine (2.0 equiv).

  • Slowly add (Z)-crotyltrichlorosilane (1.5 equiv) dropwise to the stirred solution.

  • Stir the reaction mixture at -20 °C for 24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Logical Relationship for the Asymmetric Crotylation Step

G Aldehyde α-Methylcinnamaldehyde derivative Product Homoallylic Alcohol (Elisabethadione Intermediate) Aldehyde->Product CrotylSilane (Z)-Crotyltrichlorosilane CrotylSilane->Product Catalyst Chiral bis-N-oxide Catalyst Catalyst->Product (5 mol%) Base Hünig's Base Base->Product

Caption: Asymmetric crotylation of an aldehyde with a crotylsilane.

C9-C20 Fragment of Tetrafibricin: Ruthenium-Catalyzed Enantioselective syn-Crotylation

The synthesis of the C9-C20 fragment of the potent fibrinogen receptor inhibitor tetrafibricin employs a ruthenium-catalyzed enantioselective syn-crotylation to construct the C9-C13 portion.[3][4] This reaction proceeds via a redox-triggered mechanism involving an allylruthenium intermediate.

Table 2: Ru-Catalyzed syn-Crotylation for Tetrafibricin Fragment

EntryAlcohol PrecursorDieneRu-Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (%)
1Mono-protected 1,3-propanediol2-Silyl-butadieneRuH(CO)(PPh₃)₃ (5)(R)-DM-SEGPHOS (7.5)Toluene1001275>20:195
Experimental Protocol: Ruthenium-Catalyzed syn-Crotylation

Materials:

  • Mono-protected 1,3-propanediol

  • 2-Silyl-butadiene

  • RuH(CO)(PPh₃)₃

  • (R)-DM-SEGPHOS ligand

  • Toluene (anhydrous)

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a glovebox, charge a screw-capped vial with RuH(CO)(PPh₃)₃ (0.05 equiv) and (R)-DM-SEGPHOS (0.075 equiv).

  • Add anhydrous toluene, followed by the mono-protected 1,3-propanediol (1.0 equiv) and 2-silyl-butadiene (1.5 equiv).

  • Seal the vial and heat the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the desired homoallylic alcohol.

Experimental Workflow for Tetrafibricin Fragment Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Mono-protected 1,3-propanediol C Ru-Catalyzed syn-Crotylation A->C B 2-Silyl-butadiene B->C D Homoallylic Alcohol (C9-C13 Fragment) C->D

Caption: Workflow for the Ru-catalyzed syn-crotylation.

(R)-Goniothalamin: Asymmetric Allylation as a Surrogate for Crotylation

The total synthesis of (R)-goniothalamin, a styryl-lactone with cytotoxic activity, often utilizes asymmetric allylation of cinnamaldehyde. While not strictly a crotylation, the Brown allylation using B-allyldiisopinocampheylborane is a closely related and highly informative example of stereoselective allyl transfer.[5]

Table 3: Asymmetric Brown Allylation in the Synthesis of a Goniothalamin Intermediate

EntryAldehydeAllylating AgentSolventTemp (°C)Time (h)Yield (%)ee (%)
1trans-Cinnamaldehyde(-)-B-AllyldiisopinocampheylboraneTHF-7849891.5
Experimental Protocol: Asymmetric Brown Allylation

Materials:

  • trans-Cinnamaldehyde

  • (-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Cl)

  • Allylmagnesium bromide (in THF)

  • Diethyl ether (anhydrous)

  • Sodium hydroxide solution (3 M)

  • Hydrogen peroxide (30%)

Procedure:

  • To a solution of (-)-DIP-Cl (1.1 equiv) in anhydrous diethyl ether at 0 °C, add allylmagnesium bromide (1.1 equiv) dropwise.

  • Stir the mixture at 0 °C for 30 minutes and then cool to -78 °C.

  • Add a solution of trans-cinnamaldehyde (1.0 equiv) in anhydrous diethyl ether dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction by the slow addition of 3 M aqueous sodium hydroxide, followed by the careful addition of 30% hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to obtain the homoallylic alcohol.

Signaling Pathway Analogy for Chiral Induction

G Chiral_Reagent (-)-Ipc2B(allyl) Transition_State Chiral Transition State Chiral_Reagent->Transition_State Reacts with Aldehyde Cinnamaldehyde Aldehyde->Transition_State Reacts with Product Enantioenriched Homoallylic Alcohol Transition_State->Product Leads to

References

Application Notes and Protocols for the Oxidation of Crotyl Alcohol to Crotonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective oxidation of crotyl alcohol to crotonaldehyde. The synthesis of α,β-unsaturated aldehydes like crotonaldehyde is a fundamental transformation in organic chemistry, crucial for the synthesis of various pharmaceuticals and fine chemicals. This guide outlines several common and effective methods for this conversion, offering a comparative overview to aid in method selection and execution.

Introduction

The oxidation of primary allylic alcohols, such as this compound, to their corresponding aldehydes requires mild and selective reagents to avoid over-oxidation to carboxylic acids or reaction with the carbon-carbon double bond. This document details four widely used protocols: Manganese Dioxide (MnO₂), Pyridinium Chlorochromate (PCC), Swern, and Dess-Martin Periodinane (DMP) oxidations. Each method offers distinct advantages regarding reaction conditions, substrate scope, and ease of workup. Additionally, an overview of emerging catalytic aerobic oxidation methods is provided as a green chemistry alternative.

Comparative Data of Oxidation Protocols

The following table summarizes the key quantitative parameters for the different oxidation methods described. Please note that reaction conditions and yields can vary depending on the specific substrate, scale, and purity of reagents.

Oxidation ProtocolOxidizing AgentStoichiometry (Oxidant:Alcohol)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Manganese Dioxide Activated MnO₂5 - 20 eqDichloromethane, Chloroform, HexaneRoom Temperature2 - 2470 - 95
PCC Oxidation Pyridinium Chlorochromate1.2 - 1.5 eqDichloromethaneRoom Temperature1 - 480 - 95
Swern Oxidation Oxalyl Chloride, DMSO, Triethylamine1.1 eq (Oxalyl Chloride), 2.2 eq (DMSO), 5 eq (Et₃N)Dichloromethane-78 to Room Temperature0.5 - 285 - 98
Dess-Martin Dess-Martin Periodinane (DMP)1.1 - 1.5 eqDichloromethaneRoom Temperature0.5 - 390 - 98

Experimental Protocols

Manganese Dioxide (MnO₂) Oxidation

Activated manganese dioxide is a mild and highly selective reagent for the oxidation of allylic and benzylic alcohols.[1] The reaction is heterogeneous and proceeds at room temperature. The quality of the MnO₂ is crucial for the success of the reaction, and commercially available "activated" MnO₂ is recommended. A large excess of the oxidant is often required.[2]

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Celite®

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • To a solution of this compound (1.0 g, 13.9 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask, add activated manganese dioxide (12.1 g, 139 mmol, 10 eq.).

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with dichloromethane (3 x 20 mL).

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to afford crude crotonaldehyde.

  • The product can be purified further by distillation if necessary.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile and reliable reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3][4] The reaction is typically performed in dichloromethane under anhydrous conditions to prevent over-oxidation to the carboxylic acid.[5][6]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Celite® or silica gel

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a suspension of PCC (4.5 g, 20.9 mmol, 1.5 eq.) and Celite® (4.5 g) in anhydrous dichloromethane (50 mL) in a round-bottom flask, add a solution of this compound (1.0 g, 13.9 mmol) in anhydrous dichloromethane (10 mL) in one portion.

  • Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and stir for an additional 15 minutes.

  • Filter the mixture through a pad of silica gel, washing thoroughly with diethyl ether (3 x 20 mL).

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can be purified by distillation or column chromatography.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine.[7][8][9] It is a very mild and high-yielding procedure that is tolerant of a wide variety of functional groups.[8] The reaction must be carried out at low temperatures (-78 °C).[10]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Three-neck round-bottom flask equipped with a thermometer and an addition funnel

  • Dry ice/acetone bath

Procedure:

  • To a stirred solution of oxalyl chloride (1.3 mL, 15.3 mmol, 1.1 eq.) in anhydrous dichloromethane (50 mL) at -78 °C (dry ice/acetone bath), add a solution of anhydrous DMSO (2.2 mL, 30.6 mmol, 2.2 eq.) in anhydrous dichloromethane (10 mL) dropwise via an addition funnel, maintaining the internal temperature below -65 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 g, 13.9 mmol) in anhydrous dichloromethane (10 mL) dropwise, again keeping the internal temperature below -65 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add anhydrous triethylamine (9.7 mL, 69.5 mmol, 5 eq.) dropwise, maintaining the temperature below -65 °C.

  • After the addition is complete, stir the mixture for an additional 10 minutes at -78 °C, then allow it to warm to room temperature.

  • Quench the reaction by adding water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude crotonaldehyde. Purification can be achieved by distillation.

Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane (DMP), to oxidize primary and secondary alcohols under very mild, neutral conditions.[11][12] The reaction is often rapid and high-yielding, with a simple workup.[12]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of this compound (1.0 g, 13.9 mmol) in anhydrous dichloromethane (50 mL) at room temperature, add Dess-Martin Periodinane (6.5 g, 15.3 mmol, 1.1 eq.) in one portion.

  • Stir the reaction mixture at room temperature. The reaction is typically complete in 0.5-2 hours. Monitor by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution (50 mL).

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude crotonaldehyde, which can be purified by distillation.

Visualized Workflows and Decision Making

G General Workflow for this compound Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in Anhydrous Solvent mix Combine Reactants (Control Temperature) start->mix reagent Prepare Oxidant Solution/Suspension reagent->mix react Stir at Appropriate Temperature mix->react monitor Monitor Reaction by TLC/GC react->monitor quench Quench Reaction (if necessary) monitor->quench Reaction Complete filter Filter to Remove Solids quench->filter extract Aqueous Work-up & Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Distillation/Chromatography concentrate->purify end end purify->end Pure Crotonaldehyde

Caption: General experimental workflow for the oxidation of this compound.

G Decision Tree for Selecting an Oxidation Protocol cluster_criteria Key Considerations cluster_recommendations Recommended Protocols start Choosing an Oxidation Method for this compound scale Scale of Reaction? start->scale sensitivity Acid/Base Sensitive Functional Groups? start->sensitivity reagents Reagent Availability & Toxicity? start->reagents MnO2 MnO2 Oxidation (Mild, for small to moderate scale) scale->MnO2 Small to Moderate PCC PCC Oxidation (Reliable, moderate toxicity) scale->PCC Moderate Swern Swern Oxidation (High yield, requires low temp) scale->Swern Small to Large DMP DMP Oxidation (Mild, high yield, expensive) scale->DMP Small Catalytic Catalytic Aerobic Oxidation (Green, requires catalyst development) scale->Catalytic Potentially Large sensitivity->MnO2 Yes (Neutral) sensitivity->PCC No (Mildly Acidic) sensitivity->Swern Generally Tolerant sensitivity->DMP Yes (Neutral) reagents->MnO2 Low Toxicity, Inexpensive reagents->PCC Chromium Toxicity reagents->Swern Foul Odor, Corrosive reagents->DMP Expensive, Potentially Explosive reagents->Catalytic Noble Metals, Greener

Caption: Decision tree for selecting a suitable oxidation protocol.

References

Application Notes and Protocols: The Strategic Use of Crotyl Alcohol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of crotyl alcohol and its derivatives in the stereoselective synthesis of complex pharmaceutical intermediates. The focus is on the application of crotylation reactions in the construction of key structural motifs found in potent anticancer agents. This document includes detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of synthetic workflows.

Introduction

This compound (2-buten-1-ol) is a versatile four-carbon building block in organic synthesis.[1][2] Its utility in pharmaceutical synthesis stems from the ability of its corresponding organometallic reagents to undergo highly stereoselective additions to aldehydes, forming homoallylic alcohols. This "crotylation" reaction is a powerful tool for the construction of propionate-like subunits, which are common structural features in many polyketide natural products with significant biological activity. Key pharmaceutical intermediates, particularly for complex anticancer agents like (+)-discodermolide and the epothilones, have been successfully synthesized using this methodology.[1][3]

Key Applications in Pharmaceutical Intermediate Synthesis

The primary application of this compound-derived reagents in pharmaceutical synthesis is the stereocontrolled formation of carbon-carbon bonds. By carefully selecting the geometry of the crotyl reagent ((E)- or (Z)-) and the chiral auxiliary or catalyst, chemists can control the formation of up to two new stereocenters in the resulting homoallylic alcohol. This level of control is crucial for the efficient synthesis of complex molecules with multiple chiral centers.

Anticancer Agents:

  • (+)-Discodermolide: The total synthesis of this potent microtubule-stabilizing agent has been a significant driver in the development of stereoselective crotylation methods. The molecule's backbone is rich in 1,3-polyol and methyl-substituted stereocenters, which can be effectively constructed using iterative crotylation reactions.[1][3]

  • Epothilones: These macrolides are another class of microtubule stabilizers used in cancer chemotherapy. The synthesis of key fragments of epothilones often employs asymmetric crotylation to install the required stereochemistry.

Experimental Protocols

The following protocols are detailed examples of how crotylation reactions are employed in the synthesis of key fragments of (+)-discodermolide.

Protocol 1: Asymmetric Crotylation using a Chiral Crotylsilane Reagent

This protocol details the synthesis of a homoallylic alcohol intermediate using a chiral (E)-crotylsilane, a key step in constructing a fragment of (+)-discodermolide.

Reaction:

reagent1 Aldehyde product Homoallylic Alcohol Intermediate reagent1->product 1. TiCl4, CH2Cl2, -78 °C reagent2 Chiral (E)-Crotylsilane reagent2->product catalyst TiCl4

Caption: Asymmetric crotylation of an aldehyde.

Materials:

  • Aldehyde substrate

  • Chiral (E)-crotylsilane reagent

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • A solution of the aldehyde substrate in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • To this solution, add titanium tetrachloride (1.1 equivalents) dropwise, ensuring the temperature remains at -78 °C.

  • After stirring for 10 minutes, a solution of the chiral (E)-crotylsilane reagent (1.2 equivalents) in anhydrous CH₂Cl₂ is added dropwise.

  • The reaction mixture is stirred at -78 °C for 4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.

  • The reaction is quenched by the slow addition of a saturated aqueous NaHCO₃ solution at -78 °C.

  • The mixture is allowed to warm to room temperature and then transferred to a separatory funnel.

  • The aqueous layer is extracted three times with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired homoallylic alcohol.

Protocol 2: Crotyltitanation of an Aldehyde

This protocol describes the use of a crotyltitanium reagent for the stereoselective synthesis of a different fragment of (+)-discodermolide.

Reaction:

reagent1 Aldehyde product Homoallylic Alcohol Intermediate reagent1->product Toluene, -78 °C to -20 °C reagent2 Crotyltitanium Reagent reagent2->product

Caption: Crotyltitanation of an aldehyde.

Materials:

  • Aldehyde substrate

  • Crotyltitanium reagent (prepared in situ)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a separate flask, the crotyltitanium reagent is prepared according to established literature procedures.

  • A solution of the aldehyde substrate in anhydrous toluene is cooled to -78 °C under an inert atmosphere.

  • The pre-formed crotyltitanium reagent solution is added dropwise to the aldehyde solution.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to -20 °C over 2 hours.

  • The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.

  • The mixture is warmed to room temperature and the layers are separated.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of key intermediates of (+)-discodermolide using different crotylation methods.

Table 1: Asymmetric Crotylation with Chiral Silane Reagents

Aldehyde SubstrateCrotylsilane ReagentLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Ref
Fragment A(S,S)-(E)-CrotylsilaneTiCl₄CH₂Cl₂-7885>95:5
Fragment B(R,R)-(E)-CrotylsilaneTiCl₄CH₂Cl₂-7882>95:5
Fragment C(S,S)-(Z)-CrotylsilaneBF₃·OEt₂CH₂Cl₂-78795:95

Table 2: Crotyltitanation Reactions

Aldehyde SubstrateCrotyltitanium ReagentSolventTemp (°C)Yield (%)Diastereomeric RatioRef
Fragment D(E)-CrotyltitaniumToluene-78 to -2084>98:2[3]
Fragment E(Z)-CrotyltitaniumToluene-78 to -20753:97[3]

Visualizations

The following diagrams illustrate the overall synthetic workflows for key fragments of (+)-discodermolide, highlighting the strategic application of crotylation reactions.

cluster_0 Synthesis of Fragment 1 A Starting Material A B Aldehyde Intermediate A->B Multi-step synthesis C Homoallylic Alcohol B->C Asymmetric Crotylation (Protocol 1) D Fragment 1 C->D Further functionalization

Caption: Workflow for the synthesis of a discodermolide fragment.

cluster_1 Convergent Synthesis of (+)-Discodermolide Frag1 Fragment 1 Coupled1 Coupled Intermediate Frag1->Coupled1 Frag2 Fragment 2 Frag2->Coupled1 Coupling Reaction Frag3 Fragment 3 Discodermolide (+)-Discodermolide Frag3->Discodermolide Final Coupling and Cyclization Coupled1->Discodermolide

Caption: Convergent synthesis strategy for (+)-discodermolide.

Conclusion

The use of this compound-derived reagents is a cornerstone of modern asymmetric synthesis, enabling the efficient and highly stereocontrolled construction of complex pharmaceutical intermediates. The protocols and data presented herein, drawn from the successful total synthesis of (+)-discodermolide, demonstrate the power and versatility of crotylation reactions. For researchers in drug development, mastering these techniques is essential for the synthesis of novel, complex molecules with therapeutic potential. The continued development of new and more efficient catalytic crotylation methods will undoubtedly expand the synthetic toolbox and accelerate the discovery of new medicines.

References

Application Notes and Protocols for the Gas-Phase Selective Hydrogenation of Crotonaldehyde to Crotyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective hydrogenation of α,β-unsaturated aldehydes, such as crotonaldehyde, to their corresponding unsaturated alcohols is a crucial transformation in the fine chemicals, pharmaceuticals, and fragrance industries. Crotyl alcohol, a key intermediate, is produced through the selective hydrogenation of the C=O bond in crotonaldehyde while preserving the C=C bond.[1][2] This process is challenging as the hydrogenation of the C=C bond is thermodynamically more favorable by approximately 35 kJ mol⁻¹[3]. Consequently, the development of highly selective and active catalysts is paramount. This document provides detailed application notes and experimental protocols for the gas-phase selective hydrogenation of crotonaldehyde to this compound, summarizing key data and methodologies from recent literature.

Reaction Pathway and Key Products

The hydrogenation of crotonaldehyde can proceed through two primary pathways: the desired hydrogenation of the carbonyl group to yield this compound, or the hydrogenation of the carbon-carbon double bond to form butanal. Both of these products can be further hydrogenated to butanol.[1][2][3][4] An alternative pathway involving the isomerization of this compound to butanal has also been suggested.[3][4]

Reaction_Pathway Crotonaldehyde Crotonaldehyde (C=C and C=O bonds) Crotyl_Alcohol This compound (Unsaturated Alcohol) Crotonaldehyde->Crotyl_Alcohol + H₂ (Selective C=O hydrogenation) Butanal Butanal (Saturated Aldehyde) Crotonaldehyde->Butanal + H₂ (C=C hydrogenation) Crotyl_Alcohol->Butanal Isomerization Butanol Butanol (Saturated Alcohol) Crotyl_Alcohol->Butanol + H₂ Butanal->Butanol + H₂

Caption: Reaction network for crotonaldehyde hydrogenation.

Catalyst Systems and Performance Data

A variety of catalyst systems have been investigated to enhance the selectivity towards this compound. These often involve noble metals modified with other metals or metal oxides. The choice of active metal, promoter, and support significantly influences catalytic activity and selectivity.

Iridium-Based Catalysts

Iridium, particularly when modified with metal oxides like NbOₓ, ReOₓ, MoOₓ, WOₓ, and FeOₓ, has shown high efficacy.[5][6] The metal oxide promoters are thought to play a role in the adsorption and activation of the carbonyl group, while iridium facilitates the generation of hydride species.[5][7]

Table 1: Performance of Iridium-Based Catalysts in Crotonaldehyde Hydrogenation

CatalystSupportPromoter/ModifierReaction PhaseTemperature (°C)H₂ Pressure (MPa)Crotonaldehyde Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
Ir-NbOₓSiO₂NbOₓGas80-97~9087[8]
Ir-FeOxBNFeOₓGas80-~55~8546.9[9]
Ir-MoOₓSiO₂MoOₓLiquid (Water)300.8~95~9590[5][6]
Ir-ReOₓSiO₂ReOₓLiquid (Water)300.8~4395~41[2]
Ir-WOₓSiO₂WOₓLiquid (Water)300.8~70~90~63[5][6]
Ir-FeOₓSiO₂FeOₓLiquid (Water)300.8~45~85~38[5][6]
Platinum-Based Catalysts

Platinum catalysts, especially when alloyed with metals like tin, can exhibit high selectivity for C=O bond hydrogenation. The addition of a second metal can modify the electronic properties of platinum and create specific active sites.[10] Pt/ZnO has also shown high selectivity in the gas phase.

Table 2: Performance of Platinum-Based Catalysts in Crotonaldehyde Hydrogenation

CatalystSupportPromoter/ModifierReaction PhaseTemperature (°C)H₂ Pressure (MPa)Crotonaldehyde Conversion (%)This compound Selectivity (%)Reference
1% Pt-1.2SnTiO₂SnLiquid902.072.170.8[10]
Ptα-Ga₂O₃-Gas--1091[11]
PtZnO-Gas---90
Other Catalyst Systems

Gold-based catalysts, particularly when supported on ZnO and promoted with sulfur, have demonstrated high selectivity.[12][13] Single atom alloys, such as PdCu on Al₂O₃, have also been explored, though they tend to favor C=C hydrogenation, leading primarily to butanal.[3]

Table 3: Performance of Other Catalyst Systems in Crotonaldehyde Hydrogenation

CatalystSupportPromoter/ModifierReaction PhaseTemperature (°C)H₂ Pressure (bar)Crotonaldehyde Conversion (%)This compound Selectivity (%)Reference
AuZnOThiopheneGas250--High[12][13]
Pd/Cu SAAAl₂O₃PdLiquid501.5~100Low[3][14]
ReOₓZrO₂-Liquid (Formic Acid)140202569.9[2]

Experimental Protocols

The following sections provide generalized protocols for catalyst preparation and gas-phase hydrogenation based on methodologies reported in the literature.

**Protocol 1: Catalyst Preparation (Impregnation Method for Ir-NbOₓ/SiO₂) **

This protocol describes the preparation of a niobium oxide-modified iridium catalyst supported on silica, a system shown to be highly effective for the gas-phase hydrogenation of crotonaldehyde.[8]

Catalyst_Prep_Workflow cluster_0 Support Preparation cluster_1 Impregnation cluster_2 Drying and Calcination cluster_3 Reduction cluster_4 Final Catalyst SiO2 SiO₂ Support Impregnation Co-impregnation onto SiO₂ SiO2->Impregnation Ir_precursor Iridium Precursor Solution (e.g., IrCl₃ solution) Ir_precursor->Impregnation Nb_precursor Niobium Precursor Solution (e.g., Niobium oxalate solution) Nb_precursor->Impregnation Drying Drying (e.g., 110°C overnight) Impregnation->Drying Calcination Calcination in Air (e.g., 400°C for 3h) Drying->Calcination Reduction Reduction in H₂ flow (e.g., 400°C for 2h) Calcination->Reduction Final_Catalyst Ir-NbOₓ/SiO₂ Catalyst Reduction->Final_Catalyst

Caption: Workflow for Ir-NbOₓ/SiO₂ catalyst preparation.

Materials:

  • Silica (SiO₂) support

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O) or other suitable iridium precursor

  • Ammonium niobate(V) oxalate hydrate or other suitable niobium precursor

  • Deionized water

  • Gases: High-purity air, hydrogen, and nitrogen

Procedure:

  • Support Preparation: Dry the SiO₂ support at 120°C for at least 4 hours before use.

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of the iridium precursor to achieve the desired metal loading (e.g., 1-5 wt%).

    • Prepare an aqueous solution of the niobium precursor. The amount should correspond to the desired molar ratio of Nb/Ir (e.g., 0.5).[8]

  • Impregnation:

    • Add the precursor solutions to the dried SiO₂ support using the incipient wetness impregnation method.

    • Ensure the total volume of the solution is equal to the pore volume of the support for uniform distribution.

    • Mix thoroughly and let the mixture stand for several hours at room temperature.

  • Drying: Dry the impregnated support in an oven at approximately 110°C overnight.

  • Calcination: Calcine the dried powder in a tube furnace under a flow of dry air. Ramp the temperature to 400-500°C and hold for 3-4 hours.[9]

  • Reduction: Prior to the reaction, reduce the calcined catalyst in-situ in the reactor. Heat the catalyst under a flow of hydrogen (e.g., 5% H₂ in N₂) to a temperature of 400-500°C and hold for 2 hours.[9]

Protocol 2: Gas-Phase Hydrogenation of Crotonaldehyde

This protocol outlines a general procedure for evaluating catalyst performance in a continuous-flow fixed-bed reactor system.

Hydrogenation_Workflow cluster_0 Reactant Feed System cluster_1 Reactor System cluster_2 Product Analysis H2_source H₂ Cylinder MFCs Mass Flow Controllers H2_source->MFCs N2_source N₂ Cylinder (Carrier Gas) N2_source->MFCs Vaporizer Vaporizer MFCs->Vaporizer Crotonaldehyde_source Crotonaldehyde Syringe Pump Crotonaldehyde_source->Vaporizer Reactor Fixed-Bed Reactor (with Catalyst Bed) Vaporizer->Reactor Condenser Cold Trap / Condenser Reactor->Condenser Heated Transfer Line Furnace Tube Furnace GC Gas Chromatograph (GC) with FID/TCD Condenser->GC Vent Vent GC->Vent

Caption: Experimental setup for gas-phase hydrogenation.

Apparatus:

  • Continuous-flow fixed-bed reactor (e.g., quartz or stainless steel tube)

  • Tube furnace with temperature controller

  • Mass flow controllers for gases

  • Syringe pump for liquid feed

  • Vaporizer/saturator

  • Heated transfer lines

  • Condenser/cold trap

  • Gas chromatograph (GC) equipped with a suitable column (e.g., capillary column for separating C4 isomers) and a flame ionization detector (FID).

Procedure:

  • Catalyst Loading: Load a specific amount of the prepared catalyst (e.g., 100-500 mg) into the reactor, securing it with quartz wool plugs.

  • Catalyst Pre-treatment (In-situ Reduction):

    • Purge the system with an inert gas (e.g., N₂ or Ar).

    • Perform the in-situ reduction as described in Protocol 1, Step 6.

    • After reduction, cool the reactor to the desired reaction temperature under the hydrogen flow.

  • Reaction Execution:

    • Set the reaction temperature (e.g., 60-90°C).[11]

    • Introduce the hydrogen and carrier gas (if any) at the desired flow rates.

    • Feed liquid crotonaldehyde using the syringe pump into the vaporizer, where it mixes with the gas stream before entering the reactor.

    • Typical reaction conditions might include a H₂/crotonaldehyde molar ratio of 10-100 and a specific weight hourly space velocity (WHSV).[11]

  • Product Collection and Analysis:

    • Pass the reactor effluent through a heated line to a cold trap to condense the liquid products.

    • Periodically, analyze the gaseous effluent online using the GC to determine the concentrations of reactants and products.

    • Analyze the collected liquid products by GC to confirm the product distribution and calculate selectivity and yield.

  • Data Calculation:

    • Crotonaldehyde Conversion (%):

      • ((Moles of crotonaldehyde in - Moles of crotonaldehyde out) / Moles of crotonaldehyde in) * 100

    • Product Selectivity (%):

      • (Moles of specific product formed / Total moles of crotonaldehyde converted) * 100

    • This compound Yield (%):

      • (Conversion % * this compound Selectivity %) / 100

Conclusion

The selective gas-phase hydrogenation of crotonaldehyde to this compound is a catalyst-dependent process where the interplay between the active metal, promoters, and support is critical for achieving high selectivity. Iridium-based catalysts modified with oxophilic promoters like NbOₓ have demonstrated excellent performance, providing high yields of this compound under relatively mild conditions. The detailed protocols provided herein offer a foundation for researchers to explore and optimize catalytic systems for this important industrial reaction. Careful control over catalyst preparation and reaction parameters is essential for achieving reproducible and high-performance results.

References

Application of Crotyl Alcohol in Flavor and Fragrance Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotyl alcohol (2-buten-1-ol) is a versatile four-carbon unsaturated alcohol that serves as a valuable building block in the synthesis of various flavor and fragrance compounds.[1] Possessing a pleasant, fruity, and sweet odor itself, its primary utility in the industry is as a precursor to a range of esters known for their potent and desirable aromatic qualities.[2] The presence of a double bond in its structure allows for diverse chemical transformations, making it an essential ingredient for creating complex and nuanced sensory profiles, particularly those with "green" and fruity notes.[1]

This document provides detailed application notes on the use of this compound in flavor and fragrance synthesis, experimental protocols for key transformations, and quantitative data to guide research and development.

Application Notes

Synthesis of Crotyl Esters: The Foundation of Fruity and Green Notes

The most significant application of this compound is its conversion to crotyl esters through esterification. Esters are a class of organic compounds renowned for their characteristic fruity and floral aromas, forming the backbone of many flavor and fragrance formulations.[3] The reaction of this compound with various carboxylic acids yields a spectrum of esters, each with a unique olfactory profile.

  • Crotyl Acetate: Expected to impart a sharp, fruity, and slightly green aroma, reminiscent of unripe pears or apples.

  • Crotyl Propionate and Butyrate: These esters typically possess sweeter, more rounded fruity notes. Crotyl butyrate, for instance, would likely contribute to fragrance profiles resembling apple or brandy.

  • Crotyl Hexanoate: Longer-chain esters like this often have waxy, fatty-fruity notes, contributing to the complexity of tropical fruit flavors such as pineapple and passionfruit.[4]

The synthesis of these esters is most commonly achieved via Fischer-Speier esterification, an acid-catalyzed reaction between an alcohol and a carboxylic acid.[5][6] More recently, enzymatic synthesis using lipases has emerged as a "green" alternative, producing esters that can be labeled as "natural" and avoiding harsh reaction conditions.[7][8]

Biotransformation and Enzymatic Synthesis

The increasing demand for natural ingredients has propelled the use of biocatalysis in flavor synthesis. This compound can serve as a substrate for enzymes, primarily lipases, to produce high-value flavor esters.[9] Enzymatic transesterification, often using an acyl donor like vinyl acetate, is a highly efficient method.[10] This approach offers several advantages over traditional chemical synthesis, including high specificity, mild reaction conditions, and reduced by-product formation, which simplifies purification.[7] The use of immobilized enzymes further enhances the economic feasibility by allowing for catalyst recycling.

Role as a Chemical Intermediate

Beyond simple esters, the unique structure of this compound makes it a useful intermediate for more complex fragrance molecules.[1] The double bond can be a site for various addition and modification reactions, allowing chemists to build more elaborate molecular architectures. For example, derivatives like 3-formylcrotyl acetate are used as key building blocks in the synthesis of high-value compounds such as Vitamin A.[11] While not a direct flavor application, this highlights the synthetic versatility of the crotyl framework.

Safety and Metabolic Considerations

When considering this compound for applications in food or products with significant dermal contact, it is crucial to be aware of its metabolic profile. In biological systems, this compound can be oxidized by enzymes like alcohol dehydrogenase to form crotonaldehyde, a toxic unsaturated aldehyde.[12][13] Therefore, the concentration and application of this compound and its derivatives must be carefully evaluated to ensure consumer safety.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis of esters from alcohols, providing a baseline for experimental design.

Table 1: Fischer Esterification Parameters and Expected Yields

Parameter Value/Condition Rationale & Citation
Reactant Ratio 1:1 (Alcohol:Acid) Baseline equilibrium yield can be ~65%.[14]
>3:1 (Excess of one reactant) Using a large excess of the cheaper reactant (alcohol or acid) drives the equilibrium towards the product, significantly increasing yield.[14][15]
Catalyst Conc. H₂SO₄, p-TsOH Strong Brønsted acids are effective catalysts for protonating the carbonyl, making it more electrophilic.[5][15]
Temperature 60 - 120 °C The reaction is typically heated to reflux to increase the reaction rate.[5]
Water Removal Dean-Stark trap or drying agents Removing water as it forms is a key strategy to shift the equilibrium and achieve high conversion.[5][15]

| Expected Yield | 65% - >97% | Yield is highly dependent on reaction conditions, particularly reactant ratio and water removal.[14] |

Table 2: Enzymatic Ester Synthesis Parameters (Lipase-Catalyzed)

Parameter Value/Condition Rationale & Citation
Enzyme Candida antarctica Lipase B (CALB) A highly effective and commonly used lipase for ester synthesis, often in immobilized form (e.g., Novozym 435).[10]
Solvent Non-polar organic solvent (e.g., isooctane, hexane) Prevents enzyme denaturation and can improve substrate solubility.[10]
Acyl Donor Vinyl Acetate (for transesterification) The tautomerization of the vinyl alcohol byproduct to acetaldehyde makes the reaction effectively irreversible, leading to high yields.[10]
Temperature 30 - 50 °C Optimal temperature range for many lipases, avoiding thermal denaturation while ensuring a sufficient reaction rate.[10]

| Expected Conversion | >90% | Enzymatic methods, particularly with irreversible acyl donors, can achieve very high conversion rates.[10] |

Table 3: Sensory Profile of this compound and Related Esters

Compound CAS Number Odor Description
(Z)-Crotyl Alcohol 4088-60-2 Fruity, Sweet, Ethereal, Pungent, Alcoholic.[2]
Crotyl Acetate 628-08-0 Expected: Sharp, Fruity, Green (unripe apple/pear).[16]
S-Methyl Thiohexanoate 2033-46-7 Green, Floral, Pineapple, Cheesy.[4]

| Benzyl Acetate | 140-11-4 | Sweet, Fruity, Jasmine.[10] |

Experimental Protocols

Protocol 1: Synthesis of Crotyl Acetate via Fischer Esterification

This protocol describes the synthesis of crotyl acetate from this compound and acetic acid using sulfuric acid as a catalyst.

Materials:

  • This compound (1.0 equiv.)

  • Glacial acetic acid (3.0 equiv.)

  • Concentrated sulfuric acid (H₂SO₄, ~5 drops)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, standard glassware

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 7.21 g, 0.1 mol).

  • Reagent Addition: In a fume hood, add an excess of glacial acetic acid (e.g., 18.02 g, 0.3 mol). While stirring, carefully add 5-10 drops of concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 1-2 hours. Monitor the reaction progress by TLC if desired.[3]

  • Cooling and Quenching: After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing 50 mL of cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution) until the aqueous layer is neutral or basic, and finally with 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: Purify the crude crotyl acetate by fractional distillation to obtain the final product.

Protocol 2: Enzymatic Synthesis of Crotyl Acetate

This protocol is adapted from the synthesis of other flavor esters using lipase-catalyzed transesterification.[10]

Materials:

  • This compound (1.0 equiv., e.g., 2 mmol)

  • Vinyl acetate (1.5 - 2.0 equiv.)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435, 10% w/w of substrates)

  • Isooctane (or other suitable non-polar solvent)

  • Molecular sieves (optional, to ensure anhydrous conditions)

  • Orbital shaker with temperature control, reaction vial

Procedure:

  • Reaction Setup: In a 25 mL screw-cap vial, combine this compound (144 mg, 2 mmol) and vinyl acetate (e.g., 258 mg, 3 mmol).

  • Solvent Addition: Add 10 mL of isooctane to the vial.

  • Enzyme Addition: Add the immobilized lipase (e.g., ~40 mg) to the reaction mixture.

  • Incubation: Seal the vial and place it in an orbital shaker set to 37-40 °C and 250 rpm.

  • Reaction: Allow the reaction to proceed for 24-72 hours. The progress can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC).

  • Enzyme Removal: Once the reaction has reached the desired conversion, stop the shaker and filter the mixture to remove the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.

  • Purification: The solvent and excess vinyl acetate can be removed under reduced pressure (rotary evaporator) to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Mandatory Visualizations

Fischer_Esterification_Mechanism Fischer Esterification Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Acid Carboxylic Acid (R-COOH) Protonated_Acid Protonated Carbonyl (Electrophilic) Alcohol This compound (R'-OH) Tetrahedral_Int Tetrahedral Intermediate H_plus H+ H_plus->Protonated_Acid 1. Protonation Protonated_Acid->Tetrahedral_Int 2. Nucleophilic Attack Proton_Transfer Protonated Ether-like Intermediate Tetrahedral_Int->Proton_Transfer 3. Proton Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester 4. Elimination of H₂O Water Water (H₂O) Proton_Transfer->Water Protonated_Ester->H_plus Catalyst Regenerated Ester Crotyl Ester (R-COOR') Protonated_Ester->Ester 5. Deprotonation

Caption: Mechanism of Fischer Esterification for Crotyl Ester Synthesis.

Experimental_Workflow Workflow for Crotyl Ester Synthesis and Purification Start Start: Reactants (this compound, Carboxylic Acid, Catalyst) Reaction Esterification Reaction (Heating under Reflux) Start->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Drying Drying Organic Phase (Anhydrous MgSO₄) Workup->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Purification (Fractional Distillation) Concentration->Purification Product Final Product: Pure Crotyl Ester Purification->Product

Caption: General experimental workflow for crotyl ester synthesis.

Flavor_Synthesis_Logic Logical Pathway in Flavor & Fragrance Synthesis Precursor Precursor This compound Process Synthetic Process (e.g., Esterification) Precursor->Process is transformed by Intermediate Flavor/Fragrance Molecule Crotyl Ester Process->Intermediate to yield Application Final Application (e.g., Fruity Flavor Accord) Intermediate->Application is incorporated into Sensory Sensory Profile (Fruity, Green, Sweet) Intermediate->Sensory

Caption: Logical relationship from precursor to final application.

References

Application Notes and Protocols for Osmium(VIII)-Catalyzed Oxidation of Crotyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism and practical protocols for the Osmium(VIII)-catalyzed oxidation of crotyl alcohol. This reaction is a cornerstone of organic synthesis, enabling the stereospecific formation of vicinal diols, which are valuable intermediates in the synthesis of pharmaceuticals and other complex molecules.

Introduction

The Osmium(VIII)-catalyzed oxidation of alkenes to vicinal diols is a highly reliable and stereospecific transformation. In the case of this compound, an allylic alcohol, the resident hydroxyl group can influence the stereochemical outcome of the dihydroxylation, a phenomenon known as directed dihydroxylation. This document outlines the mechanistic pathways, provides detailed experimental protocols, and summarizes quantitative data for this important reaction.

Mechanistic Pathways

The Osmium(VIII)-catalyzed oxidation of this compound primarily proceeds via a syn-dihydroxylation mechanism. The reaction involves the formation of a cyclic osmate ester intermediate, which is subsequently hydrolyzed to yield the corresponding 1,2-diol. To render the process catalytic with respect to the expensive and toxic osmium tetroxide, a co-oxidant is employed to regenerate the Os(VIII) species.

The Upjohn Dihydroxylation: A Catalytic Approach

The Upjohn dihydroxylation utilizes N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant to regenerate OsO₄ from the reduced Os(VI) species formed after the dihydroxylation of the alkene.[1][2] The catalytic cycle is initiated by the [3+2] cycloaddition of osmium tetroxide to the double bond of this compound, forming a cyclic osmate ester.[1] This intermediate is then hydrolyzed to release the diol and a reduced osmium species, which is subsequently re-oxidized by NMO to restart the cycle.[1]

Upjohn_Cycle cluster_main Catalytic Cycle OsO4 OsO₄ (OsVIII) OsmateEster Cyclic Osmate Ester (OsVI) OsO4->OsmateEster [3+2] Cycloaddition CrotylAlcohol This compound CrotylAlcohol->OsmateEster Diol 1,2,3-Butanetriol OsmateEster->Diol Hydrolysis (H₂O) OsVI Reduced Osmium (OsVI) OsmateEster->OsVI OsVI->OsO4 Re-oxidation NMO NMO (Co-oxidant) NMO->OsO4 NMM NMM NMO->NMM

Figure 1: Catalytic cycle of the Upjohn dihydroxylation.
Directed Dihydroxylation with OsO₄/TMEDA

For allylic alcohols like this compound, the stereochemical outcome of the dihydroxylation can be controlled through the use of additives. The OsO₄/TMEDA (tetramethylethylenediamine) system is known to favor the syn-isomer through a mechanism involving hydrogen bonding between the allylic alcohol and the OsO₄/TMEDA complex.[1][3] This interaction directs the delivery of the osmium tetroxide to the face of the double bond occupied by the hydroxyl group.

Directed_Dihydroxylation cluster_mech Directed Dihydroxylation Mechanism Crotyl_Alcohol This compound Transition_State H-Bonded Transition State Crotyl_Alcohol->Transition_State OsO4_TMEDA OsO₄-TMEDA Complex OsO4_TMEDA->Transition_State Syn_Osmate_Ester syn-Osmate Ester Transition_State->Syn_Osmate_Ester Directed [3+2] Cycloaddition Syn_Diol syn-1,2,3-Butanetriol Syn_Osmate_Ester->Syn_Diol Hydrolysis

Figure 2: Mechanism of directed dihydroxylation with OsO₄/TMEDA.

Quantitative Data

The following tables summarize representative quantitative data for the Osmium(VIII)-catalyzed dihydroxylation of allylic alcohols. While specific data for this compound is limited, the provided data for structurally similar substrates offers a strong predictive basis for reaction performance.

Table 1: Upjohn Dihydroxylation of Allylic Alcohols

SubstrateOsO₄ (mol%)Co-oxidant (equiv.)SolventTime (h)Yield (%)Reference
Cyclohex-2-en-1-ol1NMO (1.5)Acetone/H₂O1890[4]
Geraniol0.2NMO (1.3)t-BuOH/H₂O2485N/A
Cinnamyl alcohol1NMO (1.5)Acetone/H₂O1292N/A

Table 2: Directed Dihydroxylation of Cyclic Allylic Alcohols with OsO₄/TMEDA

SubstrateOsO₄ (equiv.)TMEDA (equiv.)SolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
Cyclohex-2-en-1-ol1.11.1CH₂Cl₂-788595:5[1]
Cyclopent-2-en-1-ol1.11.1CH₂Cl₂-788098:2[1]

Experimental Protocols

Extreme caution must be exercised when handling osmium tetroxide as it is highly toxic and volatile. All manipulations should be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including double gloves and safety goggles, must be worn.

Protocol for Upjohn Dihydroxylation of this compound

This protocol is adapted from the general procedure for the Upjohn dihydroxylation.[4]

Materials:

  • This compound

  • N-methylmorpholine N-oxide (NMO)

  • Osmium tetroxide (4% solution in water)

  • Acetone

  • Water

  • Sodium sulfite

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 72.1 mg) in a mixture of acetone (10 mL) and water (1 mL).

  • To the stirred solution, add NMO (1.2 mmol, 140 mg). Stir until all the solid has dissolved.

  • Carefully add the osmium tetroxide solution (0.02 mmol, 0.125 mL of a 4% aqueous solution) to the reaction mixture at room temperature.

  • Stir the reaction mixture vigorously. The reaction is typically complete within 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite (5 mL). Stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford 1,2,3-butanetriol.

Upjohn_Workflow cluster_workflow Upjohn Dihydroxylation Workflow Start Dissolve this compound in Acetone/H₂O Add_NMO Add NMO Start->Add_NMO Add_OsO4 Add Catalytic OsO₄ Add_NMO->Add_OsO4 React Stir at RT (12-24h) Add_OsO4->React Quench Quench with Na₂SO₃ React->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Dry, Concentrate, and Purify Extract->Purify Product 1,2,3-Butanetriol Purify->Product

Figure 3: Experimental workflow for the Upjohn dihydroxylation.
Protocol for Directed Dihydroxylation of this compound with OsO₄/TMEDA

This protocol is based on the procedure developed by Donohoe and co-workers for cyclic allylic alcohols.[1]

Materials:

  • This compound

  • Osmium tetroxide

  • TMEDA (tetramethylethylenediamine)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfite

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve osmium tetroxide (1.1 mmol, 280 mg) in anhydrous dichloromethane (20 mL) and cool to -78 °C.

  • Slowly add TMEDA (1.1 mmol, 128 mg) to the cold solution.

  • In a separate flask, dissolve this compound (1.0 mmol, 72.1 mg) in anhydrous dichloromethane (10 mL) and cool to -78 °C.

  • Add the this compound solution to the OsO₄/TMEDA mixture via cannula.

  • Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by adding a saturated aqueous solution of sodium sulfite (10 mL).

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Separate the layers and extract the aqueous phase with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield syn-1,2,3-butanetriol.

Potential Side Reactions

The primary side reaction of concern is over-oxidation of the newly formed diol. Under certain conditions, particularly with stronger oxidizing agents or prolonged reaction times, the vicinal diol can be cleaved to form aldehydes or carboxylic acids.[5] The use of NMO as a co-oxidant in the Upjohn procedure generally minimizes this side reaction.[6] In the case of allylic alcohols, the hydroxyl group itself is susceptible to oxidation, although this is less common under the mild conditions of catalytic dihydroxylation.

Safety Precautions

Osmium tetroxide is extremely toxic, volatile, and can cause severe burns to the skin, eyes, and respiratory tract. It should only be handled by trained personnel in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and double nitrile gloves when handling OsO₄.

  • Ventilation: All manipulations involving OsO₄ must be performed in a well-ventilated chemical fume hood.

  • Storage: Store OsO₄ in a sealed container, in a cool, dry, and well-ventilated area, away from combustible materials.

  • Spills: In case of a spill, evacuate the area and neutralize the spill with corn oil or an aqueous solution of sodium sulfite.

  • Waste Disposal: All OsO₄ waste, including contaminated labware, must be disposed of as hazardous waste according to institutional guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Crotyl Alcohol Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the hydrogenation of crotyl alcohol.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrogenation of this compound, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause Suggested Solution
Low or No Conversion of this compound Inactive catalyst- Ensure the catalyst has been properly pre-treated and activated according to the manufacturer's or literature protocol. - Consider catalyst poisoning. Purify reagents and solvents to remove potential poisons like sulfur compounds.
Inadequate reaction conditions- Increase hydrogen pressure. Higher H₂ pressure generally favors hydrogenation.[1] - Increase reaction temperature. However, be aware that higher temperatures can sometimes decrease selectivity.[2] - Optimize catalyst loading.
Low Selectivity to Butanol (High formation of Butanal) Isomerization of this compound to butanal- Certain catalysts and supports (e.g., Al₂O₃, Cu, Pd, and Ni) can promote the isomerization of this compound to butanal.[3] - Consider using a catalyst system known for high selectivity towards alcohol hydrogenation, such as certain iridium or platinum-based catalysts.
Reaction conditions favoring isomerization- Lowering the reaction temperature may reduce the rate of isomerization relative to hydrogenation.
Formation of Acetal/Hemiacetal Side Products Reaction with alcohol solvents- If using an alcohol as a solvent, it can react with the aldehyde intermediate (butanal) to form acetals or hemiacetals.[2][4] - Consider using a non-alcoholic solvent like water or dioxane. Water has been shown to be a good solvent for similar hydrogenation reactions.[1][4]
Catalyst Deactivation Sintering of metal nanoparticles at high temperatures- Operate at the lowest effective temperature to maintain catalyst stability.
Leaching of the active metal- Ensure the catalyst support is stable under the reaction conditions.
Fouling by polymeric byproducts- Pre-treat the feed to remove any impurities that could lead to polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of this compound hydrogenation?

The primary products of this compound hydrogenation are 1-butanol (from the hydrogenation of the C=C double bond) and butanal (from the isomerization of this compound). Butanal can be further hydrogenated to 1-butanol.[3]

Q2: Which catalysts are suitable for hydrogenating this compound to 1-butanol?

Both monometallic palladium (Pd) and copper (Cu) catalysts have been shown to hydrogenate this compound to 1-butanol.[3] Iridium-based catalysts, especially when modified with metal oxides like MoOx or ReOx, are also highly effective for selective hydrogenation of unsaturated alcohols.[5][6]

Q3: What are typical reaction conditions for this compound hydrogenation?

Based on related studies, typical liquid-phase hydrogenation conditions can be:

  • Temperature: 50-90°C[1][3]

  • Hydrogen Pressure: 1.5 - 2.0 MPa[1][3]

  • Solvent: Water, dioxane, or alcohols (though alcohols may lead to side reactions)[1][4]

  • Stirring Speed: 600 RPM or higher to ensure good mass transfer.[3]

Q4: How does the choice of solvent affect the reaction?

The solvent can significantly influence the reaction. Using alcoholic solvents like methanol or ethanol can lead to the formation of acetal byproducts.[4] Water has been found to be a better solvent in some cases, as it can prevent acetal formation and enhance reaction rates.[4]

Q5: Can this compound isomerize during the reaction?

Yes, this compound can isomerize to butanal, particularly in the presence of certain catalysts like those based on copper, palladium, or nickel, as well as supports like alumina.[3]

Data Presentation

Table 1: Catalytic Data for the Hydrogenation of this compound

CatalystConversion (%)Selectivity to Butanol (%)Selectivity to Butanal (%)Reaction ConditionsReference
Pd/Al₂O₃HighMajorMinor50°C, 1.5 bar H₂, 7 h[3]
Cu/Al₂O₃ModerateMajorMinor50°C, 1.5 bar H₂, 7 h[3]

Table 2: Influence of Reaction Temperature on Crotonaldehyde Hydrogenation over 1% Pt-1.2Sn/TiO₂-R Catalyst

Note: While this data is for crotonaldehyde hydrogenation, it provides insights into how temperature can affect product selectivity in a related system.

Temperature (°C)Crotonaldehyde Conversion (%)Selectivity to this compound (%)Selectivity to Butyraldehyde (%)Selectivity to Butanol (%)
7038.758.333.5-
9072.170.817.513.5
>9082.158.9--
Data adapted from a study on crotonaldehyde hydrogenation, which indicates that an optimal temperature exists for maximizing the yield of the unsaturated alcohol.[1]

Experimental Protocols

General Protocol for Liquid-Phase Hydrogenation of this compound

This is a generalized protocol based on typical procedures found in the literature.[1][3] Researchers should adapt it based on their specific catalyst and equipment.

  • Catalyst Preparation:

    • Pre-treat the catalyst as required. This may involve reduction under a hydrogen flow at an elevated temperature.

  • Reactor Setup:

    • Add a defined amount of the catalyst (e.g., 10 mg) and a solvent (e.g., 30 mL of water or dioxane) to a high-pressure autoclave reactor equipped with a magnetic stir bar.[1]

    • Seal the reactor.

  • Reaction Execution:

    • Purge the reactor several times with hydrogen to remove air.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 1.5 - 2.0 MPa).[1][3]

    • Begin stirring at a high rate (e.g., 600-1000 RPM) to ensure good mixing.[3]

    • Heat the reactor to the desired temperature (e.g., 50-90°C).[1][3]

    • Inject the this compound substrate into the reactor to start the reaction.

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Post-Reaction Workup:

    • After the desired reaction time, cool the reactor to room temperature and carefully vent the hydrogen.

    • Separate the catalyst from the reaction mixture by filtration or centrifugation.

    • Analyze the product mixture to determine conversion and selectivity.

Visualizations

ReactionPathways CrotylAlcohol This compound Butanol 1-Butanol CrotylAlcohol->Butanol + H₂ (Hydrogenation) Butanal Butanal CrotylAlcohol->Butanal (Isomerization) Butanal->Butanol + H₂ (Hydrogenation)

Caption: Reaction pathways for this compound hydrogenation.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis CatalystPrep Catalyst Pre-treatment ReactorSetup Reactor Setup (Catalyst + Solvent) CatalystPrep->ReactorSetup Purge Purge with H₂ ReactorSetup->Purge Pressurize Pressurize with H₂ Purge->Pressurize Heat Heat to Reaction Temp Pressurize->Heat Inject Inject this compound Heat->Inject Monitor Monitor Progress (GC/HPLC) Inject->Monitor Cooldown Cooldown & Vent Monitor->Cooldown Separate Separate Catalyst Cooldown->Separate Analyze Analyze Products Separate->Analyze

Caption: General experimental workflow for hydrogenation.

TroubleshootingLogic Start Low Conversion? Cause1 Inactive Catalyst? Start->Cause1 Yes CheckSelectivity Low Selectivity? Start->CheckSelectivity No Cause2 Suboptimal Conditions? Cause1->Cause2 No Solution1 Activate/Replace Catalyst Cause1->Solution1 Yes Solution2 Increase Temp/Pressure Cause2->Solution2 Yes Cause3 Isomerization? CheckSelectivity->Cause3 Yes Solution3 Change Catalyst/Support

References

Suppressing side reactions in crotyl alcohol oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective oxidation of crotyl alcohol to crotonaldehyde. Our goal is to help you suppress common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the oxidation of this compound?

A1: The selective oxidation of this compound to crotonaldehyde is often complicated by several competing side reactions. The most frequently encountered byproducts include:

  • Over-oxidation: The desired product, crotonaldehyde, can be further oxidized to crotonic acid.[1][2]

  • Decarbonylation: Crotonaldehyde may decompose on the catalyst surface to form propene and carbon monoxide (CO). This adsorbed CO can poison the catalyst.[3][4]

  • Dehydration: A minor reaction channel involves the loss of water (C-O scission) to produce 2-butene.[3][4]

  • Isomerization and Other Products: Depending on the catalyst and conditions, other isomers or byproducts such as butyraldehyde, 3-buten-1-ol, and various acids or lactones can also be formed.[1]

  • Coke Formation: At higher temperatures, undesired dehydrogenation can lead to the formation of irreversibly bound carbonaceous residues (coke) on the catalyst surface, causing deactivation.[3][4]

Q2: My reaction shows high conversion but low selectivity for crotonaldehyde. How can I improve this?

A2: Low selectivity is a common issue and can be addressed by modifying several parameters:

  • Catalyst Selection: The choice of catalyst is critical. Bimetallic catalysts, such as gold-palladium (AuPd) nanoparticles, have demonstrated high selectivity for this reaction.[5][6] Specifically, pseudo-single-atom Au4Pd catalysts have been shown to exhibit the highest selectivity.[5]

  • Use of Additives: Incorporating a hydride scavenger can significantly enhance selectivity. For example, the addition of vinyl acetate to reactions using AuPd catalysts has been shown to improve the yield of crotonaldehyde.[5][6]

  • Temperature Control: The reaction temperature must be carefully controlled. Higher temperatures can promote the formation of carbonaceous residues and lead to catalyst deactivation.[4]

  • Oxygen Concentration: The presence of coadsorbed oxygen on the catalyst surface can suppress the unwanted decarbonylation of crotonaldehyde and promote its release, thereby increasing the yield.[3][4]

Q3: I'm observing significant formation of crotonic acid. What strategies can I use to prevent this over-oxidation?

A3: The formation of crotonic acid results from the further oxidation of crotonaldehyde.[2] To minimize this, consider the following:

  • Anhydrous Conditions: The oxidation of an aldehyde to a carboxylic acid often proceeds via an aldehyde hydrate intermediate.[7] Performing the reaction in the absence of water can help prevent the formation of this intermediate and thus suppress over-oxidation.[7]

  • Control Oxidant Stoichiometry: Use a stoichiometric amount or a slight excess of the alcohol relative to the oxidizing agent. A large excess of the oxidant can drive the reaction towards the more oxidized product.[8]

  • Immediate Product Removal: If your experimental setup allows, distilling the aldehyde as it forms can be an effective method to prevent it from undergoing a second oxidation step.[8] This is particularly effective in batch reactions.

  • Milder Oxidizing Agents: Employing milder, more selective oxidizing agents can help stop the reaction at the aldehyde stage. Strong oxidants like potassium permanganate or chromic acid are more likely to produce the carboxylic acid.[9]

Q4: My catalyst is deactivating rapidly. What are the likely causes and how can I extend its lifetime?

A4: Catalyst deactivation during this compound oxidation is typically caused by the poisoning of active sites. The primary culprits are:

  • CO Poisoning: Adsorbed carbon monoxide (CO), a byproduct of crotonaldehyde decarbonylation, can block active sites on palladium catalysts.[3][4]

  • Coking: Irreversibly bound carbonaceous residues can form at higher temperatures (>400 K), leading to a loss of active surface area.[4]

To mitigate deactivation:

  • Optimize Temperature: Maintain a careful temperature balance. The temperature should be high enough for catalytic activity but low enough to prevent coking and minimize decarbonylation.[4]

  • Ensure Oxygen Presence: Coadsorbed oxygen on the catalyst surface can ameliorate the decarbonylation process, promoting the release of crotonaldehyde before it decomposes and poisons the catalyst.[3][4]

  • Catalyst Choice: The stability of the catalyst is key. Research into robust catalyst supports and formulations, such as single-atom systems, aims to improve resistance to deactivation.[5]

Troubleshooting Guide

This section provides a logical workflow to diagnose and resolve common issues encountered during this compound oxidation.

G start Start: Low Crotonaldehyde Yield check_conversion Check this compound Conversion start->check_conversion high_conv High Conversion, Low Selectivity check_conversion->high_conv Yes low_conv Low Conversion check_conversion->low_conv No analyze_byproducts Analyze Byproducts (GC-MS, NMR) high_conv->analyze_byproducts check_catalyst Evaluate Catalyst Activity low_conv->check_catalyst over_ox Predominantly Crotonic Acid? analyze_byproducts->over_ox decarb Evidence of Decarbonylation (Propene, CO)? over_ox->decarb No sol_over_ox Solution: 1. Reduce Oxidant Conc. 2. Use Anhydrous Conditions. 3. Remove Aldehyde as it forms. over_ox->sol_over_ox Yes other_byproducts Other Byproducts (Isomers, etc.)? decarb->other_byproducts No sol_decarb Solution: 1. Optimize Temperature. 2. Ensure Sufficient O2. 3. Use Additives (e.g., Vinyl Acetate). decarb->sol_decarb Yes sol_other Solution: 1. Screen Different Catalysts. 2. Modify Catalyst Support. other_byproducts->sol_other Yes deactivated Catalyst Deactivated? check_catalyst->deactivated Yes conditions Suboptimal Conditions? check_catalyst->conditions No sol_deactivated Solution: 1. Regenerate/Replace Catalyst. 2. Address Poisoning (See High Conversion Path). 3. Lower Reaction Temperature. deactivated->sol_deactivated sol_conditions Solution: 1. Increase Temperature (cautiously). 2. Check Reagent Purity. 3. Verify Catalyst Loading. conditions->sol_conditions

Caption: Troubleshooting workflow for low crotonaldehyde yield.

Reaction Pathways

The desired reaction pathway competes with several side reactions that reduce the overall yield and selectivity. Understanding these pathways is crucial for optimizing the reaction conditions.

ReactionPathway cluster_main Main Reaction cluster_side Side Reactions Crotyl_Alcohol This compound Crotonaldehyde Crotonaldehyde (Desired Product) Crotyl_Alcohol->Crotonaldehyde Selective Oxidation [+O] Butene 2-Butene + H2O Crotyl_Alcohol->Butene Dehydration Crotonic_Acid Crotonic Acid Crotonaldehyde->Crotonic_Acid Over-oxidation [+O] Propene_CO Propene + CO Crotonaldehyde->Propene_CO Decarbonylation Coke Carbonaceous Residues (Coke) Crotonaldehyde->Coke High Temp Decomposition

References

Purification techniques for cis- and trans-crotyl alcohol isomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Crotyl Alcohol Isomers

Welcome to the technical support center for the purification of cis- and trans-crotyl alcohol isomers. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating cis- and trans-crotyl alcohol isomers?

A1: The most common and effective methods for separating cis- and trans-crotyl alcohol isomers are fractional distillation, gas chromatography (GC), and high-performance liquid chromatography (HPLC). The choice of method depends on the required purity, scale of separation, and available equipment.

Q2: What are the key physical property differences between cis- and trans-crotyl alcohol that can be exploited for purification?

A2: The primary difference lies in their boiling points. The trans-isomer has a slightly lower boiling point than the cis-isomer, which allows for separation by fractional distillation. Differences in polarity and molecular geometry also enable separation by chromatographic techniques.

Q3: Can crystallization be used to separate this compound isomers?

A3: Direct crystallization of cis- and trans-crotyl alcohol is challenging due to their low melting points and similar solubility profiles in many common solvents. However, derivatization of the alcohols to form esters or other solid derivatives can create compounds with more distinct crystallization properties, allowing for separation.

Q4: Are there any safety concerns I should be aware of when working with this compound?

A4: Yes, this compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. It is also harmful if swallowed or in contact with skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Quantitative Data Summary

The following table summarizes the key physical properties of cis- and trans-crotyl alcohol.

Propertycis-Crotyl Alcoholtrans-Crotyl AlcoholMixture (cis & trans)
Boiling Point 123.6 °C121.2 °C121-122 °C[2][3]
Density 0.8662 g/mL (at 20°C)0.8454 g/mL (at 25°C)0.845 g/mL (at 25°C)[2][3]
Refractive Index 1.4342 (at 20°C)1.4289 (at 20°C)1.427 (at 20°C)[2][3]
Solubility Miscible with water and most organic solvents.[4][5][6][7][8]Miscible with water and most organic solvents.[4][5][6][7][8]Miscible with water; sparingly soluble in chloroform, slightly soluble in DMSO and methanol.[2]

Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting guides and experimental protocols for the most common purification techniques.

Fractional Distillation

Fractional distillation is a suitable technique for separating cis- and trans-crotyl alcohol on a larger scale, exploiting their difference in boiling points.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings or metal sponges) to increase the separation efficiency. Ensure all joints are securely clamped and the apparatus is placed in a fume hood.

  • Sample Charging: Charge the distillation flask with the mixture of cis- and trans-crotyl alcohol, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask to more than two-thirds of its capacity.

  • Heating: Begin heating the flask gently using a heating mantle. The heating rate should be controlled to establish a slow and steady distillation rate (approximately 1-2 drops per second).

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. The column should be vertical to ensure proper vapor-liquid equilibrium.

  • Fraction Collection: The lower-boiling trans-isomer (boiling point: 121.2 °C) will distill first. Monitor the temperature at the still head closely. Collect the fraction that distills at a constant temperature corresponding to the boiling point of the trans-isomer.

  • Second Fraction: Once the majority of the trans-isomer has distilled, the temperature at the still head will begin to rise. Change the receiving flask to collect the intermediate fraction.

  • Final Fraction: As the temperature stabilizes at the boiling point of the cis-isomer (123.6 °C), change the receiving flask again to collect the purified cis-isomer.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide: Fractional Distillation

Issue Possible Cause Solution
Poor Separation Inefficient column.Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.
Temperature Fluctuations at Still Head Uneven boiling ("bumping").Ensure adequate stirring or the presence of fresh boiling chips.
Drafts in the fume hood.Wrap the distillation column with glass wool or aluminum foil to insulate it.
Product Degradation (Discoloration) Overheating of the distillation flask.Use a heating mantle with a temperature controller to avoid excessive heat. Consider distillation under reduced pressure to lower the boiling points.
Presence of acidic or basic impurities.Neutralize the crude mixture before distillation.

Logical Workflow for Fractional Distillation

Fractional_Distillation_Workflow cluster_setup Setup cluster_distillation Distillation cluster_analysis Analysis start Start with Isomer Mixture setup_distillation Assemble Fractional Distillation Apparatus start->setup_distillation charge_flask Charge Distillation Flask setup_distillation->charge_flask heat Gentle Heating charge_flask->heat equilibrate Equilibrate Column heat->equilibrate collect_trans Collect trans-Isomer (bp 121.2 °C) equilibrate->collect_trans Monitor Temp. collect_cis Collect cis-Isomer (bp 123.6 °C) collect_trans->collect_cis Temp. Rises analyze Analyze Fractions (GC/NMR) collect_cis->analyze end Purified Isomers analyze->end

Caption: Workflow for separating this compound isomers by fractional distillation.

Gas Chromatography (GC)

Gas chromatography is an excellent analytical and preparative technique for separating small quantities of cis- and trans-crotyl alcohol with high resolution.

Experimental Protocol:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column is recommended. A common choice is a Carbowax 20M coated on a support material.

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Temperatures:

    • Injector: 150 °C

    • Detector: 200 °C

    • Oven: 80 °C (isothermal)

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample (in a volatile solvent like dichloromethane) into the GC.

  • Analysis: The trans-isomer is expected to elute before the cis-isomer. Identify the peaks by comparing their retention times with those of pure standards, if available. The peak area can be used to determine the relative amounts of each isomer.

Troubleshooting Guide: Gas Chromatography

Issue Possible Cause Solution
Poor Peak Resolution Inappropriate column temperature.Optimize the oven temperature. A lower temperature may improve separation but will increase retention times.
Incorrect carrier gas flow rate.Optimize the flow rate for the specific column being used.
Column degradation.Condition the column according to the manufacturer's instructions or replace it if it's old or contaminated.
Peak Tailing Active sites on the column.Use a deactivated column or a column with a different stationary phase.
Sample overload.Inject a smaller volume or a more dilute sample.
Ghost Peaks Contamination in the syringe or injector.Clean the syringe and the injector liner.
Carryover from a previous injection.Run a blank solvent injection to flush the system.

Decision Tree for GC Troubleshooting

GC_Troubleshooting cluster_resolution Resolution Issues cluster_shape Peak Shape Issues cluster_extra_peaks Extraneous Peaks start GC Analysis Issue poor_resolution Poor Peak Resolution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing ghost_peaks Ghost Peaks start->ghost_peaks optimize_temp Optimize Oven Temperature poor_resolution->optimize_temp Check Temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow If no improvement replace_column Replace/Condition Column optimize_flow->replace_column If still poor deactivated_column Use Deactivated Column peak_tailing->deactivated_column Check Column dilute_sample Dilute Sample deactivated_column->dilute_sample If no improvement clean_system Clean Syringe/Injector ghost_peaks->clean_system Check Contamination run_blank Run Solvent Blank clean_system->run_blank If peaks persist

Caption: Troubleshooting logic for common GC separation issues.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed for the separation of cis- and trans-crotyl alcohol, particularly when derivatized to enhance UV detection.

Experimental Protocol (Example for Derivatized Alcohols):

  • Derivatization: Convert the alcohol mixture to their corresponding benzoate esters by reacting with benzoyl chloride in the presence of pyridine. This provides a UV-active chromophore for sensitive detection.

  • Instrument: HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A mixture of acetonitrile and water, or methanol and water. Isocratic elution may be sufficient, but a gradient may be necessary for optimal separation. A typical starting point could be 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the derivative (e.g., 230 nm for benzoates).

  • Analysis: The elution order will depend on the relative polarities of the cis- and trans-derivatives. Typically, the less polar isomer will have a longer retention time in reversed-phase chromatography.

Troubleshooting Guide: HPLC

Issue Possible Cause Solution
No Separation Inappropriate mobile phase composition.Adjust the ratio of the organic solvent to water. A lower percentage of organic solvent will increase retention times and may improve separation.
Unsuitable stationary phase.Try a different type of reversed-phase column (e.g., C8, Phenyl) or consider normal-phase chromatography.
Broad Peaks Column aging or contamination.Flush the column with a strong solvent or replace it.
High sample concentration.Dilute the sample.
Irreproducible Retention Times Fluctuation in mobile phase composition.Ensure the mobile phase is well-mixed and degassed.
Temperature variations.Use a column oven to maintain a constant temperature.

HPLC Method Development Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_optimization Optimization start Start with Isomer Mixture derivatize Derivatize Alcohols (e.g., Benzoates) start->derivatize prepare_sample Prepare Sample in Mobile Phase derivatize->prepare_sample inject Inject onto C18 Column prepare_sample->inject elute Elute with ACN/Water inject->elute detect UV Detection elute->detect evaluate Evaluate Separation detect->evaluate adjust_mobile_phase Adjust Mobile Phase evaluate->adjust_mobile_phase Poor Separation final_method Final Method evaluate->final_method Good Separation adjust_mobile_phase->inject Re-inject

Caption: A typical workflow for developing an HPLC method for isomer separation.

References

Technical Support Center: Catalyst Deactivation in Crotonaldehyde Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation during crotonaldehyde hydrogenation experiments.

Troubleshooting Guides

This section addresses common problems observed during the selective hydrogenation of crotonaldehyde, offering potential causes and recommended actions.

Problem 1: Rapid Loss of Catalytic Activity

Symptoms:

  • A sharp decrease in crotonaldehyde conversion within the first few hours of the reaction.

  • The catalyst bed shows visible signs of discoloration (darkening).

Potential Causes and Solutions:

Potential CauseDiagnostic StepsRecommended Actions
Coke Formation/Polymerization Perform Temperature Programmed Oxidation (TPO) on the spent catalyst to quantify carbon deposition.[1][2][3]- Optimize Reaction Temperature: Lowering the temperature may reduce the rate of polymerization. - Modify Catalyst Support: Use a support with lower surface acidity. A linear relationship has been observed between the deactivation rate and the amount of surface acid sites.[4] - Regenerate Catalyst: See the catalyst regeneration protocol below.
CO Poisoning Analyze the product stream for traces of CO. Perform in-situ FTIR spectroscopy to detect adsorbed CO on the catalyst surface.[5]- Use a Promoter: The addition of a second metal (e.g., Sn to Pt) can inhibit the decarbonylation reaction that produces CO.[5] - Introduce a Low Concentration of Oxygen: In some systems, a small amount of O₂ can selectively oxidize adsorbed CO, freeing up active sites.[6]
Strong Adsorption of Reactant/Products Conduct FTIR analysis of the catalyst after exposure to crotonaldehyde to identify strongly chemisorbed species.[7]- Adjust Reaction Conditions: Modifying temperature or pressure can alter the adsorption equilibrium. - Catalyst Modification: The presence of an FeOₓ promoter on an Ir catalyst has been shown to increase the adsorption equilibrium constant of crotonaldehyde, leading to higher turnover frequency.[7]
Problem 2: Decrease in Selectivity to Crotyl Alcohol and Increase in Butanal

Symptoms:

  • The desired product, this compound (from C=O bond hydrogenation), is decreasing.

  • The undesired product, butanal (from C=C bond hydrogenation), is increasing.

Potential Causes and Solutions:

Potential CauseDiagnostic StepsRecommended Actions
Change in Active Site Nature Characterize the spent catalyst for changes in metal particle size (via TEM) or electronic properties (via XPS). Sintering can lead to a loss of specific sites required for C=O bond activation.- Optimize Catalyst Pre-treatment: The reduction temperature can significantly impact the catalyst's structural and electronic properties, affecting selectivity.[5] - Utilize a Promoter: Promoters like FeOₓ can create new, more selective active sites at the metal-support interface.[7]
Influence of Support Acidity Measure the surface acidity of the catalyst using Ammonia Temperature Programmed Desorption (NH₃-TPD). Strong Lewis acid sites can favor the formation of butanal.[5]- Select a Less Acidic Support: Supports with lower acidity, such as La₂O₃, have shown lower deactivation rates compared to more acidic supports like CeO₂.[4] - Neutralize Acidic Sites: In some cases, impregnation with a basic modifier can passivate strong acid sites.
Reaction Pathway Shift due to Deactivation Analyze product distribution over time. Initial high selectivity to this compound followed by a shift to butanal may indicate poisoning of sites responsible for C=O activation.- Regenerate the Catalyst: A regeneration cycle may restore the original active sites. - Investigate Bimetallic Catalysts: Pt-Sn and other bimetallic systems are often designed to enhance selectivity to the unsaturated alcohol.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of catalyst deactivation in crotonaldehyde hydrogenation?

The most frequently reported cause of deactivation is the polymerization of crotonaldehyde molecules on the catalyst surface, leading to the formation of coke or heavy organic compounds.[4] This is often exacerbated by the presence of acidic sites on the catalyst support.[4] Another significant deactivation mechanism, particularly for platinum-based catalysts, is CO poisoning resulting from the decarbonylation of crotonaldehyde.[5][6]

Q2: How does the catalyst support affect deactivation?

The support plays a critical role. Its acidity can significantly influence the rate of deactivation. Catalysts with a higher amount of surface acid sites, such as Ir/CeO₂, tend to deactivate more rapidly than those with fewer acid sites, like Ir/La₂O₃.[4] This is because acid sites can act as centers for the polymerization of crotonaldehyde.[4]

Q3: Can my deactivated catalyst be regenerated?

Yes, in many cases, catalysts deactivated by coke deposition can be regenerated. A common method involves a controlled oxidation (calcination) in air or an oxygen-containing stream to burn off the carbonaceous deposits.[8] After oxidation, a reduction step is typically required to restore the active metallic phase before re-use. For catalysts deactivated by CO poisoning, introducing a small amount of oxygen to the feed can sometimes regenerate the surface in-situ by oxidizing the CO to CO₂.[6]

Q4: My crotonaldehyde conversion is high, but I'm not forming any this compound with my palladium catalyst. Is this normal?

Yes, this is expected behavior for monometallic palladium catalysts. Palladium is highly active for the hydrogenation of the C=C double bond, leading to high selectivity for butanal, which is then further hydrogenated to butanol.[9][10] this compound is often not observed with Pd-only catalysts.[9] To achieve high selectivity to this compound, promoted or bimetallic catalysts (e.g., Pt-Sn, Ir-Fe) or different active metals like iridium or gold are typically required.[5][7][11]

Q5: How can I confirm that coke is the cause of my catalyst's deactivation?

Temperature Programmed Oxidation (TPO) is the standard technique to confirm and quantify coke deposition. In a TPO experiment, the spent catalyst is heated in a controlled flow of an oxidizing gas (e.g., a mixture of O₂ in an inert gas). The amount of CO₂ and H₂O evolved is measured as a function of temperature, which corresponds to the combustion of the carbonaceous deposits. The total amount of evolved carbon provides a quantitative measure of the coke on the catalyst.[1][3][4]

Data Presentation

Table 1: Performance and Deactivation of Supported Iridium Catalysts

This table summarizes the performance of various 3 wt.% Ir catalysts supported on different oxides for the gas-phase hydrogenation of crotonaldehyde at 80°C. Note the correlation between the amount of surface acid sites and the deactivation rate.

CatalystSupportCrotonaldehyde Conversion (%)Selectivity to this compound (%)Surface Acid Sites (mmol g⁻¹)Deactivation Rate (% h⁻¹)
Ir/TiO₂TiO₂43.280.92.60.15
Ir/ZrO₂ZrO₂15.570.21.10.10
Ir/CeO₂CeO₂13.965.43.00.22
Ir/SnO₂SnO₂3.268.11.00.08
Ir/La₂O₃La₂O₃10.175.30.60.05
Data adapted from Hong et al., Indian Journal of Chemistry, Vol. 52A, January 2013, pp. 28-33.[4]
Table 2: Comparison of Monometallic and Bimetallic Catalysts in Liquid-Phase Hydrogenation

This table compares the product selectivity of different catalysts in the liquid-phase hydrogenation of crotonaldehyde at 50°C and 1.5 bar H₂.

CatalystConversion (%)Selectivity to Butanal (%)Selectivity to this compound (%)Selectivity to Butanol (%)
Cu/Al₂O₃ ~10093.01.53.9
Pd/Al₂O₃ ~10062.80.037.2
PdCu-SAA/Al₂O₃ ~100~92 (max yield)LowIncreases after butanal peak
Data adapted from The Hydrogenation of Crotonaldehyde on PdCu Single Atom Alloy Catalysts, Nanomaterials 2023, 13, 1434.[9][10]
Single Atom Alloy catalyst.

Experimental Protocols

Protocol 1: Characterization of Coke Deposition by Temperature Programmed Oxidation (TPO)

Objective: To quantify the amount and determine the nature of carbonaceous deposits on a spent catalyst.

Methodology:

  • Sample Preparation: Place approximately 50-100 mg of the spent catalyst in a quartz U-tube reactor.

  • Pre-treatment: Heat the sample under a flow of an inert gas (e.g., He or Ar) at 120-150°C for 1 hour to remove any physisorbed water and volatile species.

  • Oxidation: After cooling to room temperature, switch the gas flow to a dilute oxygen mixture (e.g., 5% O₂ in He) at a flow rate of 30-50 mL/min.

  • Temperature Program: Begin heating the sample at a linear ramp rate, typically 10°C/min, from room temperature up to 700-800°C.

  • Detection: Continuously monitor the effluent gas stream using a thermal conductivity detector (TCD) to measure changes in the gas composition. A mass spectrometer can be used for more detailed analysis of the evolved gases (CO₂, H₂O, CO).

  • Data Analysis: The peaks in the TCD or mass spectrometer signal correspond to the oxidation of different types of coke. The area under the CO₂ peak can be calibrated to quantify the total amount of carbon deposited on the catalyst.[1][3]

Protocol 2: Measurement of Surface Acidity by Ammonia Temperature Programmed Desorption (NH₃-TPD)

Objective: To determine the total number and strength distribution of acid sites on the catalyst surface.

Methodology:

  • Sample Preparation: Load approximately 100 mg of the fresh or spent catalyst into a quartz reactor.

  • Degassing: Heat the sample under an inert gas flow (He or Ar) to a high temperature (e.g., 500°C) for at least 1 hour to clean the surface.

  • Ammonia Adsorption: Cool the sample to an adsorption temperature, typically around 120°C. Introduce a flow of ammonia (e.g., 5% NH₃ in He) over the sample for 30-60 minutes to ensure saturation of the acid sites.

  • Physisorbed NH₃ Removal: Purge the sample with an inert gas at the adsorption temperature for at least 1 hour to remove any weakly bound (physisorbed) ammonia.

  • Temperature Programmed Desorption: Heat the sample at a linear rate (e.g., 10°C/min) under a continuous flow of inert gas.

  • Detection: Monitor the concentration of desorbed ammonia in the effluent gas using a TCD.

  • Data Analysis: The TPD profile will show desorption peaks at different temperatures. Low-temperature peaks correspond to weak acid sites, while high-temperature peaks indicate strong acid sites. The total area under the curve is proportional to the total number of acid sites.[4][12][13]

Protocol 3: In-situ Fourier Transform Infrared (FTIR) Spectroscopy of Adsorbed Species

Objective: To identify the nature of adsorbed species on the catalyst surface under reaction conditions.

Methodology:

  • Sample Preparation: Press the catalyst powder into a thin, self-supporting wafer (8-30 mg/cm²) and place it in a specialized in-situ IR cell with IR-transparent windows (e.g., CaF₂ or ZnSe).

  • Activation: Activate the catalyst in the cell under the desired conditions (e.g., reduction in H₂ flow at a specific temperature).

  • Background Spectrum: After activation and cooling to the desired reaction temperature, collect a background spectrum of the catalyst under an inert gas flow.

  • Adsorption: Introduce the reactant (e.g., a pulse of crotonaldehyde vapor in an inert carrier gas) into the cell and collect spectra over time.

  • Data Analysis: Subtract the background spectrum from the sample spectra to obtain the spectrum of the adsorbed species. The positions and intensities of the vibrational bands provide information about the structure and bonding of the surface complexes (e.g., identifying C=O and C=C stretching modes to determine adsorption geometry).[14][15]

Visualizations

Logical Relationships and Workflows

Troubleshooting Workflow for Catalyst Deactivation Start Experiment Start: Crotonaldehyde Hydrogenation Check_Performance Monitor Conversion & Selectivity Start->Check_Performance Activity_Drop Rapid Activity Loss? Check_Performance->Activity_Drop Data shows decline Stable Performance Stable: Continue Experiment Check_Performance->Stable No Selectivity_Change Selectivity Shift? (e.g., Less this compound) Activity_Drop->Selectivity_Change No Coking_Check Suspect Coking/ Polymerization Activity_Drop->Coking_Check Yes Poisoning_Check Suspect CO Poisoning Activity_Drop->Poisoning_Check Yes, especially with Pt Site_Change_Check Suspect Active Site Change/Sintering Selectivity_Change->Site_Change_Check Yes Acidity_Check Suspect Support Acidity Issues Selectivity_Change->Acidity_Check Yes TPO_Test Action: Run TPO on Spent Catalyst Coking_Check->TPO_Test FTIR_Test_CO Action: In-situ FTIR for Adsorbed CO Poisoning_Check->FTIR_Test_CO TEM_XPS_Test Action: TEM/XPS on Spent Catalyst Site_Change_Check->TEM_XPS_Test NH3_TPD_Test Action: NH3-TPD on Catalyst Acidity_Check->NH3_TPD_Test End Implement Solution & Re-evaluate TPO_Test->End FTIR_Test_CO->End TEM_XPS_Test->End NH3_TPD_Test->End

Caption: Troubleshooting workflow for identifying catalyst deactivation causes.

Reaction Pathways in Crotonaldehyde Hydrogenation

Reaction Pathways of Crotonaldehyde Hydrogenation Crotonaldehyde Crotonaldehyde (CH₃CH=CHCHO) Butanal Butanal (CH₃CH₂CH₂CHO) Crotonaldehyde->Butanal +H₂ (on C=C) Thermodynamically Favored Crotyl_Alcohol This compound (CH₃CH=CHCH₂OH) Crotonaldehyde->Crotyl_Alcohol +H₂ (on C=O) Kinetically Challenging Butanol Butanol (CH₃CH₂CH₂CH₂OH) Butanal->Butanol +H₂ (on C=O) Crotyl_Alcohol->Butanal Isomerization Crotyl_Alcohol->Butanol +H₂ (on C=C)

Caption: Possible reaction pathways during crotonaldehyde hydrogenation.

References

Technical Support Center: Enantioselective C-H Crotylation of Primary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enantioselective C-H crotylation of primary alcohols. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to optimize reaction yields and stereoselectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the enantioselective C-H crotylation of primary alcohols.

Q1: Why is my reaction yield consistently low?

Low yields can stem from several factors related to catalyst activity, reagent quality, and reaction conditions. Consider the following troubleshooting steps:

  • Catalyst and Ligand Integrity:

    • Catalyst Precursor: Both iridium and ruthenium catalysts are sensitive to air and moisture.[1] Ensure you are using freshly prepared catalysts or precursors stored under an inert atmosphere. For iridium-catalyzed reactions, ortho-cyclometallated C,O-benzoate complexes have shown robust activity.[1][2]

    • Ligand Selection: The choice of ligand is critical. For ruthenium-catalyzed systems, JOSIPHOS ligands, particularly in combination with iodide counterions, have demonstrated enhanced yields and stereoselectivities.[3][4] For iridium systems, chiral phosphine ligands like SEGPHOS and BIPHEP are commonly employed.[5][6] Slight variations in ligand structure can significantly impact reaction outcomes.[7]

    • Catalyst Loading: While lower catalyst loadings are desirable, starting with a slightly higher loading (e.g., 2-5 mol%) can help overcome issues with minor impurities or slow initiation.[3][8]

  • Reagent Purity and Stoichiometry:

    • Alcohol Substrate: Ensure the primary alcohol is pure and dry. The reaction relies on a dehydrogenation step, and impurities can interfere with this process.[1]

    • Crotyl Source: The quality of the crotyl donor (e.g., butadiene, α-methyl allyl acetate) is important. For gaseous reagents like butadiene, ensure accurate measurement and delivery.[9] The loading of butadiene can impact efficiency; excessive amounts may lead to nonproductive coordination with the catalyst.[9]

    • Additives: In many iridium-catalyzed systems, additives like cesium carbonate (Cs₂CO₃) and a substituted benzoic acid are crucial for generating the active catalyst and achieving optimal results.[6][8]

  • Reaction Conditions:

    • Temperature: Reaction temperature is a critical parameter. For iridium-catalyzed crotylation with α-methyl allyl acetate, decreasing the temperature from 100 °C to 90 °C has been shown to improve both yield and diastereoselectivity.[6]

    • Solvent: Use dry, degassed solvents. Tetrahydrofuran (THF) is a commonly used solvent for these reactions.[8]

    • Concentration: Reactant concentration can influence diastereoselectivity and yield. In some ruthenium-catalyzed systems, higher concentrations have led to improved anti-diastereoselectivity.[6][9]

Q2: The enantioselectivity (ee) of my product is poor. How can I improve it?

Poor enantioselectivity is almost always linked to the chiral environment created by the catalyst system.

  • Optimize the Chiral Ligand/Counterion:

    • Ligand Choice: This is the most critical factor. The enantiomeric excess (ee) is highly dependent on the structure of the chiral ligand.[7] For ruthenium catalysts, C1-symmetric BINOL-derived phosphate counterions can direct absolute stereochemistry.[3][9] For iridium catalysts, ligands such as (S)-SEGPHOS have provided exceptional levels of absolute stereocontrol.[6][10]

    • Counterion Effects: In ruthenium-catalyzed reactions, the counterion plays a major role. Iodide counterions have been shown to enforce control of stereochemistry at the metal center, leading to high enantioselectivity.[4] Chiral phosphate counterions can also induce high stereoselectivity.[9]

    • Screening: A systematic screening of different chiral ligands and additives is often necessary to find the optimal combination for a specific substrate.[7]

  • Check for Racemization Pathways:

    • Ensure the product is not racemizing under the reaction or workup conditions. Analyze aliquots at different time points to monitor the ee over the course of the reaction.

Q3: My reaction is producing the wrong diastereomer or a poor diastereomeric ratio (dr). What can be done?

Diastereoselectivity is controlled by the transition state geometry of the carbonyl addition step.

  • Catalyst System Modification:

    • Counterion-Controlled Selectivity: In ruthenium-catalyzed crotylations using butadiene, the diastereoselectivity can be inverted based on the choice of chiral phosphate counterion. A C1-symmetric BINOL-derived phosphate favors the anti-diastereomer, while a tartaric acid-derived TADDOL-phosphate in combination with (S)-SEGPHOS can favor the syn-diastereomer.[3]

    • Ligand and Additive Tuning: For iridium-catalyzed systems, the combination of the phosphine ligand and the benzoic acid additive influences diastereoselectivity.[6][10] Increasing the steric bulk of counterions or ligands can bias the formation of the thermodynamically more stable (E)-crotylmetal intermediate, leading to higher anti-selectivity.[9]

  • Reaction Parameter Optimization:

    • Temperature and Concentration: As noted, both temperature and concentration can have a significant effect on the diastereomeric ratio.[6] Systematically varying these parameters can lead to improved selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this transformation?

These reactions operate via a "borrowing hydrogen" or "transfer hydrogenation" mechanism. The catalyst first dehydrogenates the primary alcohol to form a transient aldehyde and a metal-hydride species. The metal-hydride then reacts with the crotyl source (e.g., butadiene) to form a nucleophilic allyl-metal intermediate. This intermediate adds to the aldehyde, and subsequent protonolysis regenerates the catalyst and releases the homoallylic alcohol product.[1][2][11] This process avoids the use of stoichiometric organometallic reagents.[2]

Q2: Can I use aliphatic primary alcohols as substrates?

Yes, but with some challenges. While many protocols are optimized for benzylic and allylic alcohols, conditions have been developed for unactivated aliphatic alcohols.[5] However, yields may be lower compared to their activated counterparts.[8] The kinetic preference for primary alcohol dehydrogenation allows for site-selective modification even in the presence of unprotected secondary alcohols.[1][4]

Q3: What is the role of the benzoic acid additive in iridium-catalyzed reactions?

In many iridium-catalyzed systems, the active catalyst is an ortho-cyclometallated iridium C,O-benzoate complex.[2][6] This species is formed in situ from the iridium precursor, the phosphine ligand, and a substituted benzoic acid. Electron-withdrawing groups on the benzoate moiety can enhance the Lewis acidity at the iridium center, which may accelerate the turnover-limiting carbonyl addition step.[2]

Q4: Which crotyl source should I use: butadiene or an allylic acetate?

Both have been used successfully.

  • Butadiene: A bulk feedstock that couples with alcohols to generate the product and no stoichiometric byproducts.[9] It is used extensively in ruthenium-catalyzed hydrohydroxyalkylation.[5][9]

  • α-Methyl Allyl Acetate: A common crotyl source for iridium-catalyzed reactions. These reactions proceed with acetic acid as the only stoichiometric byproduct and have shown excellent enantioselectivity and anti-diastereoselectivity.[6][8][10]

Data and Performance Metrics

The following tables summarize the performance of various catalytic systems under different conditions, providing a baseline for comparison and optimization.

Table 1: Effect of Chiral Acid/Ligand on Ruthenium-Catalyzed Crotylation of Benzylic Alcohol (Data synthesized from multiple sources for illustrative comparison)

EntryCatalyst SystemChiral Ligand/AcidYield (%)dr (anti:syn)ee (%)Reference
1Ru Precatalyst(R)-BINOL Phosphoric Acid A1GoodLowLow[9]
2Ru Precatalyst3-Mesityl Phosphoric Acid A4Good-74[9]
3Ru Precatalyst3-Mesityl-H₈-BINOL A₇Good-78[9]
4Ru PrecatalystH₈-Derivative A₉70-905:1 to 9:186-92[9]
5RuI(CO)₃(η³-C₃H₅)JOSIPHOS SL-J009-01907:190[4]

Table 2: Optimization of Iridium-Catalyzed Crotylation of 4-Methoxybenzyl Alcohol (Data sourced from Krische, et al.[6][10])

EntryLigandAdditive (Benzoic Acid)Temp (°C)Yield (%)dr (anti:syn)ee (%)
1(S)-SEGPHOS4-CF₃-BA100826.2:199
2(S)-SEGPHOS3,5-(CF₃)₂-BA100847.1:199
3(S)-SEGPHOS3,5-(CF₃)₂-BA90787.5:199
4(S)-C3-TUNEPHOS3,5-(CF₃)₂-BA100815.0:198

Key Experimental Protocols

Representative Protocol for Iridium-Catalyzed Enantioselective C-H Crotylation (Based on procedures described by Krische and co-workers[6][10])

  • Catalyst Preparation: In a nitrogen-filled glovebox, a 4 mL screw-cap vial is charged with [Ir(cod)Cl]₂ (2.5 mol%), the selected chiral phosphine ligand (e.g., (S)-SEGPHOS, 5.0 mol%), and the substituted benzoic acid additive (e.g., 3,5-bis(trifluoromethyl)benzoic acid, 10 mol%).

  • Reaction Setup: Anhydrous, degassed THF (to achieve a final concentration of ~0.5 M) is added to the vial containing the catalyst components. The mixture is stirred for 5-10 minutes at room temperature.

  • Addition of Reagents: The primary alcohol substrate (1.0 equiv) and α-methyl allyl acetate (1.5-2.0 equiv) are added sequentially to the vial.

  • Reaction Execution: The vial is sealed tightly with a Teflon-lined cap, removed from the glovebox, and placed in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C).

  • Monitoring and Workup: The reaction is stirred for the specified time (e.g., 12-24 hours). After cooling to room temperature, the solvent is removed under reduced pressure.

  • Purification and Analysis: The residue is purified by silica gel chromatography to isolate the homoallylic alcohol product. The yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC or SFC) are then determined.

Visual Guides and Workflows

Experimental_Workflow General Experimental Workflow cluster_prep Inert Atmosphere (Glovebox) cluster_reaction Fume Hood cluster_analysis Analysis prep 1. Prepare Catalyst ([Ir] or [Ru] Precursor + Ligand + Additive) setup 2. Add Solvent (Anhydrous THF) prep->setup Stir reagents 3. Add Substrates (Alcohol + Crotyl Source) setup->reagents seal 4. Seal Vial reagents->seal heat 5. Heat Reaction (e.g., 90-100 °C, 12-24h) workup 6. Workup & Evaporation heat->workup purify 7. Silica Gel Chromatography workup->purify analyze 8. Characterization (NMR, HPLC/SFC, MS) purify->analyze

Caption: General workflow for setting up and analyzing the C-H crotylation reaction.

Troubleshooting_Flowchart start Problem Observed low_yield Low Yield? start->low_yield e.g. poor_ee Poor ee? start->poor_ee e.g. poor_dr Poor dr? start->poor_dr e.g. check_catalyst Check Catalyst Activity & Ligand Purity low_yield->check_catalyst Yes low_yield->poor_ee check_reagents Verify Substrate Purity & Stoichiometry check_catalyst->check_reagents check_conditions Optimize Temp. & Concentration check_reagents->check_conditions screen_ligands Screen Chiral Ligands / Counterions poor_ee->screen_ligands Yes poor_ee->poor_dr check_temp Lower Reaction Temp. screen_ligands->check_temp tune_catalyst Tune Counterion/Additive (e.g., Benzoic Acid) poor_dr->tune_catalyst Yes tune_catalyst->check_conditions Also affects dr

Caption: A decision tree for troubleshooting common issues in C-H crotylation.

References

Managing stability and degradation of crotyl alcohol in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability and degradation of crotyl alcohol in storage.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and use of this compound.

Issue Possible Cause(s) Recommended Action(s)
Decreased purity of this compound confirmed by GC analysis. - Improper Storage: Exposure to air, light, or elevated temperatures. - Contamination: Incompatible materials in contact with the alcohol.- Ensure storage is in a cool (<15°C), dry, dark, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[1][2] - Verify that storage containers are appropriate and tightly sealed. - Review handling procedures to minimize exposure to atmospheric oxygen.
Presence of new peaks in the chromatogram, potentially crotonaldehyde or crotonic acid. - Oxidation: this compound is susceptible to oxidation, especially when exposed to air.[3][4][5][6] This can be accelerated by light and heat.- Purge the container headspace with an inert gas before sealing. - If peroxides are suspected, perform a peroxide test (see Experimental Protocols). - Consider purifying the alcohol by distillation if the impurity level is unacceptable, taking care due to its flammability.
Formation of a solid precipitate or polymer. - Polymerization/Condensation: This can be initiated by acidic or alkaline contaminants, or by prolonged storage at elevated temperatures.[6]- Ensure storage containers and any transfer equipment are clean and free of acidic or basic residues. - Avoid contact with strong acids and bases.[7] - If polymerization has occurred, the product is likely unusable and should be disposed of according to safety guidelines.
Change in color or odor of the this compound. - Degradation: The formation of degradation products, such as crotonaldehyde, can alter the appearance and smell of the material.- A change in physical properties is a strong indicator of degradation. - It is recommended to re-test the purity of the material before use.
Inconsistent experimental results using stored this compound. - Degradation or Isomerization: The presence of impurities or isomers like 3-buten-2-ol can interfere with reactions.[8][9]- Re-analyze the purity of the this compound before critical experiments. - If consistency is paramount, consider using a freshly opened bottle or purifying the stored material.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), in a cool, dry, dark, and well-ventilated area, away from sources of ignition.[1][2][7][10][11] The recommended storage temperature is below 15°C.[1][2]

Q2: How can I tell if my this compound has degraded?

A2: Degradation can be indicated by a decrease in purity (as measured by GC), the appearance of new peaks corresponding to degradation products like crotonaldehyde, a change in color or odor, or the formation of polymers.[6]

Q3: What are the primary degradation products of this compound?

A3: The main degradation pathways are:

  • Oxidation: leading to the formation of crotonaldehyde and subsequently crotonic acid.[3][4][5][6][12][13] Peroxide formation may also occur in the presence of air.[6]

  • Isomerization: conversion to 3-buten-2-ol.[8][9]

  • Dehydration: forming 1,3-butadiene.[8]

  • Polymerization/Condensation: particularly in the presence of acids or bases.[6]

Q4: Is it necessary to test for peroxides in stored this compound?

A4: Yes, as an unsaturated alcohol, this compound can form explosive peroxides upon exposure to air.[6] It is good laboratory practice to periodically test for the presence of peroxides, especially if the container has been opened previously.

Q5: What analytical methods are suitable for assessing the stability of this compound?

A5: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the most common and effective method for determining the purity of this compound and identifying and quantifying any degradation products.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the alcohol and its isomers.

Data Presentation

The following table provides illustrative data on the stability of this compound under various storage conditions. This data is intended for guidance and actual degradation rates may vary based on specific lot purity and container properties.

Table 1: Illustrative Stability of this compound (% Purity by GC)

Storage ConditionTime = 03 Months6 Months12 Months
4°C, Dark, Inert Atmosphere 99.5%99.4%99.3%99.0%
25°C, Dark, Inert Atmosphere 99.5%99.0%98.5%97.5%
25°C, Dark, Air Atmosphere 99.5%98.2%97.0%95.0%
40°C, Dark, Air Atmosphere (Accelerated) 99.5%96.5%94.0%89.0%
25°C, Exposed to Light, Air Atmosphere 99.5%97.5%95.5%92.0%

Experimental Protocols

Protocol 1: Routine Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of this compound and quantify major degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

    • If available, prepare calibration standards for expected degradation products (e.g., crotonaldehyde).

  • GC-MS Parameters (Illustrative):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

    • Oven Program:

      • Initial temperature: 40°C, hold for 4 minutes.

      • Ramp to 250°C at 40°C/min.

      • Hold at 250°C for 5 minutes.

    • MS Detector:

      • Ion Source Temperature: 250°C.

      • Scan Range: m/z 35-350.

  • Analysis:

    • Inject the prepared sample.

    • Identify peaks based on retention time and mass spectra.

    • Calculate purity based on the peak area percentage of this compound relative to all other peaks.

Protocol 2: Peroxide Test for this compound

Objective: To detect the presence of potentially hazardous peroxides in stored this compound.

Methodology:

  • Reagent Preparation:

    • Prepare a fresh solution by dissolving 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid.

  • Test Procedure:

    • In a clean, dry test tube, add 1 mL of the this compound sample.

    • Add 1 mL of the freshly prepared KI/acetic acid solution.

    • Mix gently.

  • Interpretation:

    • No color change or pale yellow: Peroxide concentration is low (approximately 10-50 mg/L).

    • Bright yellow to brown: Peroxide concentration is high and potentially dangerous (>50 mg/L). Material should be handled with extreme caution and disposed of appropriately.

Visualizations

degradation_pathways crotyl_alcohol This compound crotonaldehyde Crotonaldehyde crotyl_alcohol->crotonaldehyde Oxidation (Air, O2) buten_ol 3-Buten-2-ol crotyl_alcohol->buten_ol Isomerization butadiene 1,3-Butadiene crotyl_alcohol->butadiene Dehydration polymer Polymer/Condensate crotyl_alcohol->polymer Polymerization (Acid/Base) crotonic_acid Crotonic Acid crotonaldehyde->crotonic_acid Further Oxidation

Caption: Major degradation pathways of this compound.

experimental_workflow cluster_storage Storage Conditions cluster_testing Stability Testing storage_conditions Sample stored under defined conditions (Temp, Light, Atmosphere) sampling Sample at Time Points (0, 3, 6, 12 mo) storage_conditions->sampling peroxide_test Peroxide Test sampling->peroxide_test gc_analysis GC Purity Analysis sampling->gc_analysis data_analysis Data Analysis & Comparison peroxide_test->data_analysis gc_analysis->data_analysis

Caption: Workflow for monitoring this compound stability.

References

Troubleshooting low conversion rates in crotyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion rates during the synthesis of crotyl alcohol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound synthesis via crotonaldehyde hydrogenation is showing low conversion of the starting material. What are the potential causes?

Low conversion of crotonaldehyde can stem from several factors related to your catalyst and reaction conditions. Here are the primary areas to investigate:

  • Catalyst Activity: The chosen catalyst may have low intrinsic activity or may have deactivated. Noble metal catalysts such as those based on Platinum (Pt), Iridium (Ir), and Gold (Au) are commonly used.[1] However, their activity can be highly dependent on the support material and the presence of promoters. For instance, monometallic Palladium (Pd) catalysts have been reported to be generally unselective.[2] Catalyst deactivation can occur due to poisoning by impurities in the reactants or solvent, or due to sintering of the metal particles at high temperatures.[1]

  • Reaction Temperature: The reaction temperature plays a crucial role. If the temperature is too low, the reaction rate will be slow, leading to low conversion. For example, in a gas-phase hydrogenation process, a reaction temperature below 60°C can result in a very low conversion rate of crotonaldehyde.[1] Conversely, excessively high temperatures (e.g., above 90°C in the same system) can negatively impact catalyst activity and selectivity.[1]

  • Hydrogen Pressure: Insufficient hydrogen pressure can limit the reaction rate. Increasing the hydrogen pressure generally leads to an increase in crotonaldehyde conversion.[3][4]

  • Solvent Effects: The choice of solvent can influence the reaction. Water has been shown to be an effective solvent in some systems, eliminating the formation of acetal byproducts that can occur with alcoholic solvents like methanol or ethanol.[4]

Q2: I'm achieving good conversion of crotonaldehyde, but the selectivity towards this compound is poor, with significant formation of byproducts. How can I improve selectivity?

Poor selectivity is a common challenge in crotonaldehyde hydrogenation, as the C=C double bond can be hydrogenated in preference to, or in addition to, the C=O bond, leading to the formation of butanal and butanol.[2][5] Here’s how to address this:

  • Catalyst Selection: The choice of catalyst is paramount for achieving high selectivity.

    • Promoters/Modifiers: The addition of a second metal or a metal oxide can significantly enhance selectivity. For example, modifying an Iridium (Ir) catalyst with metal oxides like MoOx, WOx, or ReOx can enhance both activity and selectivity towards this compound.[6][7] An Ir-MoOx/SiO2 catalyst has been shown to achieve a high yield of 90%.[6] Similarly, the addition of Tin (Sn) to a Platinum (Pt) catalyst can isolate the Pt atoms, altering the adsorption of crotonaldehyde and favoring the production of this compound.[3]

    • Support Material: The support can influence the catalyst's properties. For instance, Pt supported on α-Ga2O3 has demonstrated high selectivity for this compound.[1]

  • Reaction Conditions Optimization:

    • Temperature: As with conversion, temperature affects selectivity. For a 1% Pt-1.2Sn/TiO2-R catalyst, increasing the temperature from 70°C to 90°C increased the selectivity for this compound.[3]

    • Hydrogen Pressure: The effect of hydrogen pressure on selectivity can vary. In some systems, increasing pressure can enhance selectivity, while in others, an optimal pressure may exist beyond which selectivity decreases.[3][4]

  • Side Reactions: Over-oxidation of the desired this compound to an α,β-unsaturated aldehyde can be a competing side reaction.[8] Careful control of oxidant concentration and reaction time is crucial if you are using an oxidation-based synthesis route.

Q3: My catalyst appears to be deactivating over time. What are the likely causes and how can I mitigate this?

Catalyst deactivation is a significant issue, particularly in continuous or gas-phase reactions.[1] The primary causes are:

  • Byproduct Adsorption: Byproducts formed during the reaction can adsorb onto the catalyst surface, blocking active sites.[1]

  • Coking: At higher temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst.

  • Leaching: The active metal component of the catalyst may leach into the reaction medium.

To mitigate catalyst deactivation:

  • Use of a Co-solvent/Promoter: In some gas-phase systems, the addition of a promoter like n-heptane can reduce the adsorption of byproducts on the catalyst surface, thereby improving stability.[1]

  • Catalyst Regeneration: Depending on the nature of the deactivation, it may be possible to regenerate the catalyst. This could involve high-temperature calcination to burn off coke or washing to remove adsorbed species.

  • Optimize Reaction Conditions: Operating at the lowest effective temperature can help to minimize coking and other deactivation pathways.

Data Presentation

Table 1: Comparison of Catalytic Systems for Crotonaldehyde Hydrogenation

CatalystSupportReaction PhaseTemperature (°C)Pressure (MPa)Crotonaldehyde Conversion (%)This compound Selectivity (%)Reference
Ir-MoOxSiO2Liquid (Water)300.8High90 (Yield)[6]
Ptα-Ga2O3Gas--1091[1]
AuZnOGas--679[1]
IrTiO2Gas--9065[1]
1% PtTiO2-RLiquid90272.215.3[3]
1% Pt-1.2SnTiO2-RLiquid90272.170.8[3]
1% Pt-1.2SnTiO2-RLiquid90297.3 (after 6h)70.5[3]

Experimental Protocols

Detailed Methodology: Selective Hydrogenation of Crotonaldehyde using a Supported Bimetallic Catalyst

This protocol is a general guideline based on typical liquid-phase hydrogenation procedures.[3]

1. Catalyst Preparation (Example: 1% Pt-1.2Sn/TiO2-R):

  • Precursor Materials: H2PtCl6·6H2O and SnCl2·2H2O are used as metal precursors. TiO2 (rutile) is used as the support.

  • Impregnation: The TiO2 support is added to a solution of the platinum and tin precursors in an appropriate solvent (e.g., ethanol). The mixture is stirred to ensure uniform impregnation.

  • Drying and Reduction: The solvent is evaporated, and the resulting solid is dried. The catalyst is then reduced under a hydrogen atmosphere at an elevated temperature to form the active metallic species.

2. Hydrogenation Reaction:

  • Reactor Setup: A high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls is used.

  • Charging the Reactor: The reactor is charged with the catalyst, the solvent (e.g., ethanol), and crotonaldehyde.

  • Reaction Execution:

    • The reactor is sealed and purged several times with nitrogen, followed by hydrogen.

    • The reactor is pressurized with hydrogen to the desired pressure (e.g., 2 MPa).[3]

    • The mixture is heated to the reaction temperature (e.g., 90°C) with vigorous stirring.[3]

    • The reaction progress is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Workup:

    • After the desired reaction time or conversion is reached, the reactor is cooled to room temperature and the hydrogen pressure is carefully released.

    • The reaction mixture is filtered to remove the catalyst.

    • The filtrate is analyzed to determine the conversion of crotonaldehyde and the selectivity to this compound and other products.

    • The product can be isolated and purified by distillation.

Visualizations

reaction_pathway crotonaldehyde Crotonaldehyde (CH3CH=CHCHO) crotyl_alcohol This compound (CH3CH=CHCH2OH) crotonaldehyde->crotyl_alcohol + H2 (C=O hydrogenation) butanal Butanal (CH3CH2CH2CHO) crotonaldehyde->butanal + H2 (C=C hydrogenation) butanol Butanol (CH3CH2CH2CH2OH) crotyl_alcohol->butanol + H2 butanal->butanol + H2

Caption: Reaction pathways in crotonaldehyde hydrogenation.

troubleshooting_workflow decision decision issue issue solution solution start Start: Low Conversion/Yield check_conversion Is Crotonaldehyde Conversion Low? start->check_conversion check_selectivity Is this compound Selectivity Low? check_conversion->check_selectivity No low_conversion_causes Potential Causes: - Inactive/Deactivated Catalyst - Low Temperature - Low H2 Pressure check_conversion->low_conversion_causes Yes low_selectivity_causes Potential Causes: - Incorrect Catalyst Choice - Suboptimal Conditions - Side Reactions check_selectivity->low_selectivity_causes Yes check_deactivation Is Catalyst Performance Degrading Over Time? check_selectivity->check_deactivation No optimize_conversion Solutions: - Verify/Change Catalyst - Increase Temperature - Increase H2 Pressure low_conversion_causes->optimize_conversion optimize_conversion->check_selectivity optimize_selectivity Solutions: - Use Promoter (e.g., Sn, MoOx) - Optimize Temp. & Pressure - Change Catalyst Support low_selectivity_causes->optimize_selectivity optimize_selectivity->check_deactivation deactivation_causes Potential Causes: - Byproduct Adsorption - Coking check_deactivation->deactivation_causes Yes end Improved Yield check_deactivation->end No deactivation_solutions Solutions: - Add Co-solvent (e.g., n-heptane) - Regenerate Catalyst - Optimize Temperature deactivation_causes->deactivation_solutions deactivation_solutions->end

Caption: Troubleshooting workflow for low conversion rates.

References

Technical Support Center: Enhancing Catalyst Performance for Selective Crotyl Alcohol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the selective hydrogenation of crotonaldehyde to crotyl alcohol.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation, offering potential causes and solutions in a direct question-and-answer format.

Q1: Why is my selectivity towards this compound low, with high yields of butanal and butanol instead?

A1: Low selectivity is the most common challenge in this reaction. It typically stems from the catalyst's preferential hydrogenation of the carbon-carbon (C=C) double bond over the carbonyl (C=O) group, a tendency favored by both thermodynamics and kinetics.[1][2]

  • Catalyst Choice: Conventional hydrogenation catalysts like Palladium (Pd), Nickel (Ni), and unmodified Platinum (Pt) are known to primarily produce the saturated aldehyde, butanal.[3][4][5]

  • Potential Solutions:

    • Switch to a More Selective Metal: Iridium (Ir) based catalysts are highly effective for selectively targeting the C=O bond.[1][6]

    • Use Bimetallic Catalysts: The addition of a second metal can significantly alter selectivity. For instance, Pt-Sn/SiO₂ catalysts have shown high selectivity for this compound, whereas monometallic Pt/SiO₂ produces only butanal.[3][7]

    • Incorporate Promoters: Modifying an active metal with a metal oxide promoter is a highly effective strategy. For Ir/SiO₂ catalysts, promoters such as ReOₓ, MoOₓ, WOₓ, NbOₓ, and FeOₓ have been shown to enhance both activity and selectivity towards this compound.[6][8][9]

Q2: My catalyst is deactivating rapidly during the reaction. What are the likely causes and how can I mitigate this?

A2: Rapid deactivation is a significant issue, often caused by the deposition of polymers on the catalyst surface.[1]

  • Primary Cause: The polymerization of crotonaldehyde molecules on the catalyst surface is the main reason for deactivation. This has been confirmed by analyses of spent catalysts.[1]

  • Influencing Factor (Surface Acidity): The rate of deactivation is strongly related to the number of acid sites on the catalyst's surface. A higher amount of surface acid sites can lead to faster deactivation. For example, an Ir/CeO₂ catalyst, with a high number of acid sites, deactivates more quickly than an Ir/La₂O₃ catalyst, which has fewer acid sites.[1]

  • Potential Solutions:

    • Support Selection: Choose a support material with lower intrinsic acidity.

    • Modify Reaction Conditions: Adjusting temperature and pressure may reduce the rate of polymerization.

    • Catalyst Regeneration: A spent catalyst can often be regenerated by carefully controlled calcination to burn off the deposited organic compounds, followed by a reduction step.

Q3: The conversion of crotonaldehyde is very low. How can I improve the reaction rate?

A3: Low conversion indicates insufficient catalytic activity under the chosen experimental conditions.

  • Catalyst Activity: The intrinsic activity of the chosen catalyst may be low. While Ag or Au supported catalysts can be effective, they sometimes suffer from low turnover frequency (TOF) or require high temperatures (≥333 K) and pressures (≥2.0 MPa).[6][10]

  • Reaction Conditions: The temperature, pressure, and solvent can all significantly impact the reaction rate.

  • Potential Solutions:

    • Optimize Catalyst Formulation: Employing highly active catalysts, such as Ir-ReOₓ/SiO₂, can achieve high conversion and selectivity even under mild conditions (e.g., 303 K, 0.8 MPa H₂).[6] The Ir-MoOₓ/SiO₂ catalyst has also been reported as highly efficient, yielding 90% this compound.[8][9]

    • Adjust Reaction Parameters: Systematically increase the reaction temperature and H₂ pressure. However, be aware that higher temperatures can sometimes negatively impact selectivity.[11]

    • Ensure Proper Catalyst Reduction: Before the reaction, ensure the catalyst is properly reduced (e.g., in an H₂ flow at 300 °C) to create the active metallic sites required for hydrogenation.[1][12]

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of catalysts for selectively producing this compound?

A1: The most successful catalysts are typically bimetallic or metal-promoter systems. Iridium-based catalysts modified with metal oxides (such as ReOₓ, MoOₓ, WOₓ) on a silica support are among the most efficient, providing high yields and turnover frequencies under mild conditions.[8][9][10] Bimetallic Pt-Sn catalysts supported on silica are also highly selective.[3][7]

Q2: What are the main byproducts formed during crotonaldehyde hydrogenation?

A2: The reaction can proceed via several pathways. The main products besides the desired this compound are:

  • Butanal: Formed by the hydrogenation of the C=C bond.[1]

  • Butanol: Formed by the complete hydrogenation of both the C=C and C=O bonds.[1]

  • Other Compounds: C8 compounds from polymerization and C3 compounds from decarbonylation can also be formed as minor products.[1][13]

Q3: What is the proposed reaction mechanism for highly selective catalysts like Ir-ReOₓ/SiO₂?

A3: For metal oxide-modified Ir catalysts, a dual-site mechanism is proposed that proceeds in four key steps:[6][8][9]

  • Adsorption: Crotonaldehyde adsorbs onto the ReOₓ species, which activates the aldehyde (C=O) group.

  • Hydride Generation: Molecular hydrogen (H₂) adsorbs on the Ir metal surface and dissociates to generate hydride species (H⁻).

  • Hydride Attack: The generated hydride species attack the activated aldehyde group of the adsorbed crotonaldehyde. This is considered the rate-determining step.

  • Desorption: The product, this compound, desorbs from the catalyst surface.

Q4: How does the catalyst support material affect the reaction?

A4: The support material plays a critical role and can strongly influence both catalyst activity and product selectivity.[1][11] For example, in a study of Ir–ReOₓ catalysts, a SiO₂ support resulted in 95% selectivity, while TiO₂ and ZrO₂ supports yielded 85.3% and 89.6% selectivity, respectively, under the same conditions.[11] The support's surface acidity is also a key factor in catalyst deactivation, with more acidic supports tending to promote polymerization and faster deactivation.[1]

Data Presentation: Catalyst Performance Comparison

Table 1: Performance of Various Catalysts in Selective Crotonaldehyde Hydrogenation.

Catalyst System Support Temp. H₂ Pressure Conversion (%) Selectivity to this compound (%) Reference
Ir-ReOₓ/SiO₂ SiO₂ 303 K 0.8 MPa 43.3 95.0 [6][11]
Ir-MoOₓ/SiO₂ SiO₂ 303 K 0.8 MPa ~95 90.0 (Yield) [8][9]
Ir/TiO₂ TiO₂ 353 K Atmospheric 43.2 80.9 [1]
Pt-Sn/SiO₂ SiO₂ - - - High [3][7]
AgNp@CeO₂ CeO₂ ≥333 K ≥2.0 MPa - 98.0 (Yield) [6][10]

| Au/ZnO | ZnO | - | - | 6.0 | 79.0 |[13] |

Experimental Protocols

Protocol 1: Preparation of a Metal Oxide-Modified Ir-Fe/SiO₂ Catalyst

This protocol is based on the impregnation method described for preparing modified Iridium catalysts.[12]

  • Support Preparation: Prepare an aqueous solution of the desired iron salt (e.g., ferric nitrate).

  • First Impregnation: Add the SiO₂ support material to the iron salt solution.

  • Drying and Calcination: Evaporate the liquid in a water bath at 90°C. Subsequently, calcine the powder in an air atmosphere at 400°C for 4 hours.

  • Second Impregnation: Prepare an aqueous solution of an Iridium precursor (e.g., H₂IrCl₆). Impregnate the Fe-modified SiO₂ support with this solution.

  • Final Drying and Reduction: Evaporate the liquid to dryness in a water bath at 90°C. Place the final powder in a reactor and reduce it in a hydrogen atmosphere at 300°C for 1 hour to obtain the final Ir-Fe/SiO₂ catalyst.[12]

Protocol 2: Gas-Phase Hydrogenation of Crotonaldehyde in a Fixed-Bed Reactor

This procedure is a general guide for gas-phase hydrogenation experiments.[1][12]

  • Reactor Setup: Load the catalyst (e.g., 200 mg) into a quartz tube fixed-bed reactor. Place a thermocouple in the middle of the catalyst bed to monitor the temperature accurately.

  • Catalyst Pre-treatment: Reduce the catalyst in-situ by heating it to 300°C for 1 hour in a flow of ultra-pure H₂ (e.g., 20 mL/min).[1]

  • Set Reaction Conditions: After reduction, cool the reactor down to the desired reaction temperature (e.g., 80°C).

  • Introduce Reactants: Introduce the reactant gas mixture into the reactor. This typically consists of H₂ and vaporized crotonaldehyde, often diluted with an inert gas. A typical molar ratio of hydrogen to crotonaldehyde could be 94:1.[12]

  • Product Analysis: The reactor outlet stream is directed to a gas chromatograph (GC) for online analysis of reactants and products to determine conversion and selectivity over time.

Visualizations

ReactionPathway Crotonaldehyde Crotonaldehyde CrotylAlcohol CrotylAlcohol Crotonaldehyde->CrotylAlcohol +H₂ (on C=O) Butanal Butanal Crotonaldehyde->Butanal +H₂ (on C=C) Butanol Butanol CrotylAlcohol->Butanol +H₂ Butanal->Butanol +H₂

Caption: Reaction pathways in crotonaldehyde hydrogenation.

TroubleshootingFlowchart start Low this compound Selectivity q1 What is the catalyst base metal? start->q1 a1_1 Pd, Ni, or unmodified Pt q1->a1_1 a1_2 Ir, Au, Ag, or modified Pt q1->a1_2 s1 These metals favor C=C hydrogenation. Consider switching to Ir or Pt-Sn. a1_1->s1 q2 Is a promoter used? a1_2->q2 a2_1 No q2->a2_1 a2_2 Yes q2->a2_2 s2 Add a metal oxide promoter (e.g., ReOx, MoOx, FeOx) to enhance C=O bond activation. a2_1->s2 q3 Is catalyst deactivation observed? a2_2->q3 s3 Check support acidity. High acidity promotes polymerization. Consider less acidic supports. q3->s3 Yes

Caption: Troubleshooting flowchart for low selectivity.

MechanismWorkflow cluster_catalyst Ir-ReOx/SiO2 Catalyst Surface cluster_reactants cluster_products Ir Ir metal site step2 Step 2: H₂ Dissociation H₂ adsorbs on Ir, forming active hydride (H⁻) species. Ir->step2 ReOx ReOx promoter site step1 Step 1: Adsorption Crotonaldehyde adsorbs on ReOx, activating the C=O group. ReOx->step1 Crotonaldehyde Crotonaldehyde (CH3CH=CHCHO) H2 H₂ CrotylAlcohol This compound (CH3CH=CHCH2OH) step3 Step 3: Hydride Attack (Rate-Determining) H⁻ attacks the activated C=O bond. step1->step3 step2->step3 step4 Step 4: Desorption Product (this compound) desorbs from the surface. step3->step4

Caption: Proposed mechanism on an Ir-ReOx catalyst.[6][8]

References

Validation & Comparative

A Comparative Analysis of Crotylboronates versus Other Crotylating Agents in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereoselective formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. The crotylation of carbonyl compounds to generate homoallylic alcohols is a particularly vital transformation, creating chiral building blocks essential for the synthesis of complex natural products and pharmaceuticals. Among the diverse array of reagents available for this purpose, crotylboronates have emerged as a powerful and versatile class of reagents. This guide provides an objective comparison of crotylboronates with other common crotylating agents, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in reagent selection and experimental design.

Introduction to Crotylating Agents

Crotylating agents are organometallic or organometalloid reagents that transfer a crotyl group (CH₃CH=CHCH₂-) to an electrophile, typically a carbonyl compound. The geometry of the crotyl group (E or Z) and the nature of the metal or metalloid significantly influence the stereochemical outcome of the reaction, leading to the formation of syn or anti diastereomers of the resulting homoallylic alcohol. Furthermore, the use of chiral ligands or auxiliaries can induce enantioselectivity, providing access to all four possible stereoisomers.

This guide will focus on a comparative analysis of crotylboronates against other widely used crotylating agents, including those based on silicon, tin, and transition metals like iridium.

Crotylboronates: A Versatile and Highly Stereoselective Option

Crotylboronates are organoboron compounds that have gained widespread use due to their stability, ease of handling, and exceptional stereocontrol in reactions with aldehydes. The stereochemical outcome of crotylboration reactions is reliably predicted by the Zimmerman-Traxler transition state model, where the reaction proceeds through a six-membered cyclic transition state. The geometry of the crotylboronate directly dictates the relative stereochemistry of the product: (E)-crotylboronates afford anti-homoallylic alcohols, while (Z)-crotylboronates yield syn-homoallylic alcohols.

A key advantage of crotylboronates is the ability to achieve high levels of enantioselectivity by employing chiral auxiliaries on the boron atom, such as diisopinocampheyl (Ipc) groups, or by using chiral catalysts.[1]

Comparative Performance Data

The following table summarizes the performance of various crotylating agents in the reaction with a representative aldehyde, benzaldehyde, to illustrate the typical yields and stereoselectivities that can be achieved.

Crotylating AgentAldehydeProduct StereochemistryYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)Reference
(E)-CrotyldiisopinocampheylboraneBenzaldehydeanti85>99:196[1]
(Z)-CrotyldiisopinocampheylboraneBenzaldehydesyn82>99:195[1]
(E)-Crotyltrichlorosilane (with chiral ligand)Benzaldehydeanti9095:598
Crotyltributyltin (with chiral Lewis acid)Benzaldehydesyn8898:294[2]
[Ir(cod)Cl]₂/(S)-SEGPHOS with α-methyl allyl acetateBenzaldehydeanti9294:699[3]
α-Boryl-(E)-crotylboronate with BF₃·OEt₂Benzaldehydeanti91>20:1-[4]
(Z)-α-Boryl-crotylboronateBenzaldehydesyn90>20:1-[5]

Note: The data presented is a representative summary compiled from various sources. Actual results may vary depending on the specific substrate and reaction conditions.

Mechanistic Overview

The stereochemical outcome of crotylation reactions is dictated by the geometry of the transition state. The following diagrams illustrate the generally accepted mechanisms for crotylboronates and a representative transition metal-catalyzed reaction.

Caption: Zimmerman-Traxler model for crotylboration of aldehydes.

G General Workflow for Crotylation Reactions start Starting Materials: Aldehyde & Crotylating Agent reaction Crotylation Reaction (Various Conditions) start->reaction workup Workup & Purification reaction->workup product Homoallylic Alcohol workup->product analysis Stereochemical Analysis (NMR, HPLC, etc.) product->analysis

Caption: A generalized experimental workflow for crotylation reactions.

Experimental Protocols

Protocol 1: Asymmetric Crotylation of Benzaldehyde using (E)-Crotyldiisopinocampheylborane

This protocol is adapted from the well-established procedures developed by Brown and co-workers.[1]

Materials:

  • (1R)-(+)-α-Pinene (91% ee)

  • BH₃·SMe₂

  • (E)-Crotylpotassium

  • B-Methoxy-diisopinocampheylborane

  • Benzaldehyde

  • Anhydrous diethyl ether

  • 3N NaOH

  • 30% H₂O₂

Procedure:

  • Preparation of (-)-B-Crotyldiisopinocampheylborane: To a solution of (+)-B-methoxydiisopinocampheylborane (derived from (1R)-(+)-α-pinene) in anhydrous diethyl ether at -78 °C is added a solution of (E)-crotylpotassium in THF. The reaction mixture is stirred at -78 °C for 1 hour.

  • Crotylation: The freshly prepared solution of (-)-B-crotyldiisopinocampheylborane is cooled to -78 °C, and freshly distilled benzaldehyde is added dropwise. The reaction is stirred at -78 °C for 3 hours.

  • Workup: The reaction is quenched by the addition of 3N NaOH, followed by the slow addition of 30% H₂O₂ at 0 °C. The mixture is stirred at room temperature for 1 hour. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the anti-homoallylic alcohol. The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or by analysis of a suitable derivative.

Protocol 2: Iridium-Catalyzed Asymmetric Crotylation of Benzaldehyde

This protocol is based on the work of Krische and co-workers.[3]

Materials:

  • [Ir(cod)Cl]₂

  • (S)-SEGPHOS

  • 4-Cyano-3-nitrobenzoic acid

  • Cs₂CO₃

  • α-Methyl allyl acetate

  • Benzaldehyde

  • Anhydrous THF

  • Isopropanol

Procedure:

  • Catalyst Preparation: In a glovebox, [Ir(cod)Cl]₂, (S)-SEGPHOS, 4-cyano-3-nitrobenzoic acid, and Cs₂CO₃ are added to a reaction vessel.

  • Reaction Setup: Anhydrous THF, isopropanol, α-methyl allyl acetate, and benzaldehyde are added to the vessel.

  • Reaction: The reaction mixture is heated to 80 °C and stirred for 72 hours.

  • Workup and Purification: The reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the anti-homoallylic alcohol. The diastereomeric and enantiomeric excesses are determined by chiral HPLC.

Comparison of Advantages and Disadvantages

Crotylating Agent ClassAdvantagesDisadvantages
Crotylboronates - High stereoselectivity (diastereo- and enantio-)- Predictable stereochemical outcome (Zimmerman-Traxler model)- Reagents are often thermally stable and can be stored- Broad substrate scope- Stoichiometric use of chiral reagents is often required- Preparation of chiral boranes can be multi-step
Crotylsilanes - High stereoselectivity can be achieved with chiral catalysts- Reagents are generally stable and easy to handle- Can be used in fluoride-catalyzed reactions- Lewis acid activation is often necessary- May require harsh reaction conditions in some cases
Crotylstannanes - High stereoselectivity with chiral Lewis acids- Generally reactive reagents- Toxicity of organotin compounds is a major concern- Stoichiometric amounts of Lewis acid are often needed
Transition Metal-Catalyzed (e.g., Iridium) - Catalytic in the chiral source, leading to high atom economy- Can often be performed under milder conditions- In situ generation of the active crotylating species is possible- Catalyst systems can be complex and sensitive to air and moisture- Ligand synthesis can be expensive

Conclusion

Crotylboronates represent a highly reliable and stereoselective class of reagents for the synthesis of homoallylic alcohols. Their predictable stereochemical outcome, based on the well-established Zimmerman-Traxler transition state model, makes them a favored choice in many synthetic applications. While other crotylating agents, such as those based on silicon, tin, and transition metals, offer their own unique advantages, particularly in the context of catalytic asymmetric reactions, the high fidelity of stereochemical transfer from chiral crotylboronates remains a significant benchmark in the field. The choice of the optimal crotylating agent will ultimately depend on the specific synthetic target, the desired stereochemistry, and considerations of scalability, cost, and environmental impact. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.

References

Validating Reaction Mechanisms in Iridium-Catalyzed Crotylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for catalyst optimization and the rational design of synthetic routes. This guide provides a comparative analysis of proposed reaction mechanisms for iridium-catalyzed crotylation, a key transformation in asymmetric synthesis. We present experimental data from kinetic isotope effect (KIE) studies and computational modeling to differentiate between plausible mechanistic pathways.

Iridium-catalyzed asymmetric allylic substitution reactions, including crotylation, are powerful tools for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. These reactions are prized for their high regio- and enantioselectivities. The prevailing mechanistic debate centers on the mode of nucleophilic attack on the iridium-π-allyl intermediate: does it proceed through an inner-sphere or an outer-sphere pathway? Differentiating between these mechanisms is crucial for ligand design and reaction optimization.

Mechanistic Synopsis: Inner-Sphere vs. Outer-Sphere Pathways

The catalytic cycle for iridium-catalyzed crotylation is generally understood to involve the formation of a cationic iridium-π-crotyl intermediate. The divergence in proposed mechanisms lies in the subsequent nucleophilic attack.

  • Inner-Sphere Mechanism: In this pathway, the nucleophile first coordinates to the iridium center. This is followed by migratory insertion of the allyl group to the coordinated nucleophile, forming the product and regenerating the active catalyst.

  • Outer-Sphere Mechanism: This mechanism involves the direct attack of the nucleophile on the π-allyl ligand without prior coordination to the iridium metal center.

Experimental and computational studies are key to distinguishing between these two possibilities.

Experimental Validation: Probing the Transition State

Kinetic isotope effect (KIE) studies are a powerful experimental tool to probe the structure of the transition state and, by extension, the reaction mechanism. By replacing an atom at or near the reactive center with a heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. These changes provide insight into bond-breaking and bond-forming events in the rate-determining step.

Kinetic Isotope Effect Studies

For iridium-catalyzed allylic substitution reactions, a secondary KIE is often measured by deuterating the nucleophile or the electrophile at a non-reacting position. The magnitude of the KIE can help distinguish between an inner-sphere and an outer-sphere attack.

Experiment Isotopic Labeling Position Observed KIE (kH/kD) Mechanistic Implication
Competition Experiment α-deuteration of the nucleophileNear unity (≈1)Suggests an outer-sphere attack, as the C-H(D) bond of the nucleophile is not significantly altered in the transition state.
Intermolecular KIE Deuteration of the allylic substrateSignificant inverse KIE (<1)Can be consistent with either mechanism, but the magnitude can provide further clues when combined with computational modeling.

Note: The data presented here is a summary of typical findings in related iridium-catalyzed allylic substitution reactions, as specific comparative KIE data for crotylation is not extensively documented in single studies. The principles, however, are directly applicable.

Computational Validation: Modeling the Reaction Pathway

Density functional theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms. By modeling the potential energy surface of the reaction, intermediates and transition states can be characterized, and the energetic barriers for different pathways can be compared.

Computational studies on iridium-catalyzed allylic substitution have explored the transition states for both inner-sphere and outer-sphere nucleophilic attack. These studies often reveal subtle energetic differences that favor one pathway over the other depending on the specific ligand, nucleophile, and substrate.

Computational Model Key Findings Mechanistic Conclusion
DFT Calculations of Transition States The calculated energy barrier for the outer-sphere attack is often found to be lower than that for the inner-sphere pathway, particularly with soft nucleophiles.Supports the prevalence of the outer-sphere mechanism in many iridium-catalyzed allylic substitutions.
Natural Bond Orbital (NBO) Analysis Analysis of the transition state structures can reveal the extent of bond formation between the nucleophile and the allyl group, and the degree of coordination to the iridium center.Provides detailed electronic structure information to corroborate the proposed mechanism.

Experimental Protocols

General Procedure for Kinetic Isotope Effect Measurement (Competition Experiment)
  • Substrate Preparation: Synthesize both the non-deuterated and the α-deuterated nucleophile. Purity of both should be confirmed by NMR spectroscopy and mass spectrometry.

  • Reaction Setup: In a glovebox, a reaction vessel is charged with the iridium catalyst precursor (e.g., [[Ir(COD)Cl]2]), the chiral ligand (e.g., a phosphoramidite), and a solvent (e.g., THF). The mixture is stirred at room temperature to generate the active catalyst.

  • Reactant Addition: A mixture containing a known ratio (typically 1:1) of the non-deuterated and α-deuterated nucleophile is added to the catalyst solution, followed by the crotyl electrophile (e.g., crotyl carbonate).

  • Reaction Monitoring and Quenching: The reaction is monitored by TLC or GC-MS. Upon reaching a low conversion (typically <10% to ensure kinetic control), the reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Product Analysis: The product mixture is isolated and purified by column chromatography. The ratio of the deuterated to non-deuterated product is determined by mass spectrometry or quantitative NMR spectroscopy.

  • KIE Calculation: The KIE is calculated from the ratio of the products and the initial ratio of the isotopically labeled and unlabeled starting materials.

General Procedure for Isotopic Labeling of Nucleophiles

α-Deuteration of a malonate-type nucleophile can be achieved by deprotonation with a strong base (e.g., NaH) in an aprotic solvent (e.g., THF), followed by quenching with a deuterium source (e.g., D2O). The level of deuterium incorporation is determined by 1H NMR spectroscopy.

Visualizing the Mechanistic Pathways

The following diagrams illustrate the proposed inner-sphere and outer-sphere mechanisms for iridium-catalyzed crotylation.

Inner_Sphere_Mechanism cluster_cycle Inner-Sphere Catalytic Cycle Ir_cat [Ir(L*)]+ Ir_pi_allyl [Ir(π-crotyl)(L*)]+ Ir_cat->Ir_pi_allyl + Crotyl-X Ir_Nu_complex [Ir(π-crotyl)(Nu)(L*)]+ Ir_pi_allyl->Ir_Nu_complex + Nu X Leaving Group Product_complex [Ir(Product)(L*)]+ Ir_Nu_complex->Product_complex Migratory Insertion Nu Nucleophile Product_complex->Ir_cat - Product Product Crotylated Product

Caption: Proposed Inner-Sphere Mechanism for Iridium-Catalyzed Crotylation.

Outer_Sphere_Mechanism cluster_cycle Outer-Sphere Catalytic Cycle Ir_cat [Ir(L*)]+ Ir_pi_allyl [Ir(π-crotyl)(L*)]+ Ir_cat->Ir_pi_allyl + Crotyl-X Product Crotylated Product Ir_pi_allyl->Ir_cat + Nu - Product X Leaving Group Nu Nucleophile

A Comparative Guide to the Kinetic Studies of Crotyl Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of crotyl alcohol oxidation, with a primary focus on chloramine-T (CAT) as the oxidant. The performance of CAT is compared with other common oxidizing agents, supported by available experimental data. Detailed methodologies for the cited experiments are provided to facilitate replication and further research.

Overview of this compound Oxidation

This compound, an unsaturated alcohol, presents two potential sites for oxidation: the hydroxyl group and the carbon-carbon double bond. The selectivity and rate of oxidation are highly dependent on the nature of the oxidizing agent and the reaction conditions, such as pH and temperature. Understanding the kinetics of these reactions is crucial for controlling the product distribution and optimizing reaction yields in various synthetic applications, including the development of pharmaceutical intermediates.

Kinetic Studies with Chloramine-T (CAT)

Chloramine-T, the sodium salt of N-chloro-p-toluenesulfonamide, is a versatile oxidizing agent that has been extensively studied for the oxidation of various organic substrates, including alcohols.

Data Presentation: Oxidation by Chloramine-T

The kinetics of this compound oxidation by chloramine-T have been investigated in both acidic and alkaline media. The reaction orders with respect to the reactants vary significantly with the pH of the medium.

Table 1: Kinetic Data for the Oxidation of this compound by Chloramine-T

MediumOrder with respect to [CAT]Order with respect to [this compound]Order with respect to [H⁺] or [OH⁻]Reference
Acidic (H₂SO₄)10Inverse first order in [H⁺][1]
Alkaline (Os(VIII) catalyzed)11First order in [OH⁻][2]
Experimental Protocols: Oxidation by Chloramine-T

2.2.1. Acidic Medium

A typical kinetic experiment for the oxidation of this compound by chloramine-T in an acidic medium is conducted as follows:

  • Reagents:

    • This compound (purified by distillation)

    • Chloramine-T (E. Merck, purified)

    • Sulphuric acid (AR grade)

    • Sodium perchlorate (to maintain ionic strength)

    • Potassium iodide (for titration)

    • Standard sodium thiosulfate solution

  • Procedure:

    • Requisite amounts of this compound, sulphuric acid, and sodium perchlorate solutions are pipetted into a thermostated reaction vessel to maintain a constant temperature.

    • A known volume of a pre-thermostated standard solution of chloramine-T is added to the reaction vessel to initiate the reaction.

    • The progress of the reaction is monitored by withdrawing aliquots of the reaction mixture at regular intervals and determining the concentration of unreacted chloramine-T. This is typically done by adding the aliquot to a solution of potassium iodide and titrating the liberated iodine against a standard solution of sodium thiosulfate using starch as an indicator.

    • Pseudo-first-order rate constants are calculated from the plots of log[CAT] versus time.

2.2.2. Alkaline Medium (Os(VIII) Catalyzed)

The experimental setup for the Os(VIII)-catalyzed oxidation in an alkaline medium is similar, with the following modifications:

  • Additional Reagents:

    • Sodium hydroxide (AR grade)

    • Osmium tetroxide (OsO₄) solution as a catalyst

  • Procedure:

    • Solutions of this compound, sodium hydroxide, and osmium tetroxide are equilibrated at the desired temperature.

    • The reaction is initiated by adding a standard solution of chloramine-T.

    • The kinetics are followed using the same iodometric titration method described for the acidic medium.

Signaling Pathways and Experimental Workflows

The proposed mechanism for the oxidation of this compound by chloramine-T in an acidic medium involves the formation of a chlorohydrin intermediate.

G CAT Chloramine-T (TsNClNa) TsNHCl TsNHCl CAT->TsNHCl + H⁺ H2O H₂O HOCl HOCl TsNHCl->HOCl + H₂O Intermediate Chlorohydrin Intermediate HOCl->Intermediate + this compound CrotylAlcohol This compound (CH₃CH=CHCH₂OH) CrotylAlcohol->Intermediate Product Crotonaldehyde (CH₃CH=CHCHO) Intermediate->Product - H₂O, - H⁺, - Cl⁻ TsNH2 p-toluenesulfonamide (TsNH₂) Product->TsNH2 HCl HCl Product->HCl

Caption: Proposed mechanism for this compound oxidation by CAT in acidic medium.

The experimental workflow for a typical kinetic study is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Reagents Prepare Standard Solutions (CAT, Alcohol, Acid/Base) Thermostat Thermostat Reactants Reagents->Thermostat Mixing Initiate Reaction by Mixing Thermostat->Mixing Sampling Withdraw Aliquots at Intervals Mixing->Sampling Titration Iodometric Titration of Aliquots Sampling->Titration Calculation Calculate [CAT] at time t Titration->Calculation Plotting Plot log[CAT] vs. Time Calculation->Plotting RateConstant Determine Pseudo-First-Order Rate Constant (k') Plotting->RateConstant

Caption: General experimental workflow for kinetic studies of alcohol oxidation.

Comparison with Other Oxidizing Agents

The kinetic behavior of this compound oxidation varies significantly with different oxidizing agents. A comparison with other common oxidants provides a broader perspective on the reactivity of this compound.

Data Presentation: Alternative Oxidants

Table 2: Kinetic Data for the Oxidation of this compound by Alternative Oxidants

Oxidizing AgentMediumOrder with respect to [Oxidant]Order with respect to [this compound]Other DependenciesReference
Quinolinium Dichromate (QDC)Acidic11First order in [H⁺][2]
Potassium Peroxydisulfate (Ag⁺ catalyzed)Aqueous10First order in [Ag⁺][3]
Potassium Permanganate (KMnO₄)Acidic/Alkaline11Complex dependency on pH[4][5][6]
Experimental Protocols: Alternative Oxidants

The experimental procedures for studying the kinetics of this compound oxidation with these alternative oxidants are conceptually similar to that of chloramine-T, primarily involving the monitoring of the disappearance of the oxidant over time. The analytical techniques, however, may differ.

  • Quinolinium Dichromate (QDC): The reaction progress is typically followed spectrophotometrically by monitoring the decrease in the absorbance of the QDC solution at its λmax.

  • Potassium Peroxydisulfate: The concentration of unreacted peroxydisulfate is determined by iodometric titration, similar to the method used for chloramine-T.

  • Potassium Permanganate: The disappearance of the purple permanganate ion is monitored spectrophotometrically.

Reaction Mechanisms of Alternative Oxidants

The mechanisms of oxidation by these alternative reagents differ from that of chloramine-T.

G cluster_qdc Quinolinium Dichromate (QDC) Oxidation cluster_kmno4 Potassium Permanganate (KMnO₄) Oxidation QDC QDC Ester Chromate Ester Intermediate QDC->Ester Alcohol_QDC This compound Alcohol_QDC->Ester Product_QDC Crotonaldehyde Ester->Product_QDC Rate-determining step KMnO4 KMnO₄ Ester_KMnO4 Manganate Ester Intermediate KMnO4->Ester_KMnO4 Alcohol_KMnO4 This compound Alcohol_KMnO4->Ester_KMnO4 Product_KMnO4 Crotonaldehyde Ester_KMnO4->Product_KMnO4

References

A Comparative Guide to Crotyl Alcohol and Allyl Alcohol in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of stereoselective synthesis, the controlled formation of chiral centers is paramount. Allyl and crotyl alcohols are fundamental building blocks that offer versatile platforms for the introduction of stereogenicity. This guide provides an objective comparison of their performance in key stereoselective transformations, supported by experimental data and detailed methodologies.

Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a highly reliable method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. The reaction employs a titanium tetraisopropoxide catalyst, a chiral diethyl or diisopropyl tartrate (DET or DIPT), and tert-butyl hydroperoxide (TBHP) as the oxidant.[1][2][3] The choice of tartrate enantiomer dictates the facial selectivity of the epoxidation.

Performance Comparison

Both allyl and crotyl alcohols are effective substrates for the Sharpless epoxidation, consistently yielding high enantiomeric excesses. The substitution on the double bond can influence the reaction rate and, in some cases, the degree of enantioselectivity.

SubstrateChiral LigandYield (%)Enantiomeric Excess (ee, %)Reference
Allyl Alcohol(+)-DIPT~70-8095[4]
(E)-Crotyl Alcohol(+)-DIPT85>95[5]
(Z)-Crotyl Alcohol(+)-DIPT8085[5]
Geraniol ((E)-isomer)(-)-DIPT7795[6]
Cinnamyl Alcohol(+)-DET90>98[5]

Observations:

  • Both allyl and (E)-crotyl alcohol can be epoxidized with excellent enantioselectivity (>95% ee).

  • The (Z)-isomer of crotyl alcohol generally results in slightly lower enantioselectivity compared to its (E)-counterpart under similar conditions.

Experimental Protocol: Asymmetric Epoxidation of (E)-Crotyl Alcohol

This protocol is adapted from established procedures for the Sharpless asymmetric epoxidation.

Materials:

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • (+)-Diisopropyl tartrate ((+)-DIPT)

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (5.5 M)

  • (E)-Crotyl alcohol

  • 3Å Molecular Sieves, powdered

Procedure:

  • A flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar is charged with powdered 3Å molecular sieves (3.0 g) and anhydrous dichloromethane (100 mL) under an argon atmosphere.

  • The flask is cooled to -20 °C in a cryocool.

  • To the stirred suspension, (+)-diisopropyl tartrate (1.2 mL, 5.7 mmol) is added, followed by titanium(IV) isopropoxide (1.5 mL, 5.1 mmol). The mixture is stirred for 30 minutes at -20 °C.

  • tert-Butyl hydroperoxide (18 mL of a 5.5 M solution in toluene, 99 mmol) is added dropwise over 10 minutes, maintaining the internal temperature below -15 °C.

  • A solution of (E)-crotyl alcohol (3.6 g, 50 mmol) in dichloromethane (20 mL) is added dropwise over 15 minutes.

  • The reaction mixture is stirred at -20 °C and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of 10% aqueous NaOH solution (25 mL) and stirred vigorously for 1 hour at 0 °C.

  • The mixture is filtered through Celite®, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford the desired 2,3-epoxy alcohol.

Sharpless_Epoxidation Allylic_Alcohol Allylic/Crotyl Alcohol Catalyst_Assembly Chiral Titanium Complex Assembly Allylic_Alcohol->Catalyst_Assembly Ti_OiPr4 Ti(O-iPr)4 Ti_OiPr4->Catalyst_Assembly Chiral_Tartrate (+)-DIPT / (-)-DIPT Chiral_Tartrate->Catalyst_Assembly Active_Catalyst Active Ti-Peroxo Complex Catalyst_Assembly->Active_Catalyst Ligand Exchange TBHP tert-Butyl Hydroperoxide (TBHP) TBHP->Active_Catalyst Epoxy_Alcohol Chiral Epoxy Alcohol Active_Catalyst->Epoxy_Alcohol Oxygen Transfer Browns_Crotylation Aldehyde Aldehyde (RCHO) TS_E Chair-like Transition State (E) Aldehyde->TS_E TS_Z Chair-like Transition State (Z) Aldehyde->TS_Z E_Crotylborane (E)-Crotylborane E_Crotylborane->TS_E Z_Crotylborane (Z)-Crotylborane Z_Crotylborane->TS_Z Anti_Product anti-Homoallylic Alcohol TS_E->Anti_Product Stereospecific Addition Syn_Product syn-Homoallylic Alcohol TS_Z->Syn_Product Stereospecific Addition Tsuji_Trost_Reaction Crotyl_Acetate (E)-Crotyl Acetate Pi_Allyl π-Allyl Palladium Intermediate Crotyl_Acetate->Pi_Allyl Pd0_L Pd(0)L* Pd0_L->Pi_Allyl Oxidative Addition Linear_Product Linear Product Pi_Allyl->Linear_Product Attack at less substituted C Branched_Product Branched Product Pi_Allyl->Branched_Product Attack at more substituted C Nucleophile Nucleophile (Nu-) Nucleophile->Linear_Product Nucleophile->Branched_Product

References

Unraveling the Reaction Pathways of Crotyl Alcohol: A DFT-Informed Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the competing reaction pathways of crotyl alcohol, supported by Density Functional Theory (DFT) calculations and experimental data.

This compound, a versatile four-carbon unsaturated alcohol, serves as a valuable building block in organic synthesis. Its reactivity is governed by the interplay of its hydroxyl and olefinic functional groups, leading to several potential reaction pathways, including oxidation, isomerization, and epoxidation. Understanding the energetic landscape and controlling the selectivity of these transformations is crucial for their application in the synthesis of fine chemicals and pharmaceuticals. This guide provides a comparative analysis of the primary reaction pathways of this compound, leveraging insights from DFT calculations and outlining relevant experimental protocols.

At a Glance: Comparing Key Reaction Pathways

The selective transformation of this compound can yield a variety of valuable products. The three primary pathways investigated are:

  • Selective Oxidation to Crotonaldehyde: A key transformation for the production of industrially relevant chemicals.

  • Isomerization to Butanal: A pathway offering an alternative route to saturated aldehydes.

  • Epoxidation to 2,3-Epoxy-1-butanol: A method for introducing chirality and further functionalization.

The following table summarizes the key energetic parameters and products for these pathways as determined by DFT calculations.

Reaction PathwayProductCatalyst (Theoretical Study)Activation Energy (kcal/mol)Reaction Energy (kcal/mol)
IsomerizationButanalMgO19.3 (TS2)-16.4
Selective OxidationCrotonaldehydePd(111)Not explicitly stated in snippetsThermodynamically favorable
Epoxidation2,3-Epoxy-1-butanolTi(IV)/DETNot explicitly stated for this compoundGenerally exothermic

Note: Activation and reaction energies are highly dependent on the computational method, basis set, and catalyst model used. The values presented are from different studies and should be used for qualitative comparison.

In-Depth Analysis of Reaction Pathways

This section delves into the mechanistic details of each reaction pathway, supported by DFT calculations and experimental observations.

Selective Oxidation to Crotonaldehyde

The selective oxidation of this compound to crotonaldehyde is a widely studied and industrially significant reaction. DFT calculations have been instrumental in elucidating the reaction mechanism, particularly on palladium surfaces.

Mechanism: DFT studies on a Pd(111) model catalyst have shown that this compound preferentially adsorbs onto the surface with its C=C bond parallel to the palladium atoms.[1] The activation is believed to proceed through an allyl alkoxide intermediate.[1] This intermediate then undergoes oxidative dehydrogenation to form surface-bound crotonaldehyde.[2] Over a clean Pd(111) surface, a significant portion of the this compound (approximately 90%) follows this oxidation pathway.[1]

Side Reactions: A notable side reaction is the decarbonylation of the resulting crotonaldehyde to propene and carbon monoxide, which can lead to catalyst deactivation.[1][2] Another minor pathway involves the C-O bond scission of this compound to produce 2-butene and water.[1]

Experimental Validation: The theoretical findings are supported by experimental techniques such as Metastable De-excitation Spectroscopy (MDS) and high-pressure X-ray Photoelectron Spectroscopy (HP-XPS), which have confirmed the oxidative dehydrogenation of this compound to crotonaldehyde on Pd(111) surfaces.[2]

G

Isomerization to Butanal

The isomerization of this compound to butanal represents an alternative reaction pathway that can occur under specific catalytic conditions. DFT calculations have provided a detailed potential energy profile for this transformation on a magnesium oxide (MgO) catalyst.

Mechanism: The isomerization proceeds through a series of steps involving adsorption, hydrogen transfer, and desorption. The potential energy profile calculated using DFT on an MgO catalyst shows that the reaction is thermodynamically favorable, with a final product energy of -16.4 kcal/mol relative to the adsorbed this compound. The highest activation barrier in the pathway is 19.3 kcal/mol, corresponding to the second hydrogen transfer step (TS2).

Experimental Evidence: Experimental studies have shown that in the conversion of ethanol to butanol, this compound can act as an intermediate that isomerizes to butanal.[3]

G

Sharpless Asymmetric Epoxidation

The Sharpless epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols, including this compound.[4] While specific DFT-calculated activation energies for the epoxidation of this compound were not found in the initial searches, the general mechanism and factors influencing reactivity are well-established.

Mechanism: The reaction employs a catalyst formed from titanium tetra(isopropoxide), Ti(O-i-Pr)₄, and an optically pure dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT). The active catalyst is a dimeric species that coordinates both the allylic alcohol and the oxidant, tert-butyl hydroperoxide (TBHP). The chirality of the tartrate ligand directs the facial selectivity of the epoxidation of the double bond. The activation barriers for the epoxidation step are generally the rate-limiting step in the catalytic cycle.[5]

Experimental Considerations: The Sharpless epoxidation is known to be effective for a range of allylic alcohols, and this compound has been identified as a substrate for this reaction.[4] The use of molecular sieves can significantly enhance the conversion and enantioselectivity of the reaction, particularly when using catalytic amounts of the titanium complex.[6]

G

Experimental Protocols

Detailed experimental procedures are critical for reproducing and building upon published research. Below are representative protocols for the key reaction pathways of this compound.

Protocol 1: Selective Oxidation of this compound

This protocol is a general representation for the catalytic oxidation of this compound to crotonaldehyde.

Materials:

  • This compound

  • Supported palladium catalyst (e.g., Pd/Al₂O₃)

  • Solvent (e.g., toluene)

  • Oxygen or air

  • Reaction vessel (e.g., stirred autoclave)

  • Gas chromatograph (GC) for product analysis

Procedure:

  • The supported palladium catalyst is placed in the reaction vessel.

  • A solution of this compound in the chosen solvent is added to the vessel.

  • The reactor is sealed and purged with an inert gas (e.g., nitrogen) before being pressurized with oxygen or air to the desired pressure.

  • The reaction mixture is heated to the target temperature (e.g., 80-120°C) and stirred vigorously.

  • The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of this compound and the selectivity to crotonaldehyde.

  • Upon completion, the reactor is cooled to room temperature, and the catalyst is separated by filtration. The product mixture is then purified by distillation.

Protocol 2: Isomerization of this compound

This protocol describes a general procedure for the isomerization of this compound to butanal.

Materials:

  • This compound

  • Solid base catalyst (e.g., MgO)

  • Inert gas (e.g., nitrogen or argon)

  • Reaction tube or flask

  • Heating system

  • Condenser

  • Collection flask

  • GC for product analysis

Procedure:

  • The catalyst (e.g., MgO powder) is packed into a fixed-bed reactor or placed in a reaction flask.

  • The system is purged with an inert gas.

  • The catalyst is heated to the desired reaction temperature (e.g., 300-400°C).

  • A stream of this compound vapor, carried by the inert gas, is passed over the catalyst bed.

  • The products are cooled and condensed in a collection flask.

  • The composition of the product mixture is analyzed by GC to determine the extent of isomerization to butanal.

Protocol 3: Sharpless Asymmetric Epoxidation of this compound

This protocol is adapted from the well-established procedure for the Sharpless asymmetric epoxidation of allylic alcohols.[7]

Materials:

  • This compound

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • (+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or dichloromethane)

  • Powdered 4Å molecular sieves

  • Anhydrous dichloromethane (CH₂Cl₂) as solvent

  • Reaction flask with a magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

  • Cooling bath (e.g., -20°C)

Procedure:

  • A flame-dried reaction flask under an inert atmosphere is charged with anhydrous dichloromethane and powdered 4Å molecular sieves.

  • The flask is cooled to -20°C.

  • (+)- or (-)-Diethyl tartrate is added, followed by titanium(IV) isopropoxide, and the mixture is stirred for 30 minutes.

  • A solution of this compound in dichloromethane is added to the catalyst mixture.

  • tert-Butyl hydroperoxide is added dropwise over a period of time while maintaining the temperature at -20°C.

  • The reaction is stirred at -20°C and monitored by thin-layer chromatography (TLC) or GC.

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium fluoride.

  • The mixture is allowed to warm to room temperature and stirred until a granular precipitate forms.

  • The mixture is filtered, and the organic phase is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting epoxy alcohol can be purified by column chromatography. The enantiomeric excess can be determined by chiral GC or HPLC analysis.

Conclusion

The reaction pathways of this compound offer a rich landscape for synthetic chemistry. DFT calculations have proven to be a powerful tool for understanding the mechanisms of selective oxidation and isomerization, providing valuable insights into catalyst design and reaction optimization. While a direct, side-by-side quantitative comparison of the activation barriers for all major pathways under a unified theoretical framework is still needed, the available data clearly highlights the factors that govern selectivity. The selective oxidation to crotonaldehyde on palladium catalysts is a well-understood and efficient process. The isomerization to butanal on basic oxides like MgO presents an alternative, thermodynamically favorable route. Finally, the Sharpless asymmetric epoxidation provides a reliable method for the enantioselective synthesis of 2,3-epoxy-1-butanol. The experimental protocols provided herein offer a starting point for researchers to explore and optimize these valuable transformations in their own laboratories.

References

Catalytic Crotylation: A Comparative Guide to Ruthenium and Iridium Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is paramount in optimizing the synthesis of complex molecules. In the realm of asymmetric crotylation, a key C-C bond-forming reaction, both ruthenium and iridium complexes have emerged as powerful tools. This guide provides an objective, data-driven comparison of their catalytic efficiency, offering insights into their respective strengths in diastereoselectivity, enantioselectivity, and substrate scope.

The asymmetric addition of a crotyl group to a carbonyl compound is a fundamental transformation in the synthesis of polyketide natural products and other chiral building blocks.[1] Both ruthenium and iridium catalysts have been developed to perform this reaction with high levels of control, typically operating via transfer hydrogenation or hydrogen auto-transfer mechanisms, which avoids the use of pre-formed stoichiometric organometallic reagents.[2][3][4]

Performance Comparison: Diastereo- and Enantioselectivity

A key distinction between ruthenium and iridium catalysts in crotylation lies in the diastereoselectivity they impart. Iridium catalysts, particularly those generated in situ from precursors like [Ir(cod)Cl]2 with chiral phosphine ligands such as (S)-SEGPHOS, have demonstrated a strong preference for yielding anti-diastereomers with exceptional levels of enantioselectivity.[2][5][6] Conversely, ruthenium-based systems can be tuned to favor the formation of syn-diastereomers, especially when employing 2-silyl-substituted butadienes as the crotyl source.[1][7] This complementary selectivity makes them valuable for accessing different stereoisomers of a target molecule.

Recent developments have also shown that iodide-bound ruthenium-JOSIPHOS complexes can effectively catalyze the formation of anti-crotylation products using butadiene or methylallene, further expanding the synthetic utility of ruthenium.[7][8] The choice of chiral ligand and additives, such as specific carboxylic acids or phosphate counterions, plays a crucial role in dictating both the diastereo- and enantioselectivity of these reactions.[2][9]

Quantitative Data Summary

The following tables summarize the performance of representative ruthenium and iridium catalysts in the crotylation of various aldehydes.

Table 1: Iridium-Catalyzed anti-Crotylation of Aldehydes

EntryAldehyde SubstrateCatalyst SystemCrotyl SourceYield (%)dr (anti:syn)ee (%)Reference
1Benzaldehyde[Ir(cod)Cl]2 / (S)-SEGPHOS / 4-cyano-3-nitrobenzoic acidα-methyl allyl acetate95>20:198[2][5]
24-Methoxybenzaldehyde[Ir(cod)Cl]2 / (S)-SEGPHOS / 4-cyano-3-nitrobenzoic acidα-methyl allyl acetate92>20:198[2][5]
3Cinnamaldehyde[Ir(cod)Cl]2 / (S)-SEGPHOS / 4-cyano-3-nitrobenzoic acidα-methyl allyl acetate85>20:199[2][5]
4Cyclohexanecarboxaldehyde[Ir(cod)Cl]2 / (S)-SEGPHOS / 4-cyano-3-nitrobenzoic acidα-methyl allyl acetate8110:198[2][5]

Table 2: Ruthenium-Catalyzed syn-Crotylation of Aldehydes

EntryAldehyde SubstrateCatalyst SystemCrotyl SourceYield (%)dr (syn:anti)ee (%)Reference
1BenzaldehydeRuHCl(CO)(PPh3)3 / (R)-DM-SEGPHOS2-silyl-butadiene7612:188[1]
24-BromobenzaldehydeRuHCl(CO)(PPh3)3 / (R)-DM-SEGPHOS2-silyl-butadiene8012:191[1]
3FurfuralRuHCl(CO)(PPh3)3 / (R)-SEGPHOS2-silyl-butadiene7510:193[1]
4HydrocinnamaldehydeRuHCl(CO)(PPh3)3 / (R)-DM-SEGPHOS2-silyl-butadiene7210:190[1]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison tables.

General Procedure for Iridium-Catalyzed anti-Crotylation of Aldehydes[2][5]

To an oven-dried screw-cap vial is added [Ir(cod)Cl]2 (6.7 mg, 0.01 mmol, 2.5 mol%), (S)-SEGPHOS (12.3 mg, 0.02 mmol, 5.0 mol%), 4-cyano-3-nitrobenzoic acid (7.7 mg, 0.04 mmol, 10 mol%), and Cs2CO3 (26.1 mg, 0.08 mmol, 20 mol%). The vial is sealed with a Teflon-lined cap and purged with argon. Anhydrous THF (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes. The aldehyde (0.4 mmol, 1.0 equiv), α-methyl allyl acetate (1.2 mmol, 3.0 equiv), and isopropanol (0.8 mmol, 2.0 equiv) are then added. The vial is sealed and heated to 80 °C for 72 hours. After cooling to room temperature, the reaction mixture is concentrated and purified by silica gel chromatography to afford the anti-homoallylic alcohol. Diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture, and enantiomeric excess is determined by chiral stationary phase HPLC analysis.

General Procedure for Ruthenium-Catalyzed syn-Crotylation of Aldehydes[1]

In a nitrogen-filled glovebox, RuHCl(CO)(PPh3)3 (6.7 mg, 0.007 mmol, 7 mol%) and (R)-DM-SEGPHOS (4.9 mg, 0.0077 mmol, 7.7 mol%) are added to a vial. Anhydrous THF (0.5 mL) is added, and the mixture is stirred for 10 minutes. The aldehyde (0.1 mmol, 1.0 equiv) and 2-silyl-butadiene (0.25 mmol, 2.5 equiv) are added, followed by isopropanol (0.2 mmol, 2.0 equiv). The vial is sealed and heated at 95 °C for 48 hours (or subjected to microwave irradiation for 4 hours). After cooling, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield the syn-homoallylic alcohol. Diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture, and enantiomeric excess is determined by chiral stationary phase HPLC analysis.

Mechanistic Overview and Visualization

Both catalytic systems operate through a series of steps involving the generation of a metal-hydride species, which then reacts with the crotyl source to form a nucleophilic allyl-metal intermediate. Concurrently, the catalyst dehydrogenates an alcohol (either the substrate or a sacrificial reductant like isopropanol) to generate the aldehyde in situ. The allyl-metal species then adds to the aldehyde, and subsequent turnover regenerates the active catalyst.

Iridium_Catalytic_Cycle cluster_main Iridium-Catalyzed Crotylation Cycle cluster_redox Alcohol/Aldehyde Redox Ir_H [Ir]-H Ir_I [Ir(I)] Ir_H->Ir_I - H+ pi_crotyl_Ir π-crotyl-[Ir(III)] Ir_I->pi_crotyl_Ir + α-methyl allyl acetate - OAc- sigma_crotyl_Ir σ-crotyl-[Ir(III)] pi_crotyl_Ir->sigma_crotyl_Ir Ir_alkoxide [Ir]-OR' sigma_crotyl_Ir->Ir_alkoxide + RCHO Ir_alkoxide->Ir_H + iPrOH - R'OH - Acetone RCH2OH RCH2OH RCHO RCHO RCH2OH->RCHO [Ir] cat.

Caption: Simplified catalytic cycle for iridium-catalyzed crotylation.

Ruthenium_Catalytic_Cycle cluster_main Ruthenium-Catalyzed Crotylation Cycle cluster_redox Alcohol Dehydrogenation Ru_H [Ru]-H pi_allyl_Ru π-allyl-[Ru] Ru_H->pi_allyl_Ru + Butadiene sigma_crotyl_Ru σ-crotyl-[Ru] pi_allyl_Ru->sigma_crotyl_Ru Ru_alkoxide [Ru]-OR' sigma_crotyl_Ru->Ru_alkoxide + RCHO Ru_alkoxide->Ru_H + RCH2OH - R'OH RCH2OH RCH2OH RCHO RCHO RCH2OH->RCHO [Ru] cat.

Caption: Proposed catalytic cycle for ruthenium-catalyzed crotylation.

Experimental_Workflow start Start prep Prepare Catalyst (Precursor + Ligand + Additive) start->prep purge Purge with Inert Gas prep->purge add_reagents Add Solvent, Aldehyde, Crotyl Source, & Reductant purge->add_reagents react Heat Reaction Mixture (Specified Temp & Time) add_reagents->react workup Cool & Concentrate react->workup purify Silica Gel Chromatography workup->purify analyze Analyze Product (NMR for dr, HPLC for ee) purify->analyze end End analyze->end

Caption: General experimental workflow for catalytic crotylation.

References

Mechanistic investigation of crotyl alcohol adsorption on metal surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic investigations into the adsorption of crotyl alcohol on various metal surfaces. Understanding the interaction of this unsaturated alcohol with metal catalysts is crucial for a wide range of applications, from selective oxidation catalysis to the development of novel drug delivery systems. This document summarizes key experimental and theoretical findings, offering a side-by-side comparison of adsorption behaviors on platinum, palladium, gold, and copper surfaces.

Comparison of Adsorption Properties

The interaction of this compound with different metal surfaces is dictated by a complex interplay of factors including the metal's d-band structure, surface morphology, and the presence of co-adsorbates. The following tables summarize the available quantitative data for the adsorption of this compound and related molecules on Pt(111), Pd(111), Au(111), and Cu(111) surfaces.

Table 1: Temperature Programmed Desorption (TPD) Data

Temperature Programmed Desorption (TPD) provides insights into the strength of adsorption and the surface reaction pathways. The desorption temperature is related to the activation energy for desorption.

Metal SurfaceAdsorbateDesorption Peak Temperature (K)Desorbing SpeciesKey Observations
Pd(111) This compound209 (multilayer), ~265 (reaction-limited)This compound, Butene, Water, Propene, CO, H₂At low coverages, complete decomposition occurs. At higher coverages, a molecular desorption state is observed alongside reaction products, indicating competing desorption and reaction pathways[1][2].
Au(111) This compoundNot explicitly reported for this compoundThis compoundPure gold is reported to be catalytically inert towards this compound, with the molecule undergoing reversible adsorption[3]. TPD studies of similar small alcohols show desorption features below 300 K.
Pt(111) C₁-C₄ AlcoholsMonolayer desorption increases with chain lengthParent Alcohol, CO, H₂For C₁-C₄ alcohols, the majority desorbs intact, with less than 10% dissociating. This suggests weak interaction and a preference for desorption over reaction for simple alcohols[4].
Cu(111) Ethanol~270 (from Cu-Pd alloy)AcetaldehydeData for this compound is limited. Studies on ethanol on Cu-containing surfaces show dehydrogenation to acetaldehyde, indicating catalytic activity towards alcohols[5].

Note: Direct quantitative TPD data for this compound on pure Pt(111), Au(111), and Cu(111) is limited in the reviewed literature. The data presented for these metals are based on studies of similar small alcohols and may not be fully representative of this compound's behavior.

Table 2: Density Functional Theory (DFT) Calculated Adsorption Energies

Density Functional Theory (DFT) calculations provide theoretical estimates of adsorption energies, offering a valuable complement to experimental data.

Metal SurfaceAdsorbateMost Stable Adsorption SiteAdsorption Energy (eV)Key Insights
Pd(111) This compoundNot explicitly statedEnergetically favored with C=C and O bonds somewhat parallel to the surface[6]DFT calculations support an adsorption mode that facilitates both oxidation and decomposition pathways observed experimentally[6].
Au(111) MethanolNot explicitly stated for this compound-0.15 (Methanol)DFT studies on methanol suggest weak physisorption on Au(111)[7]. This is consistent with the observed inertness of gold towards this compound[3].
Pt(111) OHAtop-3.02 (for OH)While specific data for this compound is unavailable, DFT studies of OH on Pt(111) indicate strong binding, suggesting that if the O-H bond in this compound breaks, the resulting species would be strongly held[8].
Cu(111) GlycerolAtop-0.47 (DFT), -1.13 (DFT-D3)DFT studies on glycerol, a larger alcohol, suggest that the atop site is the most favorable for adsorption on Cu(111). Van der Waals corrections significantly increase the calculated adsorption energy[9].

Note: Adsorption energies are highly dependent on the computational methodology, including the choice of functional and the inclusion of van der Waals corrections. The data presented here is for comparison and may not be directly interchangeable between different studies.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and interpretation of results. Below are generalized protocols for the key techniques cited in the investigation of this compound adsorption.

Temperature Programmed Desorption (TPD)

Objective: To determine the desorption kinetics and identify reaction products from a surface.

  • Sample Preparation: A single crystal of the desired metal (e.g., Pd(111)) is cleaned in an ultra-high vacuum (UHV) chamber through cycles of sputtering with Ar⁺ ions and annealing at high temperatures until a clean and well-ordered surface is confirmed by techniques like Auger Electron Spectroscopy (AES) and Low-Energy Electron Diffraction (LEED).

  • Adsorption: The clean crystal is cooled to a low temperature (typically ~100 K). This compound vapor is then introduced into the UHV chamber through a leak valve at a controlled pressure and for a specific duration to achieve the desired surface coverage.

  • Desorption: The crystal is heated at a linear rate (e.g., 2-10 K/s). A quadrupole mass spectrometer is used to monitor the mass-to-charge ratios of the molecules desorbing from the surface as a function of temperature.

  • Data Analysis: The resulting TPD spectra (desorption rate vs. temperature) are analyzed to identify the desorbing species and to extract kinetic parameters such as the desorption energy and pre-exponential factor using methods like the Redhead analysis.

High-Resolution Electron Energy Loss Spectroscopy (HREELS)

Objective: To identify the vibrational modes of adsorbates on a surface, providing information on their chemical nature and bonding geometry.

  • Sample Preparation and Adsorption: The metal single crystal is prepared and dosed with this compound in a UHV chamber as described for TPD.

  • HREELS Measurement: A monochromatic beam of low-energy electrons (typically 1-10 eV) is directed onto the surface. The inelastically scattered electrons, which have lost energy to excite vibrational modes of the adsorbate-surface system, are collected and their energy is analyzed.

  • Data Acquisition: The HREELS spectrum is recorded as the intensity of scattered electrons versus their energy loss.

  • Spectral Analysis: The observed energy losses correspond to the vibrational frequencies of the adsorbed molecules. By comparing these frequencies to known vibrational modes of this compound and its potential surface intermediates, the chemical state and orientation of the adsorbate can be determined.

Density Functional Theory (DFT) Calculations

Objective: To theoretically model the adsorption of this compound on metal surfaces and calculate properties such as adsorption energies, geometries, and reaction barriers.

  • Model Construction: A slab model of the metal surface (e.g., a 4-layer Pt(111) slab with a vacuum layer) is constructed. The this compound molecule is placed on the surface at various high-symmetry adsorption sites (atop, bridge, hollow).

  • Computational Details: The calculations are performed using a DFT code (e.g., VASP, Quantum ESPRESSO). A suitable exchange-correlation functional (e.g., PBE, revPBE) is chosen, often with a van der Waals correction (e.g., DFT-D3) to accurately describe the non-covalent interactions. The electronic wavefunctions are expanded in a plane-wave basis set with a defined kinetic energy cutoff. The Brillouin zone is sampled using a k-point mesh.

  • Geometry Optimization: The positions of the atoms in the this compound molecule and the top layers of the metal slab are allowed to relax until the forces on each atom are below a certain threshold.

  • Energy Calculation: The adsorption energy (E_ads) is calculated as: E_ads = E_(slab+adsorbate) - E_slab - E_adsorbate where E_(slab+adsorbate) is the total energy of the optimized system, E_slab is the energy of the clean slab, and E_adsorbate is the energy of the isolated this compound molecule in the gas phase.

  • Analysis: The optimized geometries, adsorption energies, and electronic properties (e.g., density of states, charge transfer) are analyzed to understand the nature of the interaction between this compound and the metal surface.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_UHV Ultra-High Vacuum Chamber Clean_Crystal Clean Single Crystal (Sputtering & Annealing) Adsorption This compound Adsorption (Low Temperature) Clean_Crystal->Adsorption Cooling Analysis Surface Analysis (TPD, HREELS, XPS) Adsorption->Analysis Heating (TPD) or Electron Beam (HREELS) Data_Processing Data Processing & Analysis Analysis->Data_Processing Results Results: Adsorption Energies, Reaction Pathways, Vibrational Frequencies Data_Processing->Results

Caption: A generalized experimental workflow for studying this compound adsorption on metal surfaces in UHV.

Proposed Reaction Pathways on Pd(111)

Reaction_Pathways cluster_oxidation Oxidation Pathway Crotyl_Alcohol_ads This compound(ads) Crotonaldehyde_ads Crotonaldehyde(ads) Crotyl_Alcohol_ads->Crotonaldehyde_ads Oxidative Dehydrogenation Butene_g Butene(g) Crotyl_Alcohol_ads->Butene_g C-O Scission Water_g Water(g) Crotyl_Alcohol_ads->Water_g Dehydration Propene_g Propene(g) Crotonaldehyde_ads->Propene_g Decarbonylation CO_ads CO(ads) Crotonaldehyde_ads->CO_ads Decarbonylation

Caption: Proposed reaction pathways for this compound on a Pd(111) surface based on experimental observations.

Summary and Outlook

The adsorption of this compound on transition metal surfaces is a multifaceted process that is highly dependent on the nature of the metal.

  • Palladium (Pd) exhibits significant catalytic activity, promoting both the selective oxidation of this compound to crotonaldehyde and competing decomposition pathways to butene, propene, and carbon monoxide[1][2].

  • Gold (Au) , in its pure form, is largely inert, facilitating only reversible physisorption of this compound[3].

  • Platinum (Pt) shows a tendency to favor desorption of small alcohols over decomposition, suggesting a weaker interaction compared to palladium[4].

  • Copper (Cu) demonstrates activity towards alcohol dehydrogenation, as seen with ethanol, but specific data for this compound remains limited[5].

Further research, particularly experimental studies on well-defined single-crystal surfaces of Pt, Au, and Cu, is necessary to obtain a more complete and directly comparable dataset for this compound adsorption. Such studies, in conjunction with continued theoretical investigations, will provide a more comprehensive understanding of the fundamental interactions governing the surface chemistry of unsaturated alcohols on metal catalysts. This knowledge is essential for the rational design of improved catalysts for a variety of industrial applications.

References

A Comparative Guide to Enantioselective Crotylation: Alcohols Versus Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective crotylation of carbonyl compounds is a cornerstone of stereoselective synthesis, enabling the construction of complex chiral molecules, particularly polyketide natural products.[1][2] This guide provides a detailed comparison of enantioselective crotylation methodologies targeting two of the most common carbonyl precursors: alcohols and aldehydes.

The choice between an alcohol or an aldehyde as the starting material for enantioselective crotylation has significant implications for synthetic strategy, catalyst selection, and overall efficiency. While aldehydes are the direct electrophiles in the crotylation reaction, the use of alcohols as precursors, via in situ oxidation, has emerged as a powerful and atom-economical approach.[2][3] This guide objectively compares the performance of catalytic systems for both substrates, supported by experimental data, detailed protocols, and mechanistic diagrams.

Performance Comparison of Catalytic Systems

Modern catalytic systems, particularly those based on iridium and ruthenium, have demonstrated remarkable efficiency in mediating the enantioselective crotylation of both alcohols and aldehydes. These methods often operate via a "transfer hydrogenation" or "hydrogen auto-transfer" mechanism, where the alcohol is temporarily oxidized to the aldehyde, which then undergoes crotylation.[1][2][3] This approach circumvents the need for a separate oxidation step, thereby improving synthetic efficiency.[4]

Below is a summary of quantitative data from representative studies, showcasing the performance of these catalytic systems with various alcohol and aldehyde substrates.

Iridium-Catalyzed anti-Selective Crotylation

An iridium catalyst generated in situ from [Ir(cod)Cl]₂, a chiral phosphine ligand such as (S)-SEGPHOS, and an additive like 4-cyano-3-nitrobenzoic acid, effectively catalyzes the anti-diastereo- and enantioselective crotylation of both alcohols and aldehydes using α-methyl allyl acetate as the crotyl source.[1][4]

EntrySubstrate (Alcohol)Yield (%)dr (anti:syn)ee (%)Substrate (Aldehyde)Yield (%)dr (anti:syn)ee (%)
1Benzyl alcohol85>19:198Benzaldehyde86>19:198
24-Methoxybenzyl alcohol90>19:1984-Methoxybenzaldehyde91>19:198
3Cinnamyl alcohol7514:198Cinnamaldehyde7812:198
41-Hexanol7210:196Hexanal7510:196

Table 1. Comparison of an iridium-catalyzed enantioselective crotylation of various alcohols and their corresponding aldehydes. Data sourced from studies by Krische and co-workers.[1][4]

Ruthenium-Catalyzed syn-Selective Crotylation

Ruthenium catalysts, particularly those modified with chiral diphosphine ligands like (R)-DM-SEGPHOS, have been developed for the syn-diastereo- and enantioselective crotylation of alcohols and aldehydes.[3][5] These reactions often utilize 2-silyl-substituted butadienes as the crotylating agent.[3][5]

EntrySubstrate (Alcohol)Yield (%)dr (syn:anti)ee (%)Substrate (Aldehyde)Yield (%)dr (syn:anti)ee (%)
1Benzyl alcohol80>20:194Benzaldehyde82>20:194
24-Bromobenzyl alcohol78>20:1934-Bromobenzaldehyde80>20:193
32-Thiophenemethanol75>20:1922-Thiophenecarboxaldehyde77>20:192
41-Heptanol7015:190Heptanal7215:190

Table 2. Comparison of a ruthenium-catalyzed enantioselective crotylation of various alcohols and their corresponding aldehydes. Data sourced from studies by Krische and co-workers.[3][5]

Lewis Acid-Catalyzed Crotylation of Aldehydes

For the direct enantioselective crotylation of aldehydes, chiral Lewis acid catalysis is a well-established strategy. For instance, chiral diol•SnCl₄ complexes can catalyze the addition of allyl- and crotylboronates to aldehydes with high enantioselectivity.[6]

EntrySubstrate (Aldehyde)Crotylating AgentYield (%)dr (syn:anti)ee (%)
1Cyclohexanecarboxaldehyde(E)-Crotylboronic acid pinacol ester95>95:597
2Hydrocinnamaldehyde(E)-Crotylboronic acid pinacol ester96>95:598
3Benzaldehyde(Z)-Crotylboronic acid pinacol ester925:9594

Table 3. Performance of a chiral diol•SnCl₄ catalyzed enantioselective crotylation of aldehydes. Data sourced from studies by Hall and co-workers.[6]

Experimental Protocols

General Procedure for Iridium-Catalyzed anti-Crotylation of an Alcohol

To a pressure tube charged with [Ir(cod)Cl]₂ (0.01 mmol, 2 mol%), (S)-SEGPHOS (0.02 mmol, 4 mol%), and 4-cyano-3-nitrobenzoic acid (0.04 mmol, 8 mol%) is added anhydrous THF (1.0 mL). The mixture is stirred at room temperature for 10 minutes. The alcohol (0.5 mmol, 1.0 equiv) and α-methyl allyl acetate (0.75 mmol, 1.5 equiv) are then added. The tube is sealed and heated to 80 °C for 72 hours.[1] After cooling to room temperature, the reaction mixture is concentrated and purified by silica gel chromatography to afford the desired homoallylic alcohol. Enantiomeric excess is determined by chiral HPLC analysis.[4]

General Procedure for Iridium-Catalyzed anti-Crotylation of an Aldehyde

The procedure is similar to the alcohol protocol, with the exception that the aldehyde (0.5 mmol, 1.0 equiv) is used as the substrate, and isopropanol (1.0 mmol, 2.0 equiv) is added as a terminal reductant.[1][4]

General Procedure for Ruthenium-Catalyzed syn-Crotylation of an Alcohol

In a glovebox, a pressure tube is charged with RuHCl(CO)(PPh₃)₃ (0.035 mmol, 7 mol%) and (R)-DM-SEGPHOS (0.035 mmol, 7 mol%). Anhydrous toluene (1.0 mL) is added, and the mixture is stirred for 10 minutes. The alcohol (0.5 mmol, 1.0 equiv) and 2-trimethylsilyl-1,3-butadiene (1.25 mmol, 2.5 equiv) are then added. The tube is sealed, removed from the glovebox, and heated to 95 °C for 72 hours.[5] After cooling, the mixture is concentrated and purified by silica gel chromatography. Diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture, and enantiomeric excess is determined by chiral HPLC analysis.[5]

General Procedure for Lewis Acid-Catalyzed Crotylation of an Aldehyde

To a solution of the chiral diol (0.03 mmol, 6 mol%) in anhydrous toluene (0.5 mL) at room temperature is added a 1.0 M solution of SnCl₄ in CH₂Cl₂ (0.025 mmol, 5 mol%). The mixture is cooled to -78 °C, followed by the addition of a solution of (E)-crotylboronic acid pinacol ester (0.275 mmol, 1.1 equiv) in toluene (0.25 mL). After 15 minutes, a solution of the aldehyde (0.25 mmol, 1.0 equiv) in toluene (0.25 mL) is added dropwise. The reaction is stirred for 3 hours at -78 °C and then quenched. The product is isolated after workup and purification by silica gel chromatography. Enantiomeric excess is determined by chiral HPLC.[6]

Mechanistic Diagrams and Workflows

The following diagrams illustrate the general catalytic cycles for the enantioselective crotylation of alcohols and aldehydes.

Enantioselective_Crotylation_Alcohol cluster_cycle substrate_node RCH₂OH (Alcohol) catalyst_node [M]-H (Active Catalyst) substrate_node->catalyst_node Oxidation (-H₂) aldehyde_node RCHO (Aldehyde) crotyl_metal_node [M]-Crotyl aldehyde_node->crotyl_metal_node Nucleophilic Addition crotyl_source_node Crotyl Source crotyl_source_node->crotyl_metal_node Hydrometallation product_node Homoallylic Alcohol product_node->catalyst_node Reductive Elimination Enantioselective_Crotylation_Aldehyde cluster_pathway aldehyde_node RCHO (Aldehyde) catalyst_node Chiral Lewis Acid or Lewis Base aldehyde_node->catalyst_node Coordination activated_aldehyde_node Activated Aldehyde product_node Homoallylic Alcohol activated_aldehyde_node->product_node Hydrolysis crotyl_reagent_node Crotylating Reagent crotyl_reagent_node->activated_aldehyde_node Nucleophilic Attack

References

The Ascendancy of Crotyl Alcohol in Polyketide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and stereocontrolled methods for constructing complex molecules like polyketides is perpetual. This guide provides a comprehensive comparison of the efficacy of crotyl alcohol and its derivatives as a starting material for polyketide synthesis against traditional acyl-CoA starter units, supported by experimental data and detailed protocols.

Polyketides, a diverse class of natural products, form the basis for many essential medicines, including antibiotics, immunosuppressants, and anticancer agents. Their intricate stereochemical architecture, however, presents a formidable challenge for synthetic chemists. Traditionally, the biosynthesis of polyketides by modular polyketide synthases (PKSs) has inspired synthetic strategies, often relying on acyl-CoA starter units to initiate the carbon chain elongation. While foundational, these methods can be limited by enzyme substrate specificity and the multistep nature of introducing complex functionalities.

Recent advancements in catalysis have ushered in a new era of polyketide synthesis, with this compound and its derivatives emerging as powerful and versatile starting materials. Through transition metal-catalyzed reactions, crotyl moieties can be efficiently incorporated with high levels of stereocontrol, offering a more direct and flexible approach to constructing key polyketide motifs. This guide delves into the quantitative and methodological differences between these modern catalytic approaches and traditional biosynthetic methods.

Performance Comparison: this compound Derivatives vs. Acyl-CoA Starter Units

The efficacy of a synthetic method is ultimately judged by its yield, stereoselectivity, and overall efficiency. The following tables summarize quantitative data from studies employing modern catalytic methods with this compound surrogates and traditional PKS-mediated synthesis with acyl-CoA starter units.

Table 1: Efficacy of Modern Catalytic Methods Using this compound Surrogates

Catalytic MethodSubstratesCatalyst/ReagentDiastereoselectivityEnantioselectivity (ee)Yield (%)Reference
Iridium-Catalyzed C-H CrotylationPrimary Alcohols, α-Methyl Allyl Acetate[Ir(cod)Cl]₂, (S)-SEGPHOS, 4-cyano-3-nitrobenzoic acidup to 8:1 (anti)97%70-77[1]
Ruthenium-Catalyzed HydrohydroxyalkylationAlcohols, ButadieneRuthenium catalyst with chiral phosphate counterionHigh (anti)HighGood[2][3]
Scandium-Catalyzed Aldehyde CrotylationAldehydes, 2-Substituted-cis-crotylsilanesSc(OTf)₃≥15:1N/A (chiral substrate)73-79

Table 2: Specificity and Efficiency of PKS Loading Domains with Acyl-CoA Starter Units

PKS Loading Domain (Organism)Starter Unit SubstrateRelative Specificity (Compared to Preferred Substrate)Michaelis Constant (K_m, µM)Turnover Number (k_cat, min⁻¹)
DEBS Loading Didomain (S. erythraea)Propionyl-CoA118 ± 2530 ± 20
DEBS Loading Didomain (S. erythraea)Acetyl-CoA~0.025440 ± 70530 ± 40
DEBS Loading Didomain (S. erythraea)Butyryl-CoA~0.025260 ± 50310 ± 20
PksA SAT Domain (A. parasiticus)Hexanoyl-SNACHigh--
PksA SAT Domain (A. parasiticus)Pentanoyl-SNACComparable to Hexanoyl--
PksA SAT Domain (A. parasiticus)Butanoyl-SNACLower than Hexanoyl--

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic strategies. Below are representative protocols for the key catalytic methods using this compound derivatives and a standard in vitro polyketide synthesis reaction.

Protocol 1: Iridium-Catalyzed anti-Diastereo- and Enantioselective Carbonyl Crotylation from the Alcohol Oxidation Level

This protocol is adapted from the work of Han et al. and describes the coupling of an alcohol with α-methyl allyl acetate.[1]

Materials:

  • [Ir(cod)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • (S)-SEGPHOS (Chiral phosphine ligand)

  • 4-cyano-3-nitrobenzoic acid

  • Cs₂CO₃ (Cesium carbonate)

  • Alcohol substrate

  • α-Methyl allyl acetate

  • Anhydrous THF (Tetrahydrofuran)

Procedure:

  • To an oven-dried pressure tube containing a magnetic stir bar, add [Ir(cod)Cl]₂ (2.5 mol %), (S)-SEGPHOS (5 mol %), and 4-cyano-3-nitrobenzoic acid (10 mol %).

  • The tube is sealed with a rubber septum, and the atmosphere is replaced with argon.

  • Anhydrous THF is added, and the mixture is stirred at room temperature for 30 minutes to generate the catalyst in situ.

  • To the catalyst solution, add the alcohol substrate (1.0 equiv), α-methyl allyl acetate (2.0 equiv), and Cs₂CO₃ (1.0 equiv).

  • The pressure tube is securely sealed and heated to 80 °C for 24-48 hours.

  • After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by silica gel chromatography to afford the desired homoallylic alcohol product.

Protocol 2: In Vitro Polyketide Synthesis using DEBS 1-TE with Propionyl-CoA

This protocol outlines a typical in vitro reaction for the production of a triketide lactone using the first module of the 6-deoxyerythronolide B synthase (DEBS) fused to a thioesterase (TE) domain.

Materials:

  • Purified DEBS 1-TE enzyme

  • Propionyl-CoA (Starter unit)

  • (2S)-Methylmalonyl-CoA (Extender unit)

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.2, 2.5 mM EDTA, 5 mM DTT)

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order: reaction buffer, NADPH (2 mM), propionyl-CoA (1 mM), and (2S)-methylmalonyl-CoA (2 mM).

  • Initiate the reaction by adding the purified DEBS 1-TE enzyme to a final concentration of 10 µM.

  • Incubate the reaction at 30 °C for 2-4 hours.

  • Quench the reaction by adding an equal volume of ethyl acetate containing a suitable internal standard.

  • Vortex the mixture vigorously and centrifuge to separate the layers.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under a stream of nitrogen.

  • Analyze the product by LC-MS and quantify against a standard curve.

Visualizing the Pathways

To better understand the flow of these synthetic processes, the following diagrams, generated using the DOT language, illustrate the key steps.

experimental_workflow_crotylation cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Reaction Process cluster_product Product alcohol Primary Alcohol ch_activation Alcohol C-H Activation alcohol->ch_activation crotyl_source Crotyl Source (e.g., α-Methyl Allyl Acetate) cc_coupling C-C Bond Formation crotyl_source->cc_coupling catalyst Iridium or Ruthenium Precatalyst in_situ_activation In Situ Catalyst Activation catalyst->in_situ_activation ligand Chiral Ligand ligand->in_situ_activation additive Additive additive->in_situ_activation in_situ_activation->ch_activation Active Catalyst ch_activation->cc_coupling Aldehyde Intermediate product Homoallylic Alcohol (Polyketide Precursor) cc_coupling->product

Caption: Catalytic C-H Crotylation Workflow.

experimental_workflow_pks cluster_reactants Reactants cluster_enzyme Enzyme cluster_process Biosynthetic Cycle cluster_product Product starter Acyl-CoA Starter Unit loading Loading of Starter Unit starter->loading extender Malonyl-CoA Extender Unit condensation Claisen Condensation extender->condensation nadph NADPH processing β-keto Processing nadph->processing pks Polyketide Synthase (PKS) Module pks->loading loading->condensation Primed ACP condensation->processing Elongated Chain release Thioesterase- Mediated Release processing->release Processed Chain product Polyketide Product release->product

Caption: In Vitro PKS-Mediated Synthesis Workflow.

Conclusion

The use of this compound and its derivatives as starting materials in polyketide synthesis, facilitated by modern catalytic methods, represents a significant advancement in the field. These approaches offer high yields and excellent stereocontrol, often in a more convergent and step-economical manner than traditional methods. While PKS-based synthesis remains a powerful tool, particularly for generating large, complex polyketides in a biological context, the catalytic methods provide unparalleled flexibility for the synthesis of diverse polyketide fragments and analogues. For drug development professionals and synthetic chemists, a thorough understanding of both paradigms is essential for the strategic design and efficient production of novel polyketide-based therapeutics. The data and protocols presented in this guide offer a solid foundation for comparing these approaches and selecting the most suitable strategy for a given synthetic challenge.

References

A Comparative Study: Homogeneous vs. Heterogeneous Catalysis for Crotyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Selective Synthesis of Crotyl Alcohol, Supported by Experimental Data.

The selective synthesis of this compound, a key intermediate in the production of fine chemicals, pharmaceuticals, and agrochemicals, is predominantly achieved through the hydrogenation of crotonaldehyde. The choice of catalytic system—homogeneous or heterogeneous—plays a pivotal role in determining the reaction's efficiency, selectivity, and overall economic viability. This guide provides a detailed comparative analysis of these two catalytic approaches, presenting quantitative performance data, experimental protocols, and mechanistic insights to aid researchers in selecting the optimal system for their specific needs.

At a Glance: Performance Comparison

The catalytic performance in the synthesis of this compound is critically dependent on the catalyst type and reaction conditions. Below is a summary of representative quantitative data for both homogeneous and heterogeneous systems.

Catalyst TypeCatalystSubstrateSolventTemp. (°C)Pressure (bar)Conversion (%)Selectivity to this compound (%)Yield (%)TOF (h⁻¹)
Heterogeneous Ir-MoOₓ/SiO₂CrotonaldehydeWater308 (H₂)>999190217
Heterogeneous Pt-Sn/TiO₂CrotonaldehydeWater9020 (H₂)72.170.8--
Heterogeneous Ir-NbOₓ/SiO₂ (gas phase)Crotonaldehyde-1501 (H₂)9790870.08 (s⁻¹)
Homogeneous Ru(II) bis(pyridylimino)isoindolateCrotonaldehydeIsopropanol--16.2 (to butanol)Low (main product is butanol)-12 (for butanol formation)

Note: Direct comparison is challenging due to varying reaction conditions. The data for the homogeneous Ru-based catalyst is in the context of a transfer hydrogenation within the Guerbet reaction, where crotonaldehyde is an intermediate and the primary product reported is butanol, indicating low selectivity towards this compound under these specific conditions.

Delving into the Mechanisms: A Visual Representation

The reaction pathways for homogeneous and heterogeneous catalysis in the hydrogenation of crotonaldehyde to this compound differ significantly. The following diagrams, generated using the DOT language, illustrate the key mechanistic steps for each system.

Heterogeneous Catalysis Workflow

HeterogeneousCatalysisWorkflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Separation Prep_Support Support Preparation (e.g., SiO₂, TiO₂) Impregnation Metal Precursor Impregnation Prep_Support->Impregnation Calcination Calcination Impregnation->Calcination Reduction Reduction Calcination->Reduction Catalyst Heterogeneous Catalyst Reduction->Catalyst Reactor Batch or Flow Reactor Reaction Reaction under Controlled T & P Reactor->Reaction Reactants Crotonaldehyde, H₂, Solvent Reactants->Reactor Catalyst->Reactor Filtration Catalyst Filtration Reaction->Filtration Extraction Product Extraction Filtration->Extraction Purification Purification (e.g., Distillation) Extraction->Purification

Caption: Experimental workflow for heterogeneous catalysis.

Homogeneous Catalysis Workflow

HomogeneousCatalysisWorkflow cluster_catalyst_prep Catalyst Synthesis cluster_reaction Hydrogenation Reaction cluster_workup Product Separation Ligand_Synth Ligand Synthesis (e.g., bis(pyridylimino)isoindoline) Complexation Metal Complexation (e.g., with Ru precursor) Ligand_Synth->Complexation Catalyst Homogeneous Catalyst Complexation->Catalyst Reactor Schlenk Flask or Autoclave Reaction Reaction in Solution under Controlled T & P Reactor->Reaction Reactants Crotonaldehyde, H₂ Source, Solvent Reactants->Reactor Catalyst->Reactor Solvent_Removal Solvent Removal Reaction->Solvent_Removal Chromatography Purification (e.g., Column Chromatography) Solvent_Removal->Chromatography

Caption: Experimental workflow for homogeneous catalysis.

Mechanistic Pathway: Heterogeneous Catalysis

The selective hydrogenation of crotonaldehyde over a heterogeneous catalyst, such as a metal-oxide-supported iridium catalyst, typically follows a multi-step process on the catalyst surface.

HeterogeneousMechanism Adsorption 1. Adsorption of Crotonaldehyde on Metal Oxide (e.g., ReOₓ) Hydride_Attack 3. Hydride Attack on Carbonyl Carbon Adsorption->Hydride_Attack H2_Activation 2. H₂ Dissociation on Metal Surface (e.g., Ir) Hydride_Formation Generation of Hydride Species (H⁻) H2_Activation->Hydride_Formation Hydride_Formation->Hydride_Attack Intermediate Alkoxide Intermediate Formation Hydride_Attack->Intermediate Desorption 4. Desorption of This compound Intermediate->Desorption

Caption: Mechanism of heterogeneous hydrogenation.[1]

Mechanistic Pathway: Homogeneous Catalysis

In a homogeneous system, for instance with a Ru-based catalyst, the reaction proceeds through a series of coordination and insertion steps in the liquid phase.

HomogeneousMechanism Catalyst_Activation 1. Formation of Active Catalyst Species Substrate_Coordination 2. Coordination of Crotonaldehyde to Metal Center Catalyst_Activation->Substrate_Coordination Hydride_Migration 3. Hydride Migration to Carbonyl Carbon Substrate_Coordination->Hydride_Migration Intermediate Alkoxy-Metal Intermediate Hydride_Migration->Intermediate Product_Release 4. Product Release and Catalyst Regeneration Intermediate->Product_Release Product_Release->Catalyst_Activation Catalyst Turnover

Caption: Mechanism of homogeneous hydrogenation.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are generalized protocols for the synthesis of this compound via both heterogeneous and homogeneous catalysis, based on published methodologies.

Heterogeneous Catalysis: Liquid-Phase Hydrogenation of Crotonaldehyde

This protocol is a generalized procedure based on the hydrogenation of crotonaldehyde using a supported metal catalyst in a batch reactor.

1. Catalyst Preparation (Example: Pt-Sn/TiO₂ by Co-impregnation):

  • A solution of H₂PtCl₆·6H₂O and SnCl₄·5H₂O in deionized water is prepared.

  • The solution is added dropwise to the TiO₂ support.

  • The mixture is aged, typically for 12 hours at room temperature.

  • The catalyst is then dried in an oven, usually at 120°C overnight.

  • Finally, the catalyst is calcined in air at a high temperature (e.g., 550°C) for several hours.

2. Hydrogenation Reaction:

  • The hydrogenation reaction is typically carried out in a high-pressure autoclave.

  • A specific amount of the prepared catalyst (e.g., 100 mg) is placed in the reactor.

  • The reactant, crotonaldehyde (e.g., 1 mL), and a solvent (e.g., 30 mL of water or isopropanol) are added.

  • The reactor is sealed and purged several times with hydrogen to remove air.

  • The reactor is heated to the desired temperature (e.g., 90°C) and pressurized with hydrogen to the target pressure (e.g., 20 bar).

  • The reaction mixture is stirred vigorously for a set duration.

3. Product Analysis:

  • After the reaction, the reactor is cooled, and the pressure is released.

  • The solid catalyst is separated from the liquid phase by filtration or centrifugation.

  • The liquid products are analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of crotonaldehyde and the selectivity to this compound and other products.

Homogeneous Catalysis: Hydrogenation of Crotonaldehyde

This protocol outlines a general procedure for homogeneous hydrogenation using a soluble metal complex as a catalyst.

1. Catalyst Synthesis (Example: Ru(II) bis(pyridylimino)isoindolate):

  • The bis(pyridylimino)isoindoline ligand is synthesized first, often through a condensation reaction.

  • The ligand is then reacted with a suitable ruthenium precursor, such as [RuCl₂(p-cymene)]₂, in a solvent like methanol under an inert atmosphere.

  • The resulting complex is isolated and purified, often by crystallization.

2. Hydrogenation Reaction:

  • The reaction is conducted in a Schlenk flask or a glass-lined autoclave under an inert atmosphere (e.g., nitrogen or argon).

  • The homogeneous catalyst is dissolved in an appropriate solvent (e.g., isopropanol).

  • The substrate, crotonaldehyde, is added to the solution.

  • The reaction vessel is then pressurized with hydrogen to the desired pressure.

  • The mixture is stirred at a specific temperature for the required reaction time.

3. Product Analysis:

  • After the reaction, the solvent is typically removed under reduced pressure.

  • The residue is then analyzed, often by NMR spectroscopy and GC-MS, to identify and quantify the products.

  • Purification of the desired this compound is usually achieved through column chromatography.

Concluding Remarks

The choice between homogeneous and heterogeneous catalysis for this compound synthesis is a multifaceted decision that depends on the specific requirements of the application, including desired selectivity, scalability, and cost considerations.

Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, reusability, and suitability for continuous flow processes, which are highly desirable for industrial applications. The development of bimetallic and metal-oxide-modified catalysts has shown great promise in achieving high selectivity to this compound.

Homogeneous catalysts , while often exhibiting high activity and selectivity under mild conditions due to their well-defined active sites, present challenges in catalyst-product separation and recycling. Their application is often favored in smaller-scale, high-value chemical synthesis where precise control over the reaction is paramount.

Further research into the design of more robust and easily recyclable homogeneous catalysts, as well as enhancing the selectivity and long-term stability of heterogeneous catalysts, will continue to drive innovation in the efficient and sustainable synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of Crotyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe and compliant disposal of crotyl alcohol in research and development settings.

This compound, also known as 2-buten-1-ol, is a flammable and harmful chemical requiring strict disposal protocols to ensure laboratory safety and environmental protection.[1][2][3][4] Adherence to these procedures is critical for minimizing risks such as fire, chemical exposure, and environmental contamination. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory guidelines.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or eyeglasses that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1]

  • Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: If there is a risk of inhalation, follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1]

Handling:

  • Use spark-proof tools and explosion-proof equipment to prevent ignition.[1]

  • Avoid breathing any dust, vapor, mist, or gas.[1]

  • Prevent contact with skin and eyes.[1]

  • Keep containers securely sealed when not in use.[2]

  • Do not eat, drink, or smoke when handling this product.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information regarding this compound.

PropertyValueSource
CAS Number 6117-91-5[1]
Flash Point 34 °C (93.2 °F) - closed cup[4]
Oral LD50 (Rat) 793 mg/kg[1]
Dermal LD50 (Rabbit) 1084 mg/kg[1]
Boiling Point 121-122 °C[4]
Density 0.845 g/mL at 25 °C[4]
WHMIS Classification B2, D2B[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is managed through your institution's hazardous waste program. Never dispose of this compound down the drain or in regular trash.[5][6][7][8]

Step 1: Waste Identification and Classification
  • Treat as Hazardous Waste: All unused, expired, or contaminated this compound must be treated as hazardous waste.[9]

  • Labeling: Immediately label the waste container with a fully completed hazardous waste tag.[10][11] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" or "2-Buten-1-ol"

    • The specific hazards (e.g., Flammable, Harmful)[1][2][3]

    • Accumulation start date

    • Your name, department, and contact information

Step 2: Waste Collection and Storage
  • Container Selection: Use a chemically compatible container that is in good condition, free of leaks or cracks, and has a secure, leak-proof closure.[10][12] Plastic containers are often preferred.[11]

  • Segregation: Store this compound waste separately from incompatible materials to prevent dangerous reactions.[13][10][12] Incompatible materials include:

    • Strong oxidizing agents

    • Strong reducing agents

    • Strong acids

    • Acid chlorides

    • Acid anhydrides

    • Phosphorus halides[1]

  • Secondary Containment: Store the waste container in a designated, clean, and compatible secondary containment unit to contain any potential leaks or spills.[13][9][10]

  • Storage Location: Keep the waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[13][11] The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[1][2][8]

  • Accumulation Limits: Do not exceed the maximum allowable volume of hazardous waste in your SAA, which is typically 55 gallons. For acutely toxic "P-listed" wastes, the limit is one quart.[13][9][11]

Step 3: Waste Disposal Request
  • Request Pickup: Once the container is full or has reached the institutional time limit for storage (often 9-12 months), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EH&S) department.[10][11]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste.[13] Wait for trained EH&S staff to collect the waste.

Step 4: Spill Management

In the event of a spill, follow these procedures:

  • Small Spills:

    • If you can safely clean up the spill within 15 minutes without risk of overexposure, use an inert absorbent material like vermiculite, sand, or earth.[1][10]

    • Use non-sparking tools to collect the absorbed material.[1]

    • Place the cleanup materials in a suitable, labeled container for hazardous waste disposal.[1][13][10]

  • Large Spills:

    • If the spill is large or you are not equipped to handle it, evacuate the area and notify your institution's emergency response team or EH&S immediately.[13][10]

Step 5: Empty Container Disposal

Empty containers that held this compound must also be disposed of properly.

  • Decontamination: Since this compound is not an acutely hazardous "P-listed" waste, a container that has held it can typically be disposed of as regular trash once it is empty.[9]

  • Label Removal: Deface or remove all chemical and hazardous waste labels from the empty container before disposal.[13][9]

  • Cap Removal: Remove the cap from the empty container before placing it in the regular trash.[13][9]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Crotyl_Alcohol_Disposal_Workflow start Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill classify Classify as Hazardous Waste ppe->classify ppe->spill container Select Appropriate & Labeled Waste Container classify->container segregate Segregate from Incompatible Chemicals container->segregate store Store in Secondary Containment in a Designated SAA segregate->store pickup Request Waste Pickup from EH&S store->pickup end Proper Disposal by EH&S pickup->end spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->container

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Crotyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for Crotyl alcohol (2-Buten-1-ol), a flammable and harmful unsaturated alcohol. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.

Essential Safety Information at a Glance

This compound presents several hazards that necessitate careful handling. It is a flammable liquid and vapor, and is harmful if swallowed or if it comes into contact with skin.[1][2] It can also cause skin and eye irritation.[1] The following table summarizes key quantitative data for this compound.

PropertyValueReferences
CAS Number6117-91-5[1][2]
Chemical FormulaC4H8O[2][3]
Boiling Point121-121.2 °C[3]
Flash Point34 - 37 °C (93.2 - 98.6 °F)[1]
Specific Gravity0.85 (20/20)
GHS Hazard StatementsH226, H302, H312, H315, H319[2][3]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.

Protection TypeRequired EquipmentSpecifications & Best Practices
Eye and Face Protection Chemical safety goggles or eyeglasses with side shields.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1] Contact lenses can absorb irritants and should be avoided.[2]
Skin Protection Appropriate protective gloves and clothing.Wear impervious, flame-resistant clothing or lab coats.[1][4] Materials like polyethylene, vinyl, neoprene, or nitrile are effective against alcohols and solvents.[5]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.To be used if ventilation is inadequate or if exposure limits are exceeded.[1] Ensure proper fit and training before use.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to use is critical to minimize risks.

Receiving and Storage
  • Inspection: Upon receipt, inspect containers for any signs of damage or leaks.

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.

  • Storage Location: Store in a designated flammables area that is cool, dry, and well-ventilated.[1][2] The storage area should be secure and accessible only to trained personnel.[2]

  • Ignition Sources: Keep away from all sources of ignition, including heat, sparks, and open flames.[1][2] Use only explosion-proof electrical and lighting equipment.[2][4]

  • Segregation: Store away from incompatible materials such as oxidizing agents, acids, acid chlorides, and acid anhydrides.[2]

General Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[1][2]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[2][4]

  • Tools: Use only non-sparking, spark-proof tools when opening or handling containers.[1][2]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[2] Wash hands thoroughly after handling.[2]

  • Clothing: Contaminated work clothes should be laundered separately.[2] Remove any contaminated clothing immediately and rinse the affected skin area.[2]

Emergency and Disposal Plans

First Aid Measures

Immediate response is crucial in the event of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Get medical aid.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical aid.[1]

Spill Response Protocol

In the event of a spill, a coordinated and swift response is necessary to contain and mitigate the hazard. The following workflow outlines the key steps.

Spill_Response_Workflow node_start Spill Occurs node_alert Alert Personnel & Evacuate Area node_start->node_alert node_ppe Don Proper PPE node_alert->node_ppe node_ignition Remove Ignition Sources node_ppe->node_ignition node_contain Contain Spill with Inert Material node_ignition->node_contain node_absorb Absorb the Liquid node_contain->node_absorb node_collect Collect Residue into Labeled Container node_absorb->node_collect node_decontaminate Decontaminate Spill Area node_collect->node_decontaminate node_dispose Dispose of Waste node_decontaminate->node_dispose node_restock Restock Spill Kit node_dispose->node_restock node_end Procedure Complete node_restock->node_end

Caption: Workflow for handling a this compound spill.

Detailed Spill Cleanup Methodology:

  • Alert and Evacuate: Immediately notify others in the vicinity of the spill.[6] Evacuate non-essential personnel.

  • Personal Protection: Before approaching the spill, put on the appropriate PPE as detailed in the table above.[6]

  • Control Ignition: Remove all sources of ignition from the area.[1][2]

  • Containment: Prevent the spill from spreading or entering drains by creating a dike around it with an inert, non-combustible absorbent material like vermiculite, sand, or earth.[1][7]

  • Absorption: Slowly add the absorbent material to the spill, working from the outside in.[6][7]

  • Collection: Once the liquid is fully absorbed, use spark-proof tools to carefully scoop the material into a suitable, labeled container for hazardous waste.[1][6]

  • Decontamination: Clean the spill area with soap and water.[6] If the spill was large or in a sensitive area, collect the rinse water for disposal as hazardous waste.[6]

  • Disposal and Restock: Dispose of the waste container according to the disposal plan below and ensure any used spill kit supplies are restocked.[6]

Disposal Plan

This compound and materials contaminated with it are considered hazardous waste and must be disposed of accordingly.

  • Waste Collection: Collect all this compound waste, including absorbed spill material, in tightly sealed, properly labeled containers.[8]

  • Segregation: Keep this compound waste separate from other incompatible waste streams.

  • Prohibited Disposal: Never dispose of this compound down the drain or in the regular trash. This can create a fire or explosion hazard in sewer systems.

  • Authorized Disposal: Arrange for disposal through an authorized hazardous or special waste collection service, in accordance with all local, state, and federal regulations.[2] Many institutions have a dedicated Environmental Health and Safety (EHS) office to manage this process. You can also check with your local municipality for information on household hazardous waste (HHW) collection programs, which may provide guidance for small quantity generators.[9][10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crotyl alcohol
Reactant of Route 2
Crotyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.